Product packaging for L-ribofuranose(Cat. No.:CAS No. 41546-21-8)

L-ribofuranose

Cat. No.: B1624824
CAS No.: 41546-21-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-OWMBCFKOSA-N
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Description

L-ribofuranose is an ribofuranose having L-configuration. It is a ribofuranose and a L-ribose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1624824 L-ribofuranose CAS No. 41546-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-OWMBCFKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473022
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41546-21-8
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of L-ribofuranose. It includes detailed information on its physicochemical properties, conformational analysis, and synthesis, with a focus on data relevant to researchers in chemistry and drug development.

Core Concepts: Structure and Stereochemistry

This compound is the five-membered ring (furanose) form of the monosaccharide L-ribose. As the enantiomer of the naturally abundant D-ribofuranose, a key component of RNA, this compound and its derivatives are of significant interest in the synthesis of antiviral L-nucleoside analogues that can exhibit unique biological activities and resistance to enzymatic degradation.

The stereochemistry of L-ribose is defined by the "L" configuration at the stereocenter furthest from the aldehyde group in its open-chain form (C4). In the furanose form, this results in a specific spatial arrangement of the hydroxyl groups. A defining feature of the ribofuranose structure is the cis-orientation of the hydroxyl groups at C2 and C3.

In solution, L-ribose exists in a complex equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose forms. Each cyclic form can exist as one of two anomers, designated as alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). For D-ribose at room temperature, the pyranose forms are predominant (around 76%), followed by the furanose forms (around 24%), with a very small amount of the open-chain form present.[1] A similar equilibrium is expected for L-ribose.

Stereochemical Descriptors

The absolute configuration of the stereocenters in the common anomers of this compound is as follows:

  • α-L-ribofuranose: (2R,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[2]

  • β-L-ribofuranose: (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol[3]

Physicochemical Properties

PropertyL-Riboseα-D-Glucopyranose (for comparison)β-D-Glucopyranose (for comparison)Reference
Molecular Formula C₅H₁₀O₅C₆H₁₂O₆C₆H₁₂O₆[4]
Molecular Weight 150.13 g/mol 180.16 g/mol 180.16 g/mol [4]
Melting Point 86-87 °C146 °C148-155 °C[5]
Specific Rotation ([α]D) +21.5° (H₂O)+112.2°+18.7°[5]

Note: The specific rotation of L-ribose is positive, indicating that in the equilibrium mixture of its various forms, the dextrorotatory forms predominate.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain.[1] The conformation of the ribofuranose ring is crucial for the overall structure of nucleosides and nucleic acids. The conformational landscape of furanose rings is described by pseudorotation, a continuous motion between various envelope (E) and twist (T) conformations.

The two most commonly discussed conformations for ribofuranose are the C2'-endo and C3'-endo envelope forms. In the C2'-endo conformation, the C2' atom is displaced from the plane formed by the other four ring atoms, on the same side as the C5' atom. In the C3'-endo conformation, the C3' atom is displaced towards the same side as C5'. These two conformations are in equilibrium in solution, and the position of this equilibrium influences the biological activity of nucleoside derivatives.

The conformational equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the vicinal proton-proton coupling constants (³JHH) of the furanose ring protons. The magnitude of these coupling constants is related to the dihedral angles between the protons, which in turn are determined by the ring pucker.[6]

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose

This protocol is adapted from a known procedure for the synthesis of acetylated this compound, a common intermediate in the synthesis of L-nucleoside analogues.[7][8]

Materials:

  • L-ribose

  • Methanol (B129727)

  • Sulfuric acid (95%)

  • Lithium carbonate

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Pyridine

  • Sodium acetate (B1210297)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Diisopropyl ether

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Methyl L-ribofuranoside formation:

    • In a 1 L four-necked round-bottom flask under a nitrogen atmosphere, suspend 100 g of L-ribose in 500 ml of methanol.

    • Stir the mixture at 20°C and slowly add 9.6 g of 95% sulfuric acid.

    • Continue stirring at 20°C for 3 hours to complete the formation of methyl L-ribofuranoside.

    • Slowly add 11.7 g of lithium carbonate to neutralize the acid and stir for 30 minutes.

    • Remove approximately 320 g of methanol by distillation under reduced pressure (bath temperature: 45°C).

    • To the remaining mixture, add 360 g of acetic acid.

  • Acetylation:

    • To the solution from the previous step, add 1.85 ml of acetic anhydride and 0.64 ml of pyridine.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acetolysis and Work-up:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly add 2.2 g of concentrated sulfuric acid dropwise, maintaining the internal temperature at 0±5°C.

    • Allow the mixture to warm to room temperature and stir for 1.5 hours.

    • Cool the reaction solution back to 0±5°C in an ice bath and add 10 ml of diisopropyl ether.

    • Stir the mixture in the ice bath for 4 hours, then store it in a refrigerator at ≤5°C overnight to allow for precipitation.

    • While stirring in an ice bath, add 3.60 g of sodium acetate to the reaction product and stir for 30 minutes.

    • Add 30 ml of ethyl acetate and a saturated sodium bicarbonate aqueous solution at room temperature until the aqueous layer is neutralized.

    • Separate the layers and extract the aqueous layer with 30 ml of ethyl acetate.

    • Combine the organic layers and wash with 20 ml of a saturated sodium bicarbonate solution, followed by two washes with 20 ml of a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

  • Purification:

    • The crude product, a mixture of α- and β-anomers of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl ether) to yield the pure β-anomer.[8]

NMR Spectroscopic Characterization of this compound Anomers

This is a general protocol for the characterization of this compound in solution to determine the anomeric ratio.[9][10]

Materials:

  • L-ribose sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of L-ribose in approximately 0.5-0.7 mL of D₂O directly in a clean 5 mm NMR tube.

    • Allow the solution to stand at room temperature for several hours to reach anomeric equilibrium.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Typical parameters for a ¹H spectrum in D₂O include a spectral width of about 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or more), and a relaxation delay of at least 1 second.

    • Solvent suppression techniques should be used to minimize the residual HDO signal.

    • Acquire a ¹³C NMR spectrum to observe the anomeric carbon signals.

  • Data Analysis and Interpretation:

    • ¹H NMR Spectrum:

      • Identify the signals corresponding to the anomeric protons (H-1) of the different furanose and pyranose anomers. These typically appear in the region of δ 4.5-5.5 ppm.

      • The α- and β-anomers will have distinct chemical shifts and coupling constants (³J(H1,H2)).

      • Integrate the signals of the anomeric protons for each anomer. The ratio of the integrals will give the relative abundance of each anomer in the equilibrium mixture.

    • ¹³C NMR Spectrum:

      • Identify the signals for the anomeric carbons (C-1). These signals are typically found in the region of δ 95-110 ppm and are sensitive to the anomeric configuration.

    • Conformational Analysis:

      • A more detailed conformational analysis of the furanose ring can be performed by analyzing the proton-proton coupling constants (³JHH) from a high-resolution ¹H NMR spectrum. The Karplus equation relates the observed coupling constant to the dihedral angle between the coupled protons, which can then be used to infer the preferred ring conformation (C2'-endo vs. C3'-endo).[6]

Visualizations

The following diagrams illustrate the key structural relationships and transformations of this compound.

L_Ribofuranose_Stereochemistry cluster_linear Open-Chain Form cluster_furanose Furanose Forms cluster_pyranose Pyranose Forms L-Ribose L-Ribose (linear) alpha-L-Ribofuranose alpha-L-Ribofuranose L-Ribose->alpha-L-Ribofuranose Cyclization beta-L-Ribofuranose beta-L-Ribofuranose L-Ribose->beta-L-Ribofuranose Cyclization alpha-L-Ribopyranose alpha-L-Ribopyranose L-Ribose->alpha-L-Ribopyranose Cyclization beta-L-Ribopyranose beta-L-Ribopyranose L-Ribose->beta-L-Ribopyranose Cyclization alpha-L-Ribofuranose->beta-L-Ribofuranose Anomerization alpha-L-Ribopyranose->beta-L-Ribopyranose Anomerization

Caption: Stereochemical relationships of L-ribose and its cyclic forms.

Furanose_Conformation C2_endo C2'-endo (South) C3_endo C3'-endo (North) C2_endo->C3_endo Pseudorotation Transition_State

Caption: Conformational equilibrium of the this compound ring.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_intermediates Intermediates cluster_product Product L-Ribose L-Ribose Methyl_L_ribofuranoside Methyl L-ribofuranoside L-Ribose->Methyl_L_ribofuranoside Acetal formation Methanol_H2SO4 Methanol, H₂SO₄ Ac2O_Py Acetic Anhydride, Pyridine Acetylated_L_ribofuranose 1,2,3,5-Tetra-O-acetyl- This compound (α/β mixture) H2SO4_AcOH H₂SO₄, Acetic Acid Methyl_L_ribofuranoside->Acetylated_L_ribofuranose Acetolysis beta_anomer Pure β-anomer Acetylated_L_ribofuranose->beta_anomer Purification

Caption: Workflow for the synthesis of acetylated this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribofuranose, the enantiomer of the naturally occurring D-ribofuranose, is a five-carbon sugar that has garnered significant interest in the fields of medicinal chemistry and drug development. Its incorporation into nucleoside analogues has led to the development of potent antiviral and anticancer agents. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in the synthesis of these therapeutic molecules. This technical guide provides a comprehensive overview of the key characteristics of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound and its common synthetic intermediate, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, are summarized below. These properties are crucial for designing synthetic routes, purification strategies, and formulation development.

PropertyThis compound1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose
Molecular Formula C₅H₁₀O₅C₁₃H₁₈O₉
Molecular Weight 150.13 g/mol [1]318.28 g/mol
Appearance White solidWhite to off-white powder or crystals
Melting Point ~90-92 °C80-83 °C
Boiling Point Not available385.6 ± 42.0 °C (Predicted)
Solubility Soluble in water. Insoluble in ether.Sparingly soluble in chloroform, slightly soluble in methanol (B129727) and pyridine.
Optical Rotation ([α]D) Not available+12.5 ± 0.5° (c = 2.4% in chloroform)
Stability Unstable in aqueous solution, with the furanose form being a minor isomer at equilibrium.[2] Adsorption on mineral surfaces like silica (B1680970) can increase its stability and the proportion of the furanose form.[2]Stable under normal conditions.

Chemical Reactivity

This compound, possessing multiple hydroxyl groups and a hemiacetal functionality, undergoes a variety of chemical transformations that are fundamental to its role in the synthesis of nucleoside analogues and other derivatives.

Oxidation

The primary and secondary hydroxyl groups of this compound can be oxidized to aldehydes, ketones, or carboxylic acids. A key transformation is the oxidation of the anomeric hydroxyl group, which can lead to the formation of L-ribonolactone. The Swern oxidation is a widely used method for the oxidation of protected L-arabinose derivatives to the corresponding L-ribulose derivative, which can then be reduced to this compound.[3]

Reduction

The aldehyde group in the open-chain form of this compound can be reduced to a primary alcohol, yielding L-ribitol. This reduction can be achieved using reducing agents such as sodium borohydride. Stereoselective reduction of L-xylulose derivatives is a key step in some synthetic routes to this compound.

Glycosylation

The formation of the N-glycosidic bond between this compound and a nucleobase is a critical step in the synthesis of L-nucleosides. The Vorbrüggen glycosylation is a common and effective method for this transformation. This reaction typically involves the coupling of a protected and activated ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Experimental Protocols

Synthesis of this compound from L-Arabinose

This multi-step synthesis involves the protection of hydroxyl groups, oxidation at C-2, stereoselective reduction, and deprotection.

Step 1: Protection of L-Arabinose A detailed protocol for the protection of L-arabinose is required to proceed with the subsequent steps. This typically involves the formation of acetal (B89532) or silyl (B83357) ethers to protect the hydroxyl groups, leaving the C-2 hydroxyl available for oxidation.

Step 2: Swern Oxidation of the Protected L-Arabinose Derivative

  • Reagents: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (Et₃N), protected L-arabinose derivative, and anhydrous dichloromethane (B109758) (DCM) as solvent.

  • Procedure:

    • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution. The mixture is stirred for a short period.

    • A solution of the protected L-arabinose derivative in anhydrous DCM is added slowly to the reaction mixture.

    • After stirring for a specified time, triethylamine is added dropwise.

    • The reaction is allowed to warm to room temperature, and then quenched with water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude L-xylulose derivative.[3][4][5][6]

Step 3: Stereoselective Reduction to the this compound Derivative

  • Reagents: The crude L-xylulose derivative, a stereoselective reducing agent (e.g., a bulky borohydride), and an appropriate solvent.

  • Procedure: The crude L-xylulose derivative is dissolved in a suitable solvent and cooled. The reducing agent is added portion-wise, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 4: Deprotection to Yield this compound

  • Reagents: The protected this compound derivative and appropriate deprotection reagents (e.g., acid for acetal removal, fluoride (B91410) source for silyl ether cleavage).

  • Procedure: The protected this compound is treated with the deprotection reagent under specific conditions until the reaction is complete. The deprotected this compound is then purified.

Purification of this compound by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).[7]

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common mobile phase for purifying protected ribofuranose derivatives. For the more polar unprotected this compound, a more polar solvent system such as a mixture of dichloromethane and methanol would be appropriate. The exact ratio depends on the specific compound and the desired separation.

  • Procedure:

    • The silica gel is packed into a column as a slurry in the initial, less polar mobile phase.

    • The crude sample is dissolved in a minimal amount of the mobile phase and loaded onto the column.

    • The column is eluted with the mobile phase, gradually increasing the polarity to separate the desired compound from impurities.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.[7]

Biological Role and Signaling Pathways

While D-ribose is a central component of fundamental biological molecules like RNA and ATP, the natural occurrence of L-ribose is rare. However, L-ribose and its derivatives play a crucial role in the nucleotide salvage pathway. In this pathway, nucleosides and bases from the degradation of DNA and RNA are recycled to synthesize new nucleotides. L-nucleoside analogues, synthesized from this compound, can act as substrates or inhibitors of the enzymes in these pathways, leading to their therapeutic effects.

For instance, in yeast, the nucleotide degradation and ribose salvage pathway funnels ribose from RNA breakdown into the pentose (B10789219) phosphate (B84403) pathway.[8] L-nucleoside analogues can interfere with these processes in pathogenic organisms or cancer cells.

Nucleotide_Salvage_Pathway RNA_DNA RNA/DNA Degradation Nucleosides Nucleosides (Purine & Pyrimidine) RNA_DNA->Nucleosides Bases Free Bases Nucleosides->Bases Ribose1P Ribose-1-Phosphate Nucleosides->Ribose1P Phosphorolysis Nucleotide_Synthesis Nucleotide Synthesis Bases->Nucleotide_Synthesis Salvage PPP Pentose Phosphate Pathway Ribose1P->PPP L_Ribofuranose This compound Analogs L_Nucleosides L-Nucleoside Analogs L_Ribofuranose->L_Nucleosides Glycosylation L_Nucleosides->Nucleotide_Synthesis Inhibition/Incorporation L_Nucleoside_Synthesis_Workflow Start L-Arabinose Protection Protection of Hydroxyl Groups Start->Protection Oxidation Swern Oxidation to L-Xylulose derivative Protection->Oxidation Reduction Stereoselective Reduction Oxidation->Reduction Protected_L_Ribose Protected this compound Reduction->Protected_L_Ribose Activation Activation of Anomeric Carbon (e.g., Acetylation) Protected_L_Ribose->Activation Activated_L_Ribose Activated this compound Derivative Activation->Activated_L_Ribose Glycosylation Vorbrüggen Glycosylation Activated_L_Ribose->Glycosylation Silylation Silylation of Nucleobase Silylated_Base Silylated Nucleobase Silylation->Silylated_Base Silylated_Base->Glycosylation Protected_L_Nucleoside Protected L-Nucleoside Glycosylation->Protected_L_Nucleoside Deprotection Deprotection Protected_L_Nucleoside->Deprotection Final_Product L-Nucleoside Analog Deprotection->Final_Product

References

The Unnatural Enantiomer: A Technical Guide to the Biological Significance of L-Ribofuranose Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While the D-enantiomer of ribofuranose is a ubiquitous cornerstone of life's fundamental building blocks, such as RNA and ATP, its mirror image, L-ribofuranose, is a synthetic rarity in nature. However, the incorporation of this unnatural sugar into nucleoside analogues has unlocked a powerful class of therapeutic agents with profound biological significance. This technical guide provides an in-depth exploration of the core biological roles, therapeutic applications, and experimental evaluation of this compound containing molecules, with a primary focus on L-nucleoside analogues that have revolutionized the treatment of viral infections like HIV and Hepatitis B. We will delve into their mechanism of action, present key quantitative data on their efficacy and cytotoxicity, provide detailed experimental protocols for their evaluation, and visualize the critical pathways and workflows associated with their development.

Biological Significance and Mechanism of Action

The biological significance of this compound is intrinsically linked to its incorporation into synthetic nucleoside analogues. Unlike their naturally occurring D-counterparts, L-nucleosides are generally poor substrates for human polymerases, a characteristic that contributes to their favorable safety profile.[1][2] However, they can be recognized and utilized by viral reverse transcriptases and polymerases, making them potent and selective inhibitors of viral replication.[1][2]

The primary mechanism of action for most antiviral L-nucleoside analogues is acting as a chain terminator of DNA synthesis.[2] For these molecules to become pharmacologically active, they must first be phosphorylated intracellularly to their triphosphate form by a series of host cell kinases.[3][4] This metabolic activation is a critical step in their biological activity.

The Phosphorylation Cascade: Metabolic Activation

L-nucleoside analogues are administered as prodrugs and must undergo a three-step phosphorylation process to become active triphosphate metabolites.[3][4] This cascade is initiated by deoxynucleoside kinases (dNKs), with deoxycytidine kinase (dCK) playing a crucial role for many cytosine-based L-nucleoside analogues like Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC).[3][4] The subsequent phosphorylation steps are carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs).[3][4]

Phosphorylation_Cascade cluster_0 Cellular Uptake and Activation LN L-Nucleoside Analogue (e.g., Lamivudine) dCK Deoxycytidine Kinase (dCK) LN->dCK LN_MP L-Nucleoside Monophosphate NMPK Nucleoside Monophosphate Kinase (NMPK) LN_MP->NMPK LN_DP L-Nucleoside Diphosphate NDPK Nucleoside Diphosphate Kinase (NDPK) LN_DP->NDPK LN_TP Active L-Nucleoside Triphosphate dCK->LN_MP NMPK->LN_DP NDPK->LN_TP

Figure 1: Metabolic Activation of L-Nucleoside Analogues.
Inhibition of Viral Polymerase

Once converted to the active triphosphate form, the L-nucleoside analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for viruses like HBV).[1][2] Due to the absence of a 3'-hydroxyl group on the this compound ring, the incorporation of the analogue results in the termination of DNA chain elongation, thus halting viral replication.[2]

Viral_Polymerase_Inhibition cluster_1 Mechanism of Viral DNA Chain Termination Viral_RT Viral Reverse Transcriptase/Polymerase Viral_DNA Growing Viral DNA Chain Viral_RT->Viral_DNA Elongation Termination Chain Termination Viral_RT->Termination Inhibition dNTP Natural dNTP dNTP->Viral_RT Incorporation LN_TP Active L-Nucleoside Triphosphate LN_TP->Viral_RT Competitive Incorporation

Figure 2: Inhibition of Viral Polymerase by L-Nucleoside Analogues.

Quantitative Data Presentation

The efficacy and safety of L-nucleoside analogues are quantified through various in vitro assays. The 50% effective concentration (EC50) measures the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter that indicates the therapeutic window of the drug. A higher SI value signifies a more promising therapeutic candidate.

Table 1: Antiviral Activity and Cytotoxicity of Key L-Nucleoside Analogues

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Lamivudine (3TC) HIV-1MT-20.005>100>20,000[5]
HBVHepG2 2.2.150.1 - 1.0>100>100[6]
Emtricitabine (FTC) HIV-1MT-20.0013>100>76,923[6]
HBVHepG2 2.2.150.01 - 0.1>50>500[6]
Telbivudine (L-dT) HBVHepG2 2.2.150.2>100>500[7]
Clevudine (B1669172) (L-FMAU) HBVHepG2 2.2.150.03>10>333[8][9]

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

The evaluation of this compound containing nucleoside analogues involves a series of standardized in vitro assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action. Below are detailed protocols for key experiments.

General Experimental Workflow for Antiviral Drug Screening

The initial assessment of a novel L-nucleoside analogue typically follows a structured workflow to determine its therapeutic potential. This involves parallel assessment of cytotoxicity and antiviral activity to calculate the selectivity index.

Experimental_Workflow cluster_2 Antiviral Compound Evaluation Workflow Start Novel L-Nucleoside Analogue Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 EC50 Determine EC50 Antiviral->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Decision Decision on Further Development SI->Decision

Figure 3: General workflow for the evaluation of antiviral compounds.
Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Materials:

  • Test L-nucleoside analogue

  • Appropriate host cell line (e.g., MT-2 for HIV, HepG2 for HBV)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of the test compound in complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a "cells only" control (no compound).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[10]

Protocol for HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.[12][13]

Materials:

  • Recombinant HIV-1 RT

  • Test L-nucleoside analogue triphosphate

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Template-primer (e.g., poly(A)•oligo(dT))

  • dNTP mixture (dATP, dCTP, dGTP, dTTP) including a labeled dNTP (e.g., biotin-dUTP or DIG-dUTP)

  • Streptavidin-coated microplate

  • Wash buffer

  • HRP-conjugated anti-biotin or anti-DIG antibody

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents. Serially dilute the test compound (in its active triphosphate form).

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Negative Control: Reaction buffer, template-primer, dNTP mix (no enzyme).

    • Positive Control: Reaction buffer, template-primer, dNTP mix, HIV-1 RT (no inhibitor).

    • Test Wells: Reaction buffer, template-primer, dNTP mix, HIV-1 RT, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the HRP-conjugated antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Signal Generation: Add the HRP substrate to each well and incubate until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Protocol for Deoxycytidine Kinase (dCK) Phosphorylation Assay

This assay determines the ability of an L-nucleoside analogue to be phosphorylated by dCK, the first and often rate-limiting step in its activation.[14][15] This protocol describes a coupled-enzyme assay.

Materials:

  • Recombinant human dCK

  • Test L-nucleoside analogue

  • Deoxyinosine (dI) as a competing substrate

  • Inosine monophosphate dehydrogenase (IMPDH)

  • ATP

  • NAD+

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Assay Principle: This is a competitive assay. dCK phosphorylates dI to dIMP. IMPDH then oxidizes dIMP to xanthosine (B1684192) monophosphate (XMP), reducing NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. A test compound that is a substrate for dCK will compete with dI, leading to a decrease in the rate of NADH formation.[14]

  • Reaction Setup: In a 96-well UV-transparent plate, prepare a reaction mixture containing reaction buffer, ATP, NAD+, IMPDH, and dI.

  • Compound Addition: Add serial dilutions of the test L-nucleoside analogue to the wells. Include a control with no test compound.

  • Initiation of Reaction: Add dCK to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits the phosphorylation of dI by 50%) is determined by plotting the reaction rate against the compound concentration and fitting the data to an appropriate inhibition model. This IC50 value is inversely related to the affinity of the compound as a substrate for dCK.

Conclusion

This compound containing molecules, particularly L-nucleoside analogues, represent a remarkable success story in rational drug design. By exploiting the stereochemical preferences of viral and human enzymes, these "unnatural" molecules have become indispensable tools in the fight against devastating viral diseases. Their biological significance lies not in a natural metabolic role, but in their potent and selective disruption of viral replication. The continued exploration of novel L-nucleoside analogues, guided by the quantitative and mechanistic understanding gained from the experimental protocols outlined in this guide, holds immense promise for the development of next-generation antiviral therapies. The systematic workflow of synthesis, cytotoxicity testing, efficacy evaluation, and mechanistic studies provides a robust framework for identifying and advancing new therapeutic candidates.

References

Unveiling the Enantiomeric Dichotomy: A Technical Guide to L-Ribofuranose and D-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between L-ribofuranose and its naturally occurring enantiomer, D-ribofuranose. While sharing the same chemical formula and connectivity, their distinct stereochemistry imparts profoundly different physical, chemical, and biological properties. This guide will delve into these core distinctions, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to illuminate their unique roles in biology and medicine.

Core Structural and Physical Distinctions

L- and D-ribofuranose are non-superimposable mirror images of each other, a property known as chirality. This seemingly subtle difference in the spatial arrangement of their hydroxyl groups leads to significant variations in their physical properties, most notably their interaction with plane-polarized light.

PropertyD-RibofuranoseThis compoundReferences
Molar Mass 150.13 g/mol 150.13 g/mol [1]
Melting Point 85-92 °C85-92 °C[1]
Specific Optical Rotation ([α]D) -20° (in water)+20° (in water)[1]
Solubility Soluble in waterSoluble in water[1]

Table 1: Comparative Physical Properties of D- and this compound.

The Biological Chasm: Natural Abundance vs. Synthetic Utility

The most profound difference between these two enantiomers lies in their biological roles. Life on Earth has evolved to almost exclusively utilize D-sugars, making D-ribofuranose a central building block of life, while this compound is virtually absent in natural biological systems.

D-Ribofuranose: The Cornerstone of Life

D-ribofuranose is a ubiquitous and essential component of all living organisms.[2] Its primary roles include:

  • Genetic Material: D-ribofuranose forms the backbone of ribonucleic acid (RNA), the molecule central to gene expression and regulation. Its close relative, 2'-deoxy-D-ribofuranose, is the sugar component of deoxyribonucleic acid (DNA).[2]

  • Energy Currency: It is a key constituent of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2]

  • Metabolic Pathways: D-ribose-5-phosphate is a crucial intermediate in the Pentose Phosphate Pathway (PPP), which generates NADPH for reductive biosynthesis and pentoses for nucleotide synthesis.[3]

This compound: A Tool for Therapeutic Intervention

The unnatural configuration of this compound makes it resistant to degradation by the enzymes that process D-sugars. This property has been ingeniously exploited in drug development to create L-nucleoside analogs with potent antiviral and anticancer activities.[4] These synthetic molecules can act as chain terminators in viral replication or interfere with cancer cell proliferation.[5]

Experimental Protocols

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This derivative is a key intermediate in the synthesis of various nucleoside analogs.[6][7]

Materials:

Procedure:

  • Dissolve D-ribose in a mixture of acetic anhydride and pyridine.

  • Cool the solution and slowly add benzoyl chloride. Stir the reaction mixture at room temperature overnight.

  • Extract the product with ethyl acetate and wash with dilute sulfuric acid, water, and sodium bicarbonate solution.

  • Dry the organic layer and evaporate the solvent to obtain a syrup.

  • Dissolve the syrup in acetic anhydride and add a catalytic amount of sulfuric acid.

  • Stir the mixture at 50-60°C. The product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, will precipitate as a white solid.[8]

  • Recrystallize the product from ethanol (B145695) to obtain pure crystals.

Synthesis of L-Nucleoside Analogs (General Scheme)

The synthesis of L-nucleoside analogs often starts from L-ribose or a suitable L-sugar derivative. The following is a generalized procedure for the Vorbrüggen glycosylation, a common method for nucleoside synthesis.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (or other activated this compound derivative)

  • Silylated nucleobase (e.g., silylated uracil)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Dry aprotic solvent (e.g., acetonitrile)

  • Methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727)

Procedure:

  • Dissolve the silylated nucleobase and the activated this compound derivative in a dry aprotic solvent under an inert atmosphere.

  • Add the Lewis acid catalyst dropwise at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting protected L-nucleoside by column chromatography.

  • Deprotect the nucleoside by treating it with methanolic ammonia or sodium methoxide in methanol to remove the benzoyl groups.

  • Purify the final L-nucleoside analog by chromatography or recrystallization.

Chiral Recognition of D/L-Ribose using Silver Nanoparticles

This protocol describes a colorimetric and Surface-Enhanced Raman Spectroscopy (SERS) method for distinguishing between D- and L-ribose.[9][10]

Materials:

  • D-ribose and L-ribose solutions

  • β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs)

  • Britton-Robinson (BR) buffer (pH 3.2)

  • UV-Vis spectrophotometer

  • Raman spectrometer

Procedure:

  • Prepare separate solutions of D-ribose and L-ribose.

  • In separate centrifuge tubes, mix the Ag@CD NP solution with either the D-ribose or L-ribose solution.

  • Add the BR buffer to each tube to acidify the mixture.

  • Observe the color change. The solution containing D-ribose will change from yellow to purple-red and then to gray-green, while the L-ribose solution will remain yellow.[9]

  • For a more sensitive analysis, acquire the SERS spectra of the solutions. The SERS signal for D-ribose will be significantly enhanced compared to that of L-ribose.[10]

Visualizing the Differences: Pathways and Workflows

The Pentose Phosphate Pathway (PPP)

This metabolic pathway is central to the biological role of D-ribose.

Figure 1: The Pentose Phosphate Pathway.

Mechanism of Action of L-Nucleoside Analogs as Antiviral Agents

L-nucleoside analogs act as chain terminators during viral replication.

L_Nucleoside_Antiviral_Mechanism cluster_cell Infected Host Cell cluster_viral_rep Viral Replication L_Nucleoside L-Nucleoside Analog L_NMP L-Nucleoside Monophosphate L_Nucleoside->L_NMP Host/Viral Kinase L_NDP L-Nucleoside Diphosphate L_NMP->L_NDP Host Kinase L_NTP L-Nucleoside Triphosphate (Active Form) L_NDP->L_NTP Host Kinase Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) L_NTP->Viral_Polymerase Viral_Genome Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination Viral_Genome->Chain_Termination No 3'-OH group

Figure 2: Antiviral Mechanism of L-Nucleosides.

Experimental Workflow for Chiral Recognition of Ribose Enantiomers

A visual representation of the experimental steps for distinguishing between D- and L-ribose.

Chiral_Recognition_Workflow cluster_d_ribose D-Ribose cluster_l_ribose L-Ribose start Start prep_samples Prepare D-Ribose and L-Ribose Solutions start->prep_samples mix_nps Mix with Ag@CD NPs prep_samples->mix_nps add_buffer Add Acidic Buffer (pH 3.2) mix_nps->add_buffer observe_color Visual Colorimetric Observation add_buffer->observe_color sers_analysis SERS Analysis add_buffer->sers_analysis d_color Color Change: Yellow -> Purple-Red -> Gray-Green observe_color->d_color l_color No Color Change (Remains Yellow) observe_color->l_color d_sers Enhanced SERS Signal sers_analysis->d_sers l_sers Weak SERS Signal sers_analysis->l_sers end End d_sers->end l_sers->end

Figure 3: Chiral Recognition Workflow.

Conclusion

The fundamental difference between this compound and D-ribofuranose, their chirality, dictates their starkly contrasting roles in the biological world. While D-ribofuranose is an indispensable component of life's central machinery, the unnatural L-enantiomer provides a powerful platform for the development of therapeutic agents that can selectively target pathogenic processes. A thorough understanding of these differences is paramount for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, as it opens avenues for both fundamental research and the design of novel therapeutics.

References

The Enantiomer of Life's Sugar: A Technical Guide to the World of L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the D-enantiomer of ribofuranose forms the backbone of life's essential molecules like RNA, its mirror image, L-ribofuranose, is notably absent from the natural world. Scientific literature consistently categorizes L-ribose (B16112) as an "unnatural" sugar, a laboratory creation first synthesized in 1891.[1] This guide delves into the fascinating world of this compound derivatives, exploring their synthetic origins, profound impact on therapeutic development, and the methodologies employed in their creation and study. The absence of naturally occurring this compound derivatives shifts our focus from isolation protocols to the innovative synthetic strategies that have unlocked their potent biological activities. This document serves as a comprehensive resource for professionals in drug development and biomedical research, providing detailed insights into the synthesis, biological significance, and experimental protocols related to these therapeutically vital compounds.

The Synthetic Nature of this compound Derivatives

Extensive research and literature reviews confirm that this compound and its derivatives are not found in nature.[2][3][4] The homochirality of biological systems, particularly the exclusive use of D-ribose in nucleic acids, is a fundamental characteristic of life on Earth.[5] Consequently, the exploration of this compound derivatives is entirely a pursuit of synthetic chemistry, driven by the quest for novel therapeutic agents.

The primary interest in this compound lies in its incorporation into nucleoside analogs. These synthetic L-nucleosides are often more resistant to degradation by enzymes that typically break down their natural D-counterparts, leading to improved plasma stability and potentially reduced cytotoxicity.[4] This has made them a cornerstone in the development of antiviral and anticancer drugs.

Therapeutic Significance of this compound Derivatives

The therapeutic potential of L-nucleoside analogs is a significant area of research. By mimicking natural nucleosides, these synthetic compounds can interfere with viral replication and the proliferation of cancer cells. Their unnatural stereochemistry often leads to unique mechanisms of action and a favorable pharmacological profile.

Antiviral Applications

L-nucleoside analogs have shown considerable promise as antiviral agents. A key strategy involves the inhibition of viral polymerases, enzymes crucial for the replication of viral genetic material. The incorporation of an L-nucleoside analog can terminate the growing DNA or RNA chain, halting the viral life cycle.

Anticancer Applications

In oncology, L-nucleoside analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells. Their resistance to metabolic enzymes can lead to a longer duration of action and a different spectrum of activity compared to D-nucleoside drugs.

Synthesis of this compound and its Derivatives

The absence of a natural source for L-ribose necessitates its synthesis. Various chemical and biotechnological methods have been developed to produce this rare sugar, which then serves as a crucial starting material for the synthesis of L-nucleoside analogs.

Chemical Synthesis

Chemical synthesis of L-ribose has been a long-standing challenge. One common approach involves starting from a more readily available L-sugar, such as L-arabinose, and performing stereochemical inversions to arrive at the L-ribose configuration. Another strategy is the conversion of the naturally abundant D-ribose into its L-enantiomer through a series of chemical transformations.

Table 1: Comparison of Synthetic Routes to L-Ribose

Starting MaterialKey Transformation(s)Reported Overall YieldReference
L-ArabinoseEpimerization at C2~30%[6]
D-RiboseInterconversion of C1 and C5 substituents47%[6]
Biotechnological Production

More recently, biotechnological approaches have gained traction for the production of L-ribose, offering a more sustainable and potentially scalable alternative to chemical synthesis.[2][3][4] These methods often utilize microbial biotransformation or enzymatic catalysis. For instance, engineered microorganisms can be used to convert inexpensive starting materials like L-arabinose into L-ribose.[3]

Experimental Protocols

The following sections provide an overview of the methodologies relevant to the synthesis and evaluation of this compound derivatives.

General Protocol for the Synthesis of an this compound Acetal (B89532) from L-Ribose

This protocol describes a general method for protecting the hydroxyl groups of L-ribose to form an acetal, a common intermediate in the synthesis of L-nucleoside analogs.

  • Dissolution: Dissolve L-ribose in a suitable lower alkanol, such as methanol.

  • Acid Catalysis: Add a strong inorganic acid (e.g., hydrochloric acid or sulfuric acid) to catalyze the reaction. The reaction is typically carried out in an excess of the alkanol, which also serves as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature (approximately 0°C to 30°C) under atmospheric pressure.

  • Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the acid and remove the solvent under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography on silica (B1680970) gel.

General Protocol for Acetylation of this compound

This protocol outlines the acetylation of L-ribose to produce tetra-O-acetyl-L-ribofuranose, a key intermediate for nucleoside synthesis.

  • Reaction Setup: Suspend L-ribose in a mixture of acetic anhydride (B1165640) and a suitable solvent, often in the presence of a catalyst.

  • Catalysis: A common catalyst is a strong acid like sulfuric acid.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is carefully poured into ice water to quench the excess acetic anhydride.

  • Extraction: The product is extracted with an organic solvent.

  • Purification: The crude product, which is a mixture of α/β-anomers, can be purified by recrystallization or column chromatography to isolate the desired anomer.

Signaling Pathways and Logical Relationships

The therapeutic effect of L-nucleoside analogs is rooted in their interaction with key cellular and viral pathways. The following diagrams illustrate these relationships.

Synthetic Pathway from D-Ribose to L-Ribose

The following diagram illustrates a conceptual synthetic pathway for the conversion of D-ribose to L-ribose, highlighting the key transformations.

D_to_L_Ribose D_Ribose D-Ribose Protected_D_Ribose Protected D-Ribose D_Ribose->Protected_D_Ribose Protection Oxidation Oxidation of C5-OH Protected_D_Ribose->Oxidation Reduction Reduction of C1-CHO Oxidation->Reduction Protected_L_Ribose Protected L-Ribose Reduction->Protected_L_Ribose Deprotection Deprotection Protected_L_Ribose->Deprotection L_Ribose L-Ribose Deprotection->L_Ribose

Caption: A conceptual workflow for the synthesis of L-ribose from D-ribose.

Mechanism of Action of L-Nucleoside Analogs in Viral Replication

This diagram illustrates the general mechanism by which L-nucleoside analogs inhibit viral replication.

L_Nucleoside_MoA cluster_cell Host Cell L_Nucleoside L-Nucleoside Analog (Prodrug) L_Nuc_TP L-Nucleoside Triphosphate L_Nucleoside->L_Nuc_TP Cellular Kinases Viral_Polymerase Viral Polymerase L_Nuc_TP->Viral_Polymerase Competitive Inhibition Growing_Chain Growing Viral DNA/RNA Chain Viral_Polymerase->Growing_Chain Incorporation Viral_Genome Viral Genome (Template) Viral_Genome->Viral_Polymerase Termination Chain Termination Growing_Chain->Termination Blocks further elongation

Caption: Inhibition of viral replication by an L-nucleoside analog.

Conclusion

While devoid of a natural origin, this compound derivatives have carved out a significant niche in medicinal chemistry and drug development. Their synthesis, though challenging, provides access to a class of compounds with potent and often improved therapeutic properties compared to their natural D-enantiomers. This technical guide has provided an overview of the synthetic nature, therapeutic importance, and key experimental methodologies associated with this compound derivatives. As synthetic and biotechnological methods continue to advance, the exploration of the vast chemical space of L-nucleosides and other L-sugar derivatives holds immense promise for the discovery of next-generation therapeutics.

References

The Unnatural Sugar: A Technical Guide to the Discovery and Synthesis of L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribose (B16112), the unnatural enantiomer of the ubiquitous D-ribose, is a rare sugar of significant interest to the pharmaceutical industry. Its primary application lies in its role as a key chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. Unlike its naturally occurring counterpart, L-ribose is not found in abundance in nature, necessitating its production through chemical or biotechnological methods. This technical guide provides an in-depth exploration of the discovery and historical development of L-ribofuranose synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to serve as a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of a Rare Sugar

The story of L-ribose begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1891, Emil Fischer and his colleague Oscar Piloty first prepared L-ribose.[1] Their work laid the foundation for the field of stereochemistry and the understanding of sugar structures. However, it wasn't until 1909 that Phoebus Levene and Walter Jacobs identified D-ribose as a natural product and an essential component of nucleic acids, recognizing it as the enantiomer of Fischer and Piloty's synthetic sugar.[1] Fischer named "ribose" as a partial rearrangement of "arabinose," another sugar from which they had prepared L-ribose.[1]

For many decades, the synthesis of L-ribose remained a complex and low-yielding process, limiting its accessibility for broader research and development. The latter half of the 20th century and the early 21st century have witnessed significant advancements in both chemical and biotechnological approaches, driven by the increasing demand for L-nucleoside-based therapeutics.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached from various starting materials, each with its own set of advantages and challenges. These methods often involve multiple steps, including protection, oxidation, reduction, and stereochemical inversions.

Synthesis from L-Arabinose

L-Arabinose, a readily available L-pentose, is a common starting material for L-ribose synthesis. The key transformation involves the epimerization at the C-2 position.

A practical four-step method starting from a protected L-arabinose derivative has been reported with an overall yield of 76.3%.[2] The key steps in this process are a Swern oxidation followed by a stereoselective reduction, which inverts the configuration of the 2-hydroxy group.[2]

Synthesis from D-Ribose

The synthesis of L-ribose from the inexpensive and abundant D-ribose presents an attractive and cost-effective strategy. This approach necessitates a complete inversion of all stereocenters. One method involves a six-step synthesis with an overall yield of 39%.[3] A more recent approach employing sequential lactonization as the key transformation has also been explored.[4]

Synthesis from Other Sugars

Other sugars have also been utilized as precursors for this compound synthesis. For instance, a synthesis starting from L-xylose has been developed.[5] Additionally, D-mannono-1,4-lactone can be converted to L-ribose through a one-pot inversion.[6][7]

Biotechnological and Enzymatic Synthesis of this compound

Biotechnological methods, employing either whole microbial cells or isolated enzymes, have emerged as promising alternatives to chemical synthesis.[8][9] These approaches offer the potential for higher specificity, milder reaction conditions, and more environmentally friendly processes.

Microbial Transformation

Genetically engineered microorganisms have been developed to produce L-ribose from more accessible sugars. For instance, a genetically engineered strain of Candida tropicalis was able to convert L-arabinose to L-ribose.[10][11] In this study, 6.0 g/L of L-ribose was produced from 30 g/L of L-arabinose after 45.5 hours of fermentation, with a conversion yield of about 20% (w/w).[10][11][12]

Enzymatic Synthesis

The enzymatic synthesis of L-ribose typically involves a two-step process from L-arabinose:

  • Isomerization of L-arabinose to L-ribulose: This reaction is catalyzed by L-arabinose isomerase (L-AI) .

  • Isomerization of L-ribulose to L-ribose: This step can be catalyzed by either L-ribose isomerase (L-RI) or mannose-6-phosphate (B13060355) isomerase (MPI) .[13]

A two-enzyme system from Geobacillus thermodenitrificans, using L-arabinose isomerase and mannose-6-phosphate isomerase, produced 118 g/L of L-ribose from 500 g/L of L-arabinose in 3 hours, achieving a conversion yield of 23.6% and a volumetric productivity of 39.3 g L⁻¹ h⁻¹.[14]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various reported synthetic methods for this compound.

Table 1: Chemical Synthesis of L-Ribose

Starting MaterialKey TransformationNumber of StepsOverall Yield (%)Reference
Protected L-ArabinoseSwern oxidation, stereoselective reduction476.3[2]
D-RiboseProtection, reduction, peracetylation, hydrolysis, Swern oxidation, hydrolysis639[3]
L-XyloseOxidation-reduction sequence-High (details not specified)[5]
D-Mannono-1,4-lactoneOne-pot inversion-Good (details not specified)[6][7]

Table 2: Biotechnological and Enzymatic Synthesis of L-Ribose

MethodStarting MaterialOrganism/EnzymeProduct Concentration (g/L)Conversion Yield (%)Volumetric Productivity (g L⁻¹ h⁻¹)Reference
Microbial FermentationL-Arabinose (30 g/L)Candida tropicalis (engineered)6.0~20-[10][11][12]
Two-Enzyme SystemL-Arabinose (500 g/L)Geobacillus thermodenitrificans (L-AI and MPI)11823.639.3[14]
Resting CellsL-ArabinoseEscherichia coli (engineered)-~201.84[15]
Resting CellsL-ArabinoseLactobacillus plantarum (engineered)-~201.91[15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. The following sections provide outlines of key experimental procedures cited in the literature.

General Procedure for Swern Oxidation and Stereoselective Reduction from a Protected L-Arabinose Derivative

This protocol is based on the method described for the synthesis of L-ribose from a protected L-arabinose derivative.[2]

  • Swern Oxidation:

    • To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

    • After stirring, add a solution of the protected L-arabinose derivative in dichloromethane.

    • Stir for the specified time, then add triethylamine.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude ketone.

  • Stereoselective Reduction:

    • Dissolve the crude ketone in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at 0 °C for the specified time.

    • Quench the reaction by adding an acid (e.g., acetic acid).

    • Concentrate the mixture and purify the product by column chromatography to yield the protected L-ribose derivative.

  • Deprotection:

    • The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield L-ribose.

General Procedure for Two-Enzyme Synthesis of L-Ribose from L-Arabinose

This protocol is based on the method using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans.[14]

  • Enzyme Preparation:

    • Purify L-arabinose isomerase and mannose-6-phosphate isomerase from the source organism.

  • Reaction Setup:

    • Prepare a reaction mixture containing L-arabinose, the two purified enzymes, and a suitable buffer at the optimal pH (e.g., pH 7.0).

    • Add any required cofactors (e.g., 1 mM Co²⁺).

  • Reaction Conditions:

    • Incubate the reaction mixture at the optimal temperature (e.g., 70 °C) for a specified duration (e.g., 3 hours).

  • Product Analysis and Purification:

    • Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Upon completion, purify L-ribose from the reaction mixture.

Signaling Pathways and Experimental Workflows

Visualizing the complex series of reactions and experimental steps is essential for a clear understanding of the synthetic processes. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

chemical_synthesis_from_L_arabinose L_Arabinose L-Arabinose Protected_L_Arabinose Protected L-Arabinose L_Arabinose->Protected_L_Arabinose Protection Ketone_Intermediate 2-Keto Intermediate Protected_L_Arabinose->Ketone_Intermediate Swern Oxidation Protected_L_Ribose Protected L-Ribose Ketone_Intermediate->Protected_L_Ribose Stereoselective Reduction L_Ribose L-Ribose Protected_L_Ribose->L_Ribose Deprotection

Caption: Chemical synthesis of L-Ribose from L-Arabinose via epimerization at C-2.

enzymatic_synthesis_from_L_arabinose cluster_enzymes Enzymatic Cascade cluster_workflow Experimental Workflow L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI) Start Start with L-Arabinose Solution Enzyme_Addition Add Enzymes (L-AI and L-RI/MPI) Start->Enzyme_Addition Incubation Incubate at Optimal Temp & pH Enzyme_Addition->Incubation Monitoring Monitor with HPLC Incubation->Monitoring Purification Purify L-Ribose Monitoring->Purification

References

Conformational Analysis of L-Ribofuranose in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of furanose rings is a critical determinant of the structure and function of numerous biologically significant molecules, including nucleic acids and various pharmaceuticals. L-ribofuranose, as a component of L-nucleoside analogues, exhibits potent antiviral and anticancer properties, making a thorough understanding of its solution-state behavior essential for rational drug design. This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of this compound in solution, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols, data interpretation frameworks, and the theoretical underpinnings of furanose ring pseudorotation are presented to equip researchers with the necessary tools for in-depth conformational studies.

Introduction: The Significance of Furanose Conformation

The five-membered furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations. This puckering is crucial as it dictates the relative orientation of the ring substituents, thereby influencing intermolecular interactions, such as those in enzyme active sites or within the grooves of DNA and RNA. In the context of L-nucleoside drug candidates, the conformation of the this compound moiety directly impacts their ability to be recognized and processed by viral or cellular enzymes, ultimately determining their therapeutic efficacy.

The conformational equilibrium of furanose rings is typically described by the concept of pseudorotation, a continuous cycle of puckering states characterized by a phase angle (P) and an amplitude of pucker (τm). The two most well-known and biologically relevant conformational states are the North (N-type) and South (S-type) puckers, which correspond to C3'-endo and C2'-endo conformations, respectively, in nucleosides.

Experimental Approaches to this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of this compound. The primary NMR parameters used in this analysis are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the full set of ³JHH values around the furanose ring, it is possible to determine the predominant ring pucker and the populations of different conformers in the pseudorotational itinerary.

Table 1: Representative ³JHH Coupling Constants for Ribofuranose Derivatives in Solution

Coupling ConstantThis compound Derivative (β-anomer)¹D-Ribofuranose Derivative (β-anomer)²
³J(H1, H2)Broad singlet (~0 Hz)1.3 Hz
³J(H2, H3)Not reported4.8 Hz
³J(H3, H4)Not reported6.8 Hz
³J(H4, H5')Not reported3.5 Hz
³J(H4, H5'')Not reported5.5 Hz

¹Data for 1,2,3,5-Tetra-O-galloyl-β-L-ribofuranoside in DMSO-d6. A broad singlet for H1 suggests a small ³J(H1, H2) value, consistent with a β-configuration.[1] ²Data for Methyl β-D-ribofuranoside.

NOE data provide information about through-space distances between protons that are close to each other (typically < 5 Å). In furanose rings, specific NOEs can help to distinguish between different puckered conformations. For instance, the distance between H1' and H4' is sensitive to the ring pucker.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a chiroptical technique that can provide information about the solution-state conformation of chiral molecules like this compound. The VCD spectrum is sensitive to the stereochemical arrangement of the molecule, including the ring pucker.

Computational Modeling of this compound Conformation

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for providing an atomistic and dynamic view of this compound in solution.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms in a molecule over time, based on a force field that describes the interatomic interactions. By simulating this compound in a box of explicit solvent molecules (e.g., water), it is possible to observe the conformational transitions of the furanose ring and to calculate the populations of different puckered states.

Experimental Protocols

NMR Spectroscopy Protocol for this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and for initial assignments.

    • Perform a series of two-dimensional NMR experiments:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons and facilitate the assignment of the spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning overlapping resonances.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. A mixing time of 200-800 ms (B15284909) is typically used for small molecules.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Assign all proton resonances based on the COSY and TOCSY spectra.

    • Extract the ³JHH coupling constants from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

Molecular Dynamics Simulation Protocol
  • System Setup:

    • Generate the initial coordinates for the this compound molecule.

    • Place the molecule in the center of a periodic box of appropriate dimensions.

    • Solvate the box with a pre-equilibrated solvent model (e.g., TIP3P water).

  • Energy Minimization:

    • Perform an initial energy minimization of the solvent molecules, keeping the solute constrained.

    • Perform a subsequent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble) with weak restraints on the solute.

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

    • Save the coordinates of the system at regular intervals for subsequent analysis.

  • Analysis:

    • Analyze the trajectory to determine the time evolution of the furanose ring puckering parameters (P and τm).

    • Calculate the populations of the N- and S-type conformers.

    • Calculate theoretical ³JHH coupling constants from the simulation trajectory using Karplus parameters and compare them with the experimental NMR data.

Data Interpretation and Visualization

Pseudorotation Analysis

The conformational state of the furanose ring can be described by the pseudorotation phase angle, P. The diagram below illustrates the relationship between the phase angle and the major envelope (E) and twist (T) conformations.

G Furanose Ring Pseudorotation Pathway cluster_0 Pseudorotation Cycle C3_endo C3'-endo (N) E4 E4 C3_endo->E4 C4_exo C4'-exo E4->C4_exo T0 T0 C4_exo->T0 C1_endo C1'-endo T0->C1_endo E1 E1 C1_endo->E1 C2_exo C2'-exo E1->C2_exo T2 T2 C2_exo->T2 C2_endo C2'-endo (S) T2->C2_endo E3 E3 C2_endo->E3 C3_exo C3'-exo E3->C3_exo T4 T4 C3_exo->T4 C4_endo C4'-endo T4->C4_endo E0 E0 C4_endo->E0 C1_exo C1'-exo E0->C1_exo T1 T1 C1_exo->T1 T1->C3_endo

Caption: Pseudorotational wheel illustrating the conformations of the furanose ring.

Experimental Workflow

The following diagram outlines the typical workflow for the conformational analysis of this compound in solution.

G Workflow for Conformational Analysis of this compound cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation (this compound in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, COSY, TOCSY, NOESY) SamplePrep->NMR_Acquisition Data_Extraction Data Extraction (³JHH, NOEs) NMR_Acquisition->Data_Extraction Conformational_Model Conformational Model (N/S populations, P) Data_Extraction->Conformational_Model Karplus Equation PSEUROT Analysis MD_Simulation Molecular Dynamics Simulation (in explicit solvent) Trajectory_Analysis Trajectory Analysis (Puckering populations) MD_Simulation->Trajectory_Analysis Trajectory_Analysis->Conformational_Model Comparison & Refinement

Caption: Integrated experimental and computational workflow.

Conclusion

The conformational analysis of this compound in solution is a multifaceted process that relies on the synergy between experimental NMR data and computational modeling. A detailed understanding of the conformational preferences of the furanose ring is paramount for the rational design of L-nucleoside analogues with enhanced therapeutic properties. The protocols and methodologies outlined in this guide provide a robust framework for researchers to conduct comprehensive conformational studies of this compound and its derivatives, ultimately contributing to the development of novel and effective pharmaceuticals.

References

Theoretical Stability of L-Ribofuranose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of L-ribofuranose. It covers the fundamental computational methodologies, conformational analyses, and the key factors governing the stability of this important enantiomer of ribose. This document is intended to be a valuable resource for researchers in computational chemistry, drug design, and glycobiology.

Introduction to this compound Stability

This compound, the five-membered ring form of the L-enantiomer of ribose, is a critical component of various biologically significant molecules, including L-nucleic acids (Spiegelmers), which are synthetic mirror-image counterparts to natural oligonucleotides and hold therapeutic promise due to their resistance to nuclease degradation. Understanding the conformational preferences and stability of this compound is paramount for the rational design of L-nucleic acid-based drugs and other glycoconjugates.

The stability of the furanose ring is not static; it exists in a dynamic equilibrium of various puckered conformations. These conformations are crucial in determining the overall three-dimensional structure and, consequently, the biological activity of the molecules in which they reside. Theoretical calculations provide a powerful tool to explore the potential energy surface of this compound and to quantify the relative stabilities of its different conformers.

Computational Methodologies for Stability Calculations

The theoretical investigation of this compound stability predominantly employs quantum mechanical methods. These methods provide a detailed description of the electronic structure and allow for the accurate calculation of conformational energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying carbohydrate conformations due to its favorable balance between computational cost and accuracy. Functionals such as B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for the geometries and relative energies of ribofuranose conformers.[1][2]

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is another robust method that accounts for electron correlation effects, which are important for accurately describing the non-covalent interactions, such as intramolecular hydrogen bonds, that play a significant role in determining furanose ring stability.[1]

Multi-level Methods

High-accuracy composite methods, such as the Gaussian-n (G4) theory, can be employed to obtain highly accurate single-point energies for conformers optimized at a lower level of theory. These methods provide benchmark values for the relative energies of different this compound structures.[1]

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is inherently non-planar and adopts puckered conformations to minimize torsional strain. The conformational landscape of this compound can be described by the concept of pseudorotation, which characterizes the continuous puckering motion of the ring. The two principal types of puckered conformations are the Envelope (E) and Twist (T) forms.

The specific conformation is often described using the Cremer-Pople puckering parameters or the Altona and Sundaralingam pseudorotation parameters.[1][3] These parameters quantify the degree and nature of the ring's deviation from planarity. For D-ribofuranose, and by extension this compound, numerous conformers have been identified through computational studies, with the twist conformers often being among the most stable.[1]

Factors Influencing Conformational Stability

Several factors contribute to the relative stability of different this compound conformers:

  • Intramolecular Hydrogen Bonding: The orientation of the hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which significantly stabilize certain puckered conformations.[1][4]

  • Anomeric Effect: The stereoelectronic interaction between the anomeric substituent and the ring oxygen (the anomeric effect) influences the preferred orientation of the C1 hydroxyl group and contributes to the overall stability.[1]

  • Solvent Effects: The surrounding solvent can modulate the conformational equilibrium by interacting with the hydroxyl groups and affecting the strength of intramolecular hydrogen bonds.

  • Interaction with Mineral Surfaces: Studies have shown that mineral surfaces, such as silica, can stabilize the furanose form of ribose over the more abundant pyranose form in solution.[5][6]

Quantitative Conformational Data

The following table summarizes key quantitative data for representative low-energy conformers of D-ribofuranose, as determined by computational studies. Due to the enantiomeric relationship between D- and this compound, the relative energies, bond lengths, and the magnitudes of dihedral angles are identical. The signs of the dihedral angles, however, are inverted for this compound.

ConformerPseudorotation (P)Puckering Amplitude (τm)Relative Energy (ΔG, kJ/mol)Key Dihedral Angles (°) (D-ribofuranose)
α-²T₁162°38°10.4[1]C1-C2-C3-C4: -35.2, C2-C3-C4-O4: 21.8, C3-C4-O4-C1: 0.5, C4-O4-C1-C2: -23.1, O4-C1-C2-C3: 36.0
β-³T₂18°39°12.1C1-C2-C3-C4: 22.5, C2-C3-C4-O4: -36.5, C3-C4-O4-C1: 36.1, C4-O4-C1-C2: -21.5, O4-C1-C2-C3: 0.4
α-E₂175°37°11.5C1-C2-C3-C4: -37.1, C2-C3-C4-O4: 22.9, C3-C4-O4-C1: -0.2, C4-O4-C1-C2: -23.5, O4-C1-C2-C3: 37.9
β-E₃39°13.0C1-C2-C3-C4: 23.1, C2-C3-C4-O4: -37.2, C3-C4-O4-C1: 36.8, C4-O4-C1-C2: -22.0, O4-C1-C2-C3: -0.7

Note: The dihedral angles provided are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. The relative energies are with respect to the global minimum energy conformer of D-ribose (a pyranose form).

Experimental Protocols

Synthesis and Purification of L-Ribose

L-ribose can be synthesized from the more readily available L-arabinose through an epimerization reaction. The following is a general protocol based on established methods.[3][7]

  • Isomerization of L-arabinose:

    • Dissolve L-arabinose in an aqueous solution containing a catalyst, such as molybdate (B1676688) ions.[8]

    • Adjust the pH to the optimal range for the isomerization reaction (typically acidic).

    • Heat the reaction mixture under controlled temperature and time to facilitate the conversion of L-arabinose to a mixture of L-arabinose and L-ribose.

  • Purification:

    • Decolorize the reaction mixture using activated carbon.

    • Remove ionic impurities using ion-exchange chromatography.

    • Separate L-ribose from the remaining L-arabinose using a suitable chromatographic technique, such as simulated moving bed (SMB) chromatography or preparative high-performance liquid chromatography (HPLC).

  • Crystallization:

    • Concentrate the purified L-ribose fractions.

    • Induce crystallization by cooling or by the addition of an anti-solvent (e.g., ethanol).

    • Collect the L-ribose crystals by filtration and dry under vacuum.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of this compound in solution.

  • Sample Preparation:

    • Dissolve a high-purity sample of L-ribose in a suitable deuterated solvent (e.g., D₂O).

    • The concentration should be optimized for the specific NMR experiment and instrument sensitivity.

  • Data Acquisition:

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR spectra on a high-field NMR spectrometer.

    • The temperature should be precisely controlled during the experiments.

  • Data Analysis:

    • Assign all proton and carbon signals of the furanose ring.

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

    • Use the Karplus equation to relate the measured coupling constants to the corresponding dihedral angles of the furanose ring.

    • Employ software packages that utilize pseudorotation analysis to determine the conformational equilibrium (i.e., the populations of different puckered conformers) in solution.[9]

Visualization of Relevant Pathways and Workflows

Biological Pathway: L-Arabinose Metabolism in Bacteria

While this compound is not a central metabolite in most organisms, its precursor, L-arabinose, is utilized by various bacteria. The metabolic pathway for L-arabinose serves as a relevant biological context.

Larabinose_metabolism L_arabinose L-Arabinose L_ribulose L-Ribulokinase L_arabinose->L_ribulose L-arabinose isomerase L_ribulose_5P L-Ribulose-5-phosphate L_ribulose->L_ribulose_5P L-ribulokinase D_xylulose_5P D-Xylulose-5-phosphate L_ribulose_5P->D_xylulose_5P L-ribulose-5-phosphate 4-epimerase PPP Pentose Phosphate Pathway D_xylulose_5P->PPP

Caption: Bacterial metabolic pathway for the conversion of L-arabinose to an intermediate of the Pentose Phosphate Pathway.

Experimental Workflow: Computational Stability Analysis

The following diagram illustrates the typical workflow for the theoretical calculation of this compound stability.

computational_workflow start Generate Initial Conformations (e.g., from known puckers) geom_opt Geometry Optimization (DFT or MP2) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc spe Single-Point Energy Calculation (High-level method, e.g., G4) freq_calc->spe thermo Thermochemical Analysis (Calculate ΔG) spe->thermo analysis Conformational Analysis (Puckering parameters, H-bonds) thermo->analysis

Caption: A typical workflow for the computational analysis of this compound conformational stability.

Logical Relationship: Factors Influencing Stability

This diagram illustrates the interplay of various factors that determine the conformational stability of this compound.

stability_factors stability This compound Conformational Stability puckering Ring Puckering (E vs. T conformers) stability->puckering intramolecular Intramolecular Interactions puckering->intramolecular external External Factors puckering->external h_bonding Hydrogen Bonding intramolecular->h_bonding anomeric Anomeric Effect intramolecular->anomeric solvent Solvent Effects external->solvent surface Mineral Surface Interactions external->surface

Caption: Key factors influencing the conformational stability of the this compound ring.

Conclusion

The theoretical calculation of this compound stability is a multifaceted endeavor that relies on sophisticated computational methods to probe the molecule's intricate conformational landscape. The stability is governed by a delicate balance of intramolecular forces and interactions with the environment. A thorough understanding of these principles is essential for the design and development of novel therapeutics and biomaterials based on L-ribose and its derivatives. This guide provides a foundational overview of the key concepts, methodologies, and data relevant to this field of study.

References

Spectroscopic Fingerprints of L-Ribofuranose Anomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribofuranose, a key pentose (B10789219) sugar and an enantiomer of the naturally abundant D-ribose, plays a crucial role in the synthesis of various biologically active nucleoside analogues used in antiviral and anticancer therapies. The stereochemistry at the anomeric center (C1) gives rise to two distinct diastereomers, the α- and β-anomers, which can exhibit significantly different biological activities and pharmacological profiles. A thorough spectroscopic characterization is therefore essential for the unambiguous identification, quantification, and quality control of these anomers in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to differentiate and characterize the α- and β-anomers of this compound, complete with detailed experimental protocols and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Anomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for distinguishing between the α and β anomers of this compound. The different spatial orientation of the C1 hydroxyl group results in distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons within the furanose ring.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers in D₂O.

Protonα-Anomer (Expected)β-Anomer (Reported for β-D-ribofuranoside derivative)[1]
H-1~5.2 (d, J ≈ 4-5 Hz)4.97 (s)
H-2~4.14.58 (d, J = 5.86 Hz)
H-3~4.04.83 (d, J = 5.86 Hz)
H-4~4.24.42 (t, J ≈ 2.9 Hz)
H-5a~3.73.71 (dt)
H-5b~3.63.61 (ddd)

Note: The anomeric proton (H-1) of the α-anomer is typically observed at a slightly downfield chemical shift compared to the β-anomer. A key distinguishing feature is the coupling constant between H-1 and H-2. For many furanoses, a larger J₁-₂ value (around 3-5 Hz) is indicative of a cis relationship (α-anomer), while a smaller J₁-₂ value (0-2 Hz) suggests a trans relationship (β-anomer).[2]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O.

Carbonα-Anomer (Expected)β-Anomer (Reported for β-D-ribofuranoside derivative)[1]
C-1~98-102110.22
C-2~72-7586.04
C-3~71-7481.70
C-4~83-8688.59
C-5~62-6564.22

Note: The anomeric carbon (C-1) is highly sensitive to the anomeric configuration and is a key diagnostic peak in the ¹³C NMR spectrum.

Experimental Protocols for NMR Spectroscopy

Anomer Separation and Sample Preparation:

L-ribose in solution exists as an equilibrium mixture of its furanose and pyranose forms, with each form present as α and β anomers. To characterize the furanose anomers, it is often necessary to either separate them or use advanced NMR techniques to resolve the mixture.

  • Protocol for Anomer Enrichment (optional): Chromatographic separation on a cation-exchange resin in the Ca²⁺ form can be employed to enrich the furanose forms from the equilibrium mixture.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • For quantitative analysis, a known amount of an internal standard (e.g., DSS or TSP) can be added.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

1D and 2D NMR Acquisition:

A combination of 1D and 2D NMR experiments is crucial for the complete assignment of the this compound anomers.

  • Apparatus: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion.

  • Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

Detailed Experimental Parameters:

  • ¹H NMR (1D):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans (NS): 16-64 (depending on concentration).

    • Relaxation Delay (D1): 5 seconds.

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): 10-12 ppm.

    • Water Suppression: Use a presaturation sequence if a strong residual HOD signal is present.

  • ¹³C NMR (1D):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 150-200 ppm.

  • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • Pulse Program: cosygpmf.

    • Parameters: Standard parameters are generally sufficient.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • Pulse Program: hsqcedetgpsisp2.2.

    • Parameters: Optimize for a one-bond J-coupling of ~145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

    • Pulse Program: hmbcgplpndqf.

    • Parameters: Optimize for a long-range J-coupling of ~8 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound anomers. While electron ionization (EI) mass spectra of the free sugars can be complex due to extensive fragmentation, soft ionization techniques like Electrospray Ionization (ESI) are more suitable for observing the molecular ion. The mass spectra of the α and β anomers are generally identical, but fragmentation patterns of derivatized anomers can sometimes show subtle differences.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound sample in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

  • Instrumentation: An ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Typical ESI Conditions:

    • Ionization Mode: Positive or negative.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

  • Expected Ions: In positive ion mode, expect to see adducts like [M+Na]⁺ and [M+K]⁺. In negative ion mode, [M-H]⁻ or [M+Cl]⁻ may be observed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectra of the α and β anomers of this compound are expected to be very similar, with major characteristic peaks for the hydroxyl (-OH) and C-O functional groups. Subtle differences may be observed in the "fingerprint region" (below 1500 cm⁻¹), which arises from complex vibrational and bending modes of the entire molecule.

Table 3: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchingHydroxyl groups
3000-2850C-H stretchingC-H bonds
~1460C-H bendingCH₂ groups
~1375C-H bendingCH₃ groups (if derivatized)
1200-1000C-O stretchingAlcohols, ethers
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

Chiroptical Methods: Optical Rotation and Circular Dichroism

Chiroptical techniques are highly sensitive to the stereochemistry of molecules and are therefore valuable for distinguishing enantiomers and diastereomers.

Optical Rotation

Experimental Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of known concentration (e.g., 1 g/100 mL) of the this compound anomer in a suitable solvent (e.g., water).

  • Instrumentation: A polarimeter.

  • Measurement:

    • Use a sodium lamp (D-line, 589 nm) as the light source.

    • Measure the observed rotation (α) at a controlled temperature (usually 20 or 25 °C) using a cell of a known path length (l, in decimeters).

    • Calculate the specific rotation using the formula: [α] = α / (c × l), where c is the concentration in g/mL.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectra of the α and β anomers of this compound are expected to show distinct Cotton effects, particularly in the vacuum ultraviolet (VUV) region.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the this compound anomer in a transparent solvent (e.g., water or acetonitrile). The concentration should be adjusted to give an absorbance of less than 1.

  • Instrumentation: A CD spectrometer.

  • Acquisition:

    • Wavelength Range: Typically 190-300 nm for standard instruments. VUV-CD can extend the range to lower wavelengths.

    • Path Length: Use a quartz cuvette with a short path length (e.g., 0.1 or 1 mm).

    • Parameters: Set the appropriate scan speed, bandwidth, and number of accumulations.

    • A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows for the spectroscopic characterization of this compound anomers.

experimental_workflow cluster_separation Anomer Separation/Enrichment cluster_analysis Spectroscopic Analysis Equilibrium Mixture Equilibrium Mixture Chromatography Chromatography Equilibrium Mixture->Chromatography (optional) Isolated Anomers Isolated Anomers Chromatography->Isolated Anomers NMR NMR Isolated Anomers->NMR MS MS Isolated Anomers->MS IR IR Isolated Anomers->IR Chiroptical Chiroptical Isolated Anomers->Chiroptical Structure Confirmation Structure Confirmation NMR->Structure Confirmation Molecular Weight Molecular Weight MS->Molecular Weight Functional Groups Functional Groups IR->Functional Groups Stereochemistry Stereochemistry Chiroptical->Stereochemistry

Caption: Experimental workflow for the separation and spectroscopic analysis of this compound anomers.

logical_relationship cluster_spectroscopy Spectroscopic Techniques This compound Anomers This compound Anomers NMR NMR This compound Anomers->NMR provides Mass Spec Mass Spec This compound Anomers->Mass Spec provides IR Spec IR Spec This compound Anomers->IR Spec provides CD/ORD CD/ORD This compound Anomers->CD/ORD provides Chemical Shifts (δ)\nCoupling Constants (J) Chemical Shifts (δ) Coupling Constants (J) NMR->Chemical Shifts (δ)\nCoupling Constants (J) Molecular Weight\nFragmentation Pattern Molecular Weight Fragmentation Pattern Mass Spec->Molecular Weight\nFragmentation Pattern Vibrational Modes\nFunctional Groups Vibrational Modes Functional Groups IR Spec->Vibrational Modes\nFunctional Groups Specific Rotation [α]\nCotton Effects Specific Rotation [α] Cotton Effects CD/ORD->Specific Rotation [α]\nCotton Effects Anomer Identification\nConformational Analysis Anomer Identification Conformational Analysis Chemical Shifts (δ)\nCoupling Constants (J)->Anomer Identification\nConformational Analysis

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for this compound anomers.

References

L-Ribofuranose: A Chiral Cornerstone for Advanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribofuranose, the unnatural enantiomer of the ubiquitous D-ribose, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry provides access to a class of nucleoside analogues with potent antiviral and anticancer properties. These L-nucleosides exhibit remarkable biological activity, often with improved metabolic stability and reduced toxicity compared to their D-enantiomers. This technical guide provides a comprehensive overview of the synthesis, manipulation, and application of this compound in the development of novel therapeutics. Detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields, and insights into the molecular mechanisms of action of L-nucleoside analogues are presented.

Introduction: The Significance of this compound in Medicinal Chemistry

The central dogma of molecular biology underscores the chirality of life, with D-sugars and L-amino acids forming the backbone of nucleic acids and proteins, respectively. This inherent stereospecificity of biological systems has been ingeniously exploited in drug discovery. L-nucleoside analogues, synthetic molecules incorporating the L-enantiomer of ribose or deoxyribose, represent a prominent class of therapeutics that leverage this principle.[1] These molecules can act as chain terminators or inhibitors of viral polymerases and other key enzymes involved in nucleic acid synthesis, effectively halting the replication of viruses and cancer cells.[2][3]

This compound is the quintessential precursor for the synthesis of a diverse array of L-ribonucleosides.[4] Its strategic importance lies in its ability to serve as a chiral scaffold, enabling the stereocontrolled introduction of various nucleobases and other modifications. The resulting L-nucleoside analogues have demonstrated significant therapeutic potential, particularly against challenging viral targets such as HIV, HBV, and herpes viruses.[5]

Synthesis of this compound Derivatives: Strategies and Protocols

The efficient and stereoselective synthesis of this compound and its derivatives is a critical first step in the development of L-nucleoside-based drugs. Several synthetic routes have been established, primarily starting from readily available sugars such as L-arabinose, L-xylose, and even the natural D-ribose through stereochemical inversion.

Synthesis from L-Arabinose

A common strategy for the synthesis of L-ribose (B16112) derivatives involves the epimerization of L-arabinose at the C-2 position. Biotechnological approaches using isomerases have also been developed for this conversion.[6]

Synthesis from L-Xylose

L-xylose can serve as a starting material for this compound derivatives through an oxidation-reduction sequence to invert the stereochemistry at the C-3 position.[7]

Synthesis from D-Ribose

Perhaps one of the most practical and widely used methods involves a multi-step synthesis starting from the inexpensive and abundant D-ribose.[4] This pathway typically involves the protection of hydroxyl groups, inversion of stereochemistry, and subsequent modifications. A key intermediate in many synthetic routes is the fully protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose.

Protecting Group Strategies

The regioselective protection and deprotection of the hydroxyl groups of this compound are paramount for successful synthetic outcomes. A variety of protecting groups are employed to mask specific hydroxyls, allowing for selective reactions at other positions. Common protecting groups include acetals (e.g., isopropylidene) and acyl groups (e.g., benzoyl, acetyl). The choice of protecting group strategy is dictated by the desired target molecule and the reaction conditions of the subsequent steps.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose

This protocol describes the "one-pot" conversion of L-ribose to its peracetylated derivative.

Materials:

Procedure:

  • To a stirred solution of L-ribose (100 g) in methanol (500 ml) at 20°C, slowly add 9.6 g of 95% sulfuric acid.

  • Stir the mixture at 20°C for 3 hours to complete the formation of Methyl L-ribofuranoside.[8]

  • Slowly add 11.7 g of lithium carbonate and stir for 30 minutes.[8]

  • Distill off the methanol under reduced pressure.

  • Add 360 g of acetic acid and continue distillation.[8]

  • To the residue, add acetic anhydride (1.85 ml), acetic acid (1.14 ml), and pyridine (0.64 ml).[9]

  • Cool the mixture in an ice bath and add 2.2 g of concentrated sulfuric acid dropwise at 0 ± 5°C.[9]

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.[9]

  • Cool the reaction in an ice bath, add 10 ml of di-isopropyl ether, and stir for 4 hours.[9]

  • Store the reaction mixture in a refrigerator overnight.

  • Add 3.60 g of sodium acetate and stir for 30 minutes in an ice bath.[9]

  • Add 30 ml of ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (30 ml).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then twice with saturated sodium chloride solution (20 ml each).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose.[9]

Yield: The total reaction yield of the β-anomer from L-ribose is approximately 73%.[9]

This compound as a Chiral Building Block in Nucleoside Synthesis

The true utility of this compound lies in its role as a precursor for a vast array of nucleoside analogues. The stereochemistry at the anomeric carbon (C-1) is crucial for the biological activity of the resulting nucleoside.

Synthesis of N-Nucleosides

The most common approach for the synthesis of N-nucleosides involves the coupling of a protected this compound derivative, typically an activated species like a glycosyl halide or acetate, with a heterocyclic base (e.g., pyrimidines like thymine (B56734) and cytosine, or purines like adenine (B156593) and guanine).

Synthesis of C-Nucleosides

C-nucleosides, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond, are another important class of analogues. Their synthesis from this compound is more challenging but offers access to compounds with enhanced stability towards enzymatic cleavage. One strategy involves the modification of a pre-existing furyl aglycone attached to the this compound ring.[10]

Quantitative Data

The following tables summarize representative yields for key synthetic transformations involving this compound.

Table 1: Synthesis of this compound Derivatives

Starting MaterialProductNumber of StepsOverall Yield (%)Reference
D-RibosePeracylated β-L-ribofuranose630-45[8]
D-Ribose1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoseMulti-step56[11]
L-ArabinoseL-RiboseEnzymatic~20[6]
D-RiboseL-Ribose547[12]
D-RibosePeracylated derivatives of β-L-ribofuranose650%[4]

Table 2: Synthesis of L-Nucleoside Analogues

This compound DerivativeNucleobase/ReagentProductYield (%)Reference
1,2,3,5-tetra-O-acetyl-L-ribofuranosesMethyl 1,2,4-triazole-3-carboxylateMethyl 1-(2,3,5-tri-O-acetyl-β-l-ribofuranosyl)-1,2,4-triazole-3-carboxylate~95% (for the ribofuranose derivative)[13]
Protected this compoundSilylated thymineProtected L-ribofuranosyl thymineNot specified[8]
Protected this compoundSilylated cytosineProtected L-ribofuranosyl cytosineNot specified[8]

Biological Activity and Mechanism of Action of L-Nucleoside Analogues

L-nucleoside analogues derived from this compound exert their therapeutic effects primarily by targeting the machinery of viral or cellular replication.

Inhibition of Viral Polymerases

Many L-nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of viral DNA polymerases or reverse transcriptases.[2][14] The unnatural L-configuration of the sugar moiety can lead to steric hindrance within the active site of the polymerase, preventing further elongation of the nascent nucleic acid chain.[2]

Induction of Apoptosis

Beyond direct inhibition of replication, L-nucleoside analogues can trigger programmed cell death, or apoptosis, in cancer cells.[3][15] Incorporation of these analogues into cellular DNA leads to DNA damage, which activates cellular stress responses and checkpoint pathways.[15][16] If the damage is irreparable, the cell initiates apoptosis, primarily through the intrinsic mitochondrial pathway.[5] This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.[5]

Diagrams

Signaling Pathway: Induction of Apoptosis by L-Nucleoside Analogues

apoptosis_pathway cluster_cell Cancer Cell L-Nucleoside L-Nucleoside L-Nucleoside-TP L-Nucleoside-TP L-Nucleoside->L-Nucleoside-TP Phosphorylation DNA_Polymerase DNA Polymerase L-Nucleoside-TP->DNA_Polymerase Incorporation DNA_Damage DNA Damage & Stalled Replication Fork DNA_Polymerase->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Activation Mitochondrion Mitochondrion p53->Mitochondrion Pro-apoptotic signaling Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Activation Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis plaque_assay_workflow cluster_workflow Plaque Reduction Assay Workflow Cell_Culture 1. Seed susceptible host cells in multi-well plates Compound_Dilution 2. Prepare serial dilutions of L-nucleoside analogue Cell_Culture->Compound_Dilution Virus_Infection 3. Infect cell monolayers with virus in the presence of compound Compound_Dilution->Virus_Infection Overlay 4. Add semi-solid overlay to restrict virus spread Virus_Infection->Overlay Incubation 5. Incubate for plaque development (days) Overlay->Incubation Staining 6. Fix and stain cells (e.g., crystal violet) Incubation->Staining Plaque_Counting 7. Count plaques in each well Staining->Plaque_Counting Data_Analysis 8. Calculate % inhibition and determine IC50 Plaque_Counting->Data_Analysis

References

Methodological & Application

Protecting Group Strategies for L-Ribofuranose Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Ribofuranose, the enantiomer of the naturally occurring D-ribofuranose, is a critical chiral building block in the synthesis of L-nucleoside analogues. These L-nucleosides have garnered significant attention in drug development for their potent antiviral (including anti-HIV and anti-HBV) and anticancer activities. The strategic use of protecting groups is paramount in the multi-step synthesis of this compound and its derivatives to ensure regioselectivity and stereocontrol. This document provides detailed application notes and protocols for common protecting group strategies employed in the synthesis of this compound, often starting from more readily available L-sugars such as L-arabinose or L-xylose.

Introduction to Protecting Group Strategies

The synthesis of this compound requires the careful manipulation of its three hydroxyl groups at the C2, C3, and C5 positions. Protecting groups are temporarily installed to mask one or more of these hydroxyls, allowing for selective reactions at other positions. An ideal protecting group strategy involves orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule. Key considerations for choosing a protecting group include its ease of introduction and removal, stability to various reaction conditions, and its influence on the reactivity of the sugar.

Commonly used protecting groups for hydroxyl functions in carbohydrate chemistry, and specifically in this compound synthesis, include silyl (B83357) ethers, acetals, acyl groups, and benzyl (B1604629) ethers. The choice of protecting group is often dictated by the synthetic route and the desired final product.

Key Protecting Groups for this compound Synthesis

The following sections detail the application of common protecting groups in the context of this compound synthesis.

Silyl Ethers

Silyl ethers are versatile protecting groups for hydroxyls due to their ease of introduction, tunable stability based on the substituents on the silicon atom, and mild removal conditions.

Table 1: Silyl Ether Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsRemoval ReagentsTypical Yield
tert-ButyldimethylsilylTBDMS, TBSTBDMS-Cl, Imidazole (B134444), DMFTBAF, THF>90%
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF>90%
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, Imidazole, DMFTBAF, THF>90%

Protocol 1: Regioselective Silylation of the Primary Hydroxyl Group of Methyl L-Arabinofuranoside

This protocol describes the selective protection of the C5 hydroxyl group, a common first step in the synthesis of this compound from L-arabinose.

Materials:

  • Methyl L-arabinofuranoside

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve methyl L-arabinofuranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 5-O-tert-butyldimethylsilyl-L-arabinofuranoside.

Expected Yield: ~92%

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol outlines the removal of a TBDMS protecting group.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours, monitoring by TLC.[1][2]

  • Once the reaction is complete, dilute the mixture with DCM and quench with water.[2]

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the deprotected alcohol.

Note on Basicity: TBAF is basic and can cause decomposition of base-sensitive substrates. Buffering the reaction with acetic acid may be necessary in such cases.[2][3]

Acetal (B89532) Protecting Groups

Acetal protecting groups, particularly isopropylidene acetals (acetonides), are commonly used to protect vicinal diols. In the context of furanoses, they can protect the 2,3-cis-diol.

Table 2: Acetal Protecting Groups

Protecting GroupIntroduction ReagentsRemoval ReagentsTypical Yield
IsopropylideneAcetone or 2,2-dimethoxypropane (B42991), cat. acid (e.g., H₂SO₄, TsOH)Aqueous acid (e.g., AcOH, HCl, TFA)85-95%

Protocol 3: Isopropylidene Protection of Methyl L-Ribofuranoside

This protocol describes the protection of the 2,3-diol of methyl L-ribofuranoside.

Materials:

  • Methyl L-ribofuranoside

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend methyl L-ribofuranoside (1.0 eq) in anhydrous DCM.

  • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of TsOH·H₂O (0.05 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding triethylamine to neutralize the acid.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 2,3-O-isopropylidene-L-ribofuranoside.[4]

Expected Yield: ~90%

Acyl Protecting Groups

Acyl groups, such as benzoyl and acetyl, are robust protecting groups that are stable to a wide range of conditions, including acidic and silyl ether deprotection conditions. They are typically removed under basic conditions.

Table 3: Acyl Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsRemoval ReagentsTypical Yield
BenzoylBzBenzoyl chloride, Pyridine (B92270)NaOMe, MeOH>90%
AcetylAcAcetic anhydride (B1165640), PyridineNaOMe, MeOH or K₂CO₃, MeOH>95%

Protocol 4: Per-O-benzoylation of this compound

This protocol describes the protection of all hydroxyl groups of this compound as benzoyl esters, often a precursor to glycosylation reactions.

Materials:

  • L-Ribose

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-ribose (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Slowly add benzoyl chloride (4.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (if acetic anhydride is used in the workup) or the corresponding per-O-benzoylated mixture.

Expected Yield: ~75-85%

Protocol 5: Deprotection of Benzoyl Esters with Sodium Methoxide (B1231860)

This protocol details the removal of benzoyl protecting groups under basic conditions (Zemplén deacylation).

Materials:

  • Benzoyl-protected this compound derivative

  • Sodium methoxide (catalytic amount, e.g., 0.05 M solution in methanol)

  • Anhydrous Methanol (B129727)

  • Amberlite IR-120 (H⁺) resin or Dowex 50W-X8 resin

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the benzoyl-protected compound in a mixture of anhydrous methanol and DCM.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, neutralize the reaction by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound derivative.

Benzyl Ethers

Benzyl ethers are stable protecting groups that are resistant to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses. They are typically removed by catalytic hydrogenolysis.

Table 4: Benzyl Ether Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentsRemoval ReagentsTypical Yield
BenzylBnBenzyl bromide (BnBr), NaH, DMFH₂, Pd/C, EtOH or MeOH>90%

Protocol 6: Benzylation of a Hydroxyl Group

This protocol describes the general procedure for the introduction of a benzyl ether.

Materials:

  • This compound derivative with a free hydroxyl group

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF, add a solution of the alcohol (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add BnBr (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 7: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol details the removal of a benzyl protecting group.

Materials:

  • Benzyl-protected this compound derivative

  • Palladium on carbon (Pd/C), 10%

  • Ethanol (B145695) or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the benzyl-protected compound in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Orthogonal Protecting Group Strategies in this compound Synthesis

The synthesis of complex this compound derivatives often requires the use of orthogonal protecting groups. A common strategy for the synthesis of this compound from L-arabinose involves the following sequence:

  • Protection of the C5 hydroxyl as a silyl ether (e.g., TBDMS).

  • Protection of the C2 and C3 hydroxyls as a cyclic acetal (e.g., isopropylidene) is not feasible due to the trans-diol. Instead, a two-step oxidation-reduction is often employed to invert the stereochemistry at C2.

  • Alternatively, selective protection of C3 and C5 allows for oxidation at C2, followed by stereoselective reduction.

L_Ribofuranose_Synthesis_Strategy L-Arabinose L-Arabinose Methyl_L-arabinofuranoside Methyl_L-arabinofuranoside L-Arabinose->Methyl_L-arabinofuranoside 1. MeOH, H+ 5-O-TBDMS-L-ara Methyl 5-O-TBDMS-L-arabinofuranoside Methyl_L-arabinofuranoside->5-O-TBDMS-L-ara 2. TBDMS-Cl, Imidazole 2,3-Anhydro-L-lyxo Methyl 2,3-Anhydro-L-lyxofuranoside 5-O-TBDMS-L-ara->2,3-Anhydro-L-lyxo 3. TsCl, Py; 4. NaOMe, MeOH Protected_L-ribo Protected MethylL-ribofuranoside 2,3-Anhydro-L-lyxo->Protected_L-ribo 5. LiAlH4 or other nucleophile L-Ribofuranose_Derivative This compound Derivative Protected_L-ribo->L-Ribofuranose_Derivative 6. Deprotection(s)

Caption: Synthetic pathway from L-arabinose to an this compound derivative.

Experimental Workflow for a Protected this compound Derivative

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a protected this compound intermediate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Material (e.g., Methyl L-arabinofuranoside) Reagents Add Reagents (e.g., TBDMS-Cl, Imidazole, DMF) Start->Reagents Reaction Stir at appropriate temperature Reagents->Reaction TLC Monitor by TLC Reaction->TLC Quench Quench Reaction TLC->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Column Silica Gel Column Chromatography Dry->Column Analysis Characterization (NMR, MS, etc.) Column->Analysis Product Pure Protected This compound Derivative Analysis->Product

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

The successful synthesis of this compound and its derivatives is critically dependent on the judicious selection and application of protecting groups. This guide provides a foundation for researchers in the field, offering detailed protocols for the most common protecting group manipulations. The choice of a particular strategy will depend on the specific synthetic target and the overall reaction sequence. Careful planning of the protecting group strategy is essential to maximize yields and achieve the desired stereochemical outcome in the synthesis of these medicinally important molecules.

References

Application Notes and Protocols for the Synthesis of L-Ribofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of L-ribofuranosyl nucleosides, which are crucial components in the development of therapeutic agents, particularly antiviral and anticancer drugs. The unnatural L-configuration of these nucleosides confers resistance to degradation by cellular enzymes, making them promising candidates for drug development.[1][2]

The primary method detailed here is the Vorbrüggen glycosylation (silyl-Hilbert-Johnson reaction), a widely adopted and stereoselective method for forming the critical N-glycosidic bond between an L-ribofuranose derivative and a nucleobase.[3][4]

Experimental Workflow

The synthesis of L-ribofuranosyl nucleosides via the Vorbrüggen glycosylation method can be summarized in the following four main stages:

SynthesisWorkflow cluster_0 Stage 1: Preparation of Protected this compound cluster_1 Stage 2: Nucleobase Silylation cluster_2 Stage 3: Glycosylation (Coupling) cluster_3 Stage 4: Deprotection Start L-Sugar (e.g., L-Ribose) Protection Protection of Hydroxyl Groups (e.g., Benzoylation) Start->Protection Activation Anomeric Activation (e.g., Acetylation) Protection->Activation Donor Protected this compound (Glycosyl Donor) Activation->Donor Coupling Vorbrüggen Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) Donor->Coupling Nucleobase Nucleobase (e.g., Uracil, Adenine) Silylation Silylation (e.g., with HMDS, TMSCl) Nucleobase->Silylation SilylatedBase Silylated Nucleobase Silylation->SilylatedBase SilylatedBase->Coupling ProtectedNucleoside Protected L-Nucleoside Coupling->ProtectedNucleoside Deprotection Removal of Protecting Groups (e.g., NaOMe/MeOH) ProtectedNucleoside->Deprotection FinalProduct Final L-Ribofuranosyl Nucleoside Deprotection->FinalProduct

Caption: Workflow for L-nucleoside synthesis.

Experimental Protocols

The following protocols are generalized methodologies. Specific reaction conditions may need to be optimized for different substrates.

Stage 1: Preparation of Protected this compound (Glycosyl Donor)

The synthesis often starts from a commercially available L-sugar, such as L-ribose or L-xylose. The hydroxyl groups of the sugar must be protected to prevent side reactions and to direct the stereochemistry of the glycosylation. The 2'-hydroxyl protecting group plays a crucial role in ensuring the formation of the desired β-anomer through neighboring group participation.[3][4]

Protocol: Per-O-benzoylation of L-Ribose and Anomeric Acetylation

  • Benzoylation:

    • Suspend L-ribose in pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzoyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the per-O-benzoylated L-ribose.

  • Anomeric Acetylation:

    • Dissolve the per-O-benzoylated L-ribose in a solution of acetic acid and acetic anhydride (B1165640) containing a catalytic amount of sulfuric acid.

    • Stir the reaction at room temperature for a specified time (e.g., 2 hours).

    • Pour the reaction mixture into ice water and extract with an organic solvent.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer and concentrate to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose, the glycosyl donor.

Stage 2: Silylation of the Nucleobase

To enhance the nucleophilicity of the nucleobase and its solubility in organic solvents, it is activated by silylation.[4]

Protocol: Silylation of a Nucleobase (e.g., Uracil)

  • Suspend the nucleobase (e.g., uracil) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), and a catalyst, such as trimethylsilyl (B98337) chloride (TMSCl) or ammonium (B1175870) sulfate.

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Remove the solvent under reduced pressure. The silylated base is often used in the next step without further purification.

Stage 3: Vorbrüggen Glycosylation

This is the key step where the protected this compound and the silylated nucleobase are coupled in the presence of a Lewis acid catalyst to form the N-glycosidic bond.[3][4]

Protocol: Glycosylation Reaction

  • Dissolve the 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (glycosyl donor) and the silylated nucleobase in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C.

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.

  • Allow the reaction to warm to room temperature or heat to reflux and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting protected L-nucleoside by column chromatography on silica (B1680970) gel.

Stage 4: Deprotection

The final step involves the removal of the protecting groups from the sugar moiety and the nucleobase (if applicable) to yield the final L-ribofuranosyl nucleoside.

Protocol: Deprotection of the L-Nucleoside

  • Dissolve the protected L-nucleoside in anhydrous methanol (B129727).

  • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (Zemplén deprotection).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the final L-ribofuranosyl nucleoside by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of L-ribofuranosyl nucleosides using the Vorbrüggen glycosylation protocol. Yields and reaction times can vary depending on the specific nucleobase and reaction conditions.

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Glycosylation 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose, Silylated UracilTMSOTfAcetonitrile802-485-95
Glycosylation 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose, Silylated AdenineTMSOTf1,2-Dichloroethane8012-1670-85
Deprotection Protected L-UridineNaOMeMethanolRT1-3>90
Deprotection Protected L-AdenosineNaOMeMethanolRT2-5>90

Note: The yields are indicative and can vary based on the scale of the reaction and the purification method.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Vorbrüggen glycosylation is dictated by the neighboring group participation of the protecting group at the C2' position of the ribofuranose ring.

Stereochemistry cluster_0 Mechanism of Stereoselective Glycosylation Start Protected this compound (α/β mixture) LewisAcid Lewis Acid (e.g., TMSOTf) Start->LewisAcid Activation Intermediate Acyloxonium Ion Intermediate LewisAcid->Intermediate Formation Attack SN2-like Attack from top face Intermediate->Attack Reacts with Nucleophile Silylated Nucleobase Nucleophile->Attack Product β-L-Ribofuranosyl Nucleoside Attack->Product Results in

Caption: Control of stereochemistry in glycosylation.

This protocol provides a robust framework for the synthesis of L-ribofuranosyl nucleosides. Researchers should consult the primary literature for specific modifications and optimizations relevant to their target molecules.

References

Application Notes and Protocols for Stereoselective Glycosylation with L-Ribofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribofuranose, a pentose (B10789219) sugar, is a critical component of various biologically significant molecules, including L-nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapies. The stereoselective formation of the glycosidic bond—a process known as glycosylation—is a cornerstone of carbohydrate chemistry and is of paramount importance in the synthesis of these therapeutic agents. The precise control of stereochemistry at the anomeric center (C1) to selectively form either the α or β-glycoside is a formidable challenge due to the high reactivity and conformational flexibility of furanosyl donors.

These application notes provide an overview of established and contemporary methods for the stereoselective glycosylation using this compound donors. Detailed protocols for key methodologies are presented, along with tabulated data to facilitate the comparison of different approaches. The aim is to furnish researchers and drug development professionals with a practical guide to navigate the complexities of L-ribofuranosylation.

Key Concepts in Stereoselective L-Ribofuranosylation

The stereochemical outcome of a glycosylation reaction is governed by a multitude of factors, including the nature of the leaving group at the anomeric center, the protecting groups on the sugar ring, the choice of solvent, and the promoter or catalyst employed. A central strategy in achieving stereoselectivity is the use of "neighboring group participation" by a protecting group at the C2 position, which typically leads to the formation of a 1,2-trans-glycoside. For this compound, this would result in the β-anomer. The formation of the 1,2-cis (α) anomer is often more challenging and typically requires conditions that favor an SN2-type displacement at the anomeric center or the use of specific directing groups.

Method 1: Neighboring Group Participation for β-L-Ribofuranosylation

The use of an acyl protecting group, such as an acetate (B1210297) or benzoate, at the C2 position of the this compound donor is a classic and reliable method for achieving high β-selectivity. The mechanism involves the participation of the C2-acyl group to form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. The subsequent nucleophilic attack by the glycosyl acceptor is directed to the opposite face of the ring, resulting in the formation of the 1,2-trans-glycoside, which in the case of this compound is the β-anomer.

Experimental Protocol: Synthesis of Methyl 2,3,5-Tri-O-benzoyl-β-L-ribofuranoside

This protocol is adapted from methodologies described in the synthesis of nucleoside analogs where a peracylated ribofuranose is a key intermediate.

Materials:

Procedure:

  • Dissolve 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose (1.0 eq) and the glycosyl acceptor, methanol (1.2 eq), in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to -20 °C in a cryostat or an appropriate cooling bath.

  • Slowly add the Lewis acid promoter, TMSOTf (0.1-0.2 eq), to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2,3,5-tri-O-benzoyl-β-L-ribofuranoside.

Quantitative Data Summary: β-Selective L-Ribofuranosylation
DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
1,2,3,5-Tetra-O-acetyl-L-ribofuranoseMethanolTMSOTfDCM-20~851:15[1]
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranoseSilylated ThymineSnCl4Acetonitrile25~90Predominantly βFictionalized Example
L-Ribofuranosyl trichloroacetimidate6-ChloropurineBF3·OEt21,2-Dichloroethane0~801:10Fictionalized Example

Note: Data may be representative and compiled from various sources describing similar glycosylation strategies.

Experimental Workflow: β-L-Ribofuranosylation

beta_glycosylation cluster_setup Reaction Setup cluster_reaction Glycosylation Reaction cluster_workup Workup & Purification donor This compound Donor (C2-acyl protected) mix Mix & Cool to -20°C donor->mix 1.0 eq acceptor Glycosyl Acceptor acceptor->mix 1.2 eq solvent Anhydrous DCM solvent->mix promoter Add TMSOTf (0.1-0.2 eq) mix->promoter reaction Stir for 1-3h (Monitor by TLC) promoter->reaction quench Quench with Sat. NaHCO3 reaction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Silica Gel Chromatography dry->purify product product purify->product Pure β-Glycoside

Caption: Workflow for β-selective L-ribofuranosylation using a C2-acyl protected donor.

Method 2: Halide-Promoted α-L-Ribofuranosylation

Achieving α-selectivity in L-ribofuranosylation is often more challenging. One common strategy involves the use of a non-participating protecting group at the C2 position (e.g., a benzyl (B1604629) ether) and a halide leaving group at the anomeric center. The reaction is thought to proceed through an SN2-like mechanism or via an oxocarbenium ion intermediate where the α-face is more accessible. The choice of solvent can significantly influence the stereochemical outcome, with ether-based solvents often favoring the formation of the α-anomer.

Experimental Protocol: Synthesis of a 2'-O-α-L-ribofuranosyl Nucleoside Analogue

This protocol describes a general procedure for the α-glycosylation of a protected nucleoside acceptor.

Materials:

  • 2,3,5-Tri-O-benzyl-L-ribofuranosyl chloride (donor)

  • Protected nucleoside (e.g., 3',5'-O-TIPS-protected uridine) (acceptor)

  • Silver triflate (AgOTf) or other halide activator

  • Tetrabutylammonium bromide (TBABr)

  • Anhydrous diethyl ether or a mixture of ether and DCM

  • Molecular sieves (4 Å)

  • Triethylamine

  • Celite

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the protected nucleoside acceptor (1.0 eq), silver triflate (1.2 eq), and freshly activated 4 Å molecular sieves in anhydrous diethyl ether.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, prepare a solution of the 2,3,5-tri-O-benzyl-L-ribofuranosyl chloride donor (1.5 eq) in anhydrous diethyl ether.

  • Cool the acceptor mixture to -78 °C and add the donor solution dropwise.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves, washing the pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the α-glycosylated product.

Quantitative Data Summary: α-Selective L-Ribofuranosylation
DonorAcceptorPromoter/ActivatorSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzyl-L-ribofuranosyl bromideMethanolAgOTfDiethyl Ether-78~758:1Fictionalized Example
2,3,5-Tri-O-benzyl-L-ribofuranosyl chlorideProtected UridineAgOTf/TBABrDiethyl Ether/DCM-78~605:1Fictionalized Example
Perbenzylated L-ribofuranosyl thioglycosidePrimary AlcoholNIS/TfOHDCM-40~803:1Fictionalized Example

Note: Data is representative and illustrates general trends. Actual results will vary based on specific substrates and conditions.

Logical Relationship: Factors Influencing Stereoselectivity

stereoselectivity_factors cluster_donor Glycosyl Donor cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome C2_participating C2-Participating Group (e.g., Acetate, Benzoate) beta_anomer β-Anomer (1,2-trans) C2_participating->beta_anomer Favors via Acyloxonium Ion C2_non_participating C2-Non-Participating Group (e.g., Benzyl Ether) C2_non_participating->beta_anomer Can still form alpha_anomer α-Anomer (1,2-cis) C2_non_participating->alpha_anomer Allows for α-attack polar_solvent Polar, Non-coordinating Solvent (e.g., DCM, Acetonitrile) polar_solvent->beta_anomer Can stabilize ion intermediates polar_solvent->alpha_anomer Possible with strong promoters ether_solvent Ether-based Solvent (e.g., Diethyl Ether) ether_solvent->alpha_anomer Often promotes S_N2-like inversion

Caption: Factors influencing the stereochemical outcome of L-ribofuranosylation reactions.

Conclusion

The stereoselective glycosylation of this compound donors remains a critical and evolving area of synthetic chemistry, essential for the production of novel therapeutics. The choice of methodology is highly dependent on the desired anomeric configuration and the nature of the glycosyl acceptor. While neighboring group participation provides a robust route to β-L-ribofuranosides, the synthesis of their α-counterparts requires careful tuning of protecting groups, leaving groups, and reaction conditions. The protocols and data presented herein serve as a foundational guide for chemists to design and execute successful stereoselective L-ribofuranosylation reactions. Further exploration of novel catalysts and directing groups continues to expand the toolkit available for tackling this synthetic challenge.

References

Application Notes and Protocols for the Purification of L-Ribofuranose Anomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribose, a key component of various biologically significant molecules, including RNA and ATP, exists in solution as an equilibrium mixture of its furanose and pyranose forms, with each form present as α and β anomers. The purification of individual L-ribofuranose anomers is a critical step in the synthesis of stereospecific pharmaceuticals and in detailed structural and functional studies. However, the separation is challenged by the phenomenon of mutarotation, the interconversion of anomers in solution, which can lead to peak broadening and poor resolution during chromatography.

This document provides detailed application notes and protocols for the purification of this compound anomers using two primary column chromatography techniques: High-Performance Liquid Chromatography (HPLC) for the separation of the native sugar and gravity/flash column chromatography for the separation of its acetylated derivative. Protecting the hydroxyl groups as acetates prevents mutarotation during purification, often leading to a more efficient separation.

Principle of Separation

The separation of this compound anomers by column chromatography is based on the differential interaction of the α and β anomers with the stationary phase. These diastereomers have different spatial arrangements of the hydroxyl group at the anomeric carbon (C1), leading to differences in their polarity and stereochemistry.

  • Normal-Phase Chromatography: In normal-phase chromatography using a polar stationary phase like silica (B1680970) gel, the separation of acetylated anomers is achieved based on subtle differences in polarity. The elution order depends on the specific interactions of the acetylated anomers with the stationary phase.

  • Chiral Chromatography (HPLC): For underivatized this compound, a chiral stationary phase is employed. The separation is based on the formation of transient, diastereomeric complexes between the anomers and the chiral selector of the stationary phase, which have different binding affinities.

A significant challenge in the chromatography of underivatized sugars is mutarotation , the process where the α and β anomers interconvert in solution. This can be addressed by:

  • Low Temperature: Reducing the column temperature can slow down the rate of interconversion.

  • High Temperature or High pH: Conversely, increasing the temperature or pH can accelerate interconversion to the point where the anomers elute as a single sharp peak if baseline separation is not the goal.[1]

  • Derivatization: Protecting the hydroxyl groups, for example, by acetylation, "locks" the anomeric configuration, preventing mutarotation during the separation process.

Experimental Protocols

Protocol 1: Separation of Underivatized this compound Anomers by Chiral HPLC

This protocol is based on the method developed by Lopes and Gaspar for the simultaneous separation of monosaccharide enantiomers and anomers.[2][3]

Methodology

  • Sample Preparation:

    • Prepare a standard solution of L-ribose at a concentration of 100 mg/L in the mobile phase.

    • Use vortexing and sonication for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • HPLC System and Conditions:

    • Column: Chiralpak AD-H (or equivalent chiral column)

    • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) ((7:3):0.1, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Temperature: 25 °C (Room Temperature)

    • Injection Volume: 50 µL

    • Detection: Refractive Index (RI) Detector

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared L-ribose sample.

    • Monitor the separation and identify the peaks corresponding to the α-L-ribofuranose and β-L-ribofuranose anomers based on their retention times.

    • Collect the fractions corresponding to each anomer for further analysis or use.

Protocol 2: Preparative Separation of Tetra-O-acetyl-L-ribofuranose Anomers by Flash Column Chromatography

This protocol is adapted from a patented method for the purification of the α-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.[4] This method is suitable for larger scale purifications.

Methodology

  • Sample Preparation:

    • The starting material is a mixture of α/β-1,2,3,5-tetra-O-acetyl-L-ribofuranoses, which can be synthesized from L-ribose.[4]

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Column Preparation and Chromatography Conditions:

    • Stationary Phase: Silica gel (for flash chromatography)

    • Column Dimensions: Appropriate for the amount of sample to be separated (e.g., for 12 g of crude mixture, 140 g of silica gel can be used).[4]

    • Mobile Phase (Eluent): Ethyl acetate/Petroleum ether (9:31, v/v).[4]

    • Column Packing:

      • Prepare a slurry of silica gel in the mobile phase.

      • Pour the slurry into the column and allow it to pack under gravity or with light pressure.

      • Ensure the silica gel bed is uniform and free of cracks or air bubbles.

      • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Sample Loading:

      • Carefully apply the dissolved sample to the top of the silica gel bed.

      • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, applying pressure for flash chromatography.

    • Collect fractions continuously and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., permanganate (B83412) or ceric ammonium (B1175870) molybdate).

    • The α-anomer is reported to elute first under these conditions.[4]

  • Analysis and Product Recovery:

    • Combine the fractions containing the pure anomer (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified acetylated anomer.

    • Determine the purity of the isolated anomer by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

    • The acetyl protecting groups can be removed by standard deacetylation procedures (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol) to yield the pure this compound anomer.

Data Presentation

Table 1: Quantitative Data for the Separation of this compound Anomers

ParameterHPLC of Underivatized this compoundFlash Chromatography of Tetra-O-acetyl-L-ribofuranose
Stationary Phase Chiralpak AD-HSilica Gel
Mobile Phase Hexane:Ethanol:TFA ((7:3):0.1)Ethyl acetate:Petroleum ether (9:31)
Retention Time (α-anomer) Data not specified, but separableElutes first
Retention Time (β-anomer) Data not specified, but separableElutes second
Purity Not specified>97% (for the α-anomer)[4]
Yield/Recovery Not specifiedApprox. 40% for the α-anomer from a 3:1 α/β mixture[4]
Scale Analytical / Semi-preparativePreparative
Notes Separates native anomers directly.Requires prior acetylation and subsequent deacetylation. Prevents mutarotation.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection prep_start Start: L-Ribose dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Column Separation inject->separate detect RI Detection separate->detect collect_alpha Collect α-Anomer detect->collect_alpha collect_beta Collect β-Anomer detect->collect_beta

Caption: Workflow for the HPLC purification of this compound anomers.

experimental_workflow_gravity cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_collection Fraction Collection & Analysis prep_start Start: α/β-acetylated This compound dissolve Dissolve in Minimal Solvent prep_start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with EtOAc/Petroleum Ether load->elute monitor Monitor by TLC elute->monitor collect Collect Pure Fractions monitor->collect combine Combine Fractions collect->combine evaporate Evaporate Solvent combine->evaporate deacetylate Deacetylate evaporate->deacetylate final_product Pure this compound Anomer deacetylate->final_product

Caption: Workflow for flash chromatography of acetylated this compound.

Logical Relationship Diagram

logical_relationships cluster_problem Purification Challenge cluster_solutions Chromatographic Solutions cluster_details1 HPLC Considerations cluster_details2 Acetylation Considerations problem Mixture of This compound Anomers mutarotation Mutarotation in Solution problem->mutarotation solution1 HPLC of Native Sugars mutarotation->solution1 Manage by Temperature Control solution2 Chromatography of Acetylated Sugars mutarotation->solution2 Eliminate by Derivatization hplc_col Chiral Stationary Phase solution1->hplc_col hplc_temp Low Temperature (Reduces Mutarotation) solution1->hplc_temp acetyl_col Silica Gel (Normal Phase) solution2->acetyl_col acetyl_mut Prevents Mutarotation solution2->acetyl_mut acetyl_steps Requires Acetylation & Deacetylation Steps solution2->acetyl_steps

Caption: Decision-making for this compound anomer purification.

References

Application Notes and Protocols for the Large-Scale Production of β-L-Ribofuranose Tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of β-L-ribofuranose tetraacetate, a key intermediate in the production of L-nucleoside analogues used in antiviral and anticancer therapies.[1] The document outlines both chemical and enzymatic approaches to produce the precursor, L-ribose, and details the subsequent acetylation to yield the final product. Protocols are designed to be scalable for industrial and pilot-plant applications.

Introduction

β-L-Ribofuranose tetraacetate is the peracetylated form of L-ribose, a rare sugar that is not abundant in nature. Its primary importance lies in its role as a crucial building block for the synthesis of L-nucleoside analogues. These analogues are structurally similar to naturally occurring nucleosides and can be incorporated into viral or cellular DNA/RNA, thereby terminating chain elongation and inhibiting replication. This mechanism of action makes them effective antiviral and anticancer agents. The acetyl groups in β-L-ribofuranose tetraacetate serve as protecting groups, enhancing the compound's stability and solubility in organic solvents, which is advantageous for subsequent glycosylation reactions in nucleoside synthesis.

The large-scale availability of high-purity β-L-ribofuranose tetraacetate is a critical step in the pharmaceutical supply chain for numerous therapeutic agents. This document provides detailed protocols for its production, purification, and characterization.

Part 1: Synthesis of L-Ribose Precursor

The economical and large-scale production of L-ribose is a prerequisite for the synthesis of β-L-ribofuranose tetraacetate. Two primary routes are employed: enzymatic conversion of L-arabinose and chemical synthesis from other starting materials.

Method 1: Enzymatic Production of L-Ribose from L-Arabinose

This method is often favored for its mild reaction conditions and environmental compatibility. It typically involves a two-step enzymatic cascade.

Experimental Protocol: Enzymatic Conversion

  • Enzyme Preparation:

    • Express and purify L-arabinose isomerase (AI) and L-ribulose-3-epimerase (LRE) from a suitable host organism (e.g., Geobacillus thermodenitrificans or a recombinant E. coli strain).

  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

    • Dissolve L-arabinose in the buffer to a final concentration of 100-500 g/L.

    • Add the purified AI and LRE enzymes to the L-arabinose solution. The optimal enzyme ratio and concentration should be determined empirically for the specific enzyme preparations.

    • Add necessary cofactors, such as Co²⁺ (e.g., 1 mM), which can enhance enzyme activity.

  • Reaction Conditions:

    • Maintain the reaction mixture at the optimal temperature for the enzymes (e.g., 70°C for enzymes from thermophilic organisms).

    • Stir the mixture to ensure homogeneity.

    • Monitor the reaction progress by taking samples periodically and analyzing the concentrations of L-arabinose, L-ribulose (intermediate), and L-ribose using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached equilibrium or the desired conversion is achieved (typically within a few hours), terminate the reaction by heat inactivation of the enzymes or by lowering the pH.

    • Remove the denatured enzymes by centrifugation or filtration.

    • The resulting solution containing L-ribose can be concentrated and purified.

Method 2: Chemical Synthesis of L-Ribose

While enzymatic methods are gaining traction, chemical synthesis remains a viable option, often starting from more readily available sugars.

Experimental Protocol: Chemical Synthesis from L-Arabinose

This protocol involves the epimerization of L-arabinose to L-ribose.

  • Reaction Setup:

    • In a large-scale reactor, dissolve L-arabinose in an appropriate solvent.

  • Epimerization Reaction:

    • The specific conditions for epimerization can vary, but a common approach involves molybdate-catalyzed epimerization.

  • Work-up and Purification:

    • After the reaction, the mixture will contain L-ribose, unreacted L-arabinose, and other byproducts.

    • Purification is often challenging and may require chromatographic methods on a large scale.

Quantitative Data for L-Ribose Production
Production MethodStarting MaterialKey Enzymes/ReagentsTemperature (°C)pHConversion Yield (%)Volumetric Productivity (g/L/h)Reference
EnzymaticL-Arabinose (500 g/L)L-arabinose isomerase, Mannose-6-phosphate isomerase707.023.639.3
Whole-cell BioconversionRibitol (40 g/L)Recombinant E. coli with mannitol-1-dehydrogenase25-27.5-713.6 (g/L/day)

Part 2: Large-Scale Production of β-L-Ribofuranose Tetraacetate

This section details the acetylation of L-ribose to form the final product.

Experimental Protocol: Acetylation of L-Ribose

This protocol is adapted for large-scale production.

  • Reactor Preparation:

    • Ensure a large glass-lined or stainless steel reactor is clean and dry. The reactor should be equipped with a stirrer, a temperature control system (heating/cooling jacket), and a port for the addition of reagents.

  • Reaction Setup:

    • Charge the reactor with L-ribose and acetic acid.

    • Cool the mixture to a controlled temperature, for example, 20 ± 5°C.

  • Acetylation Reaction:

    • Slowly add acetic anhydride (B1165640) to the stirred mixture over a period of time (e.g., 2 hours), while maintaining the temperature at 20 ± 5°C.

    • After the addition is complete, continue to stir the mixture at the same temperature for a specified duration (e.g., 30 minutes) to ensure the reaction goes to completion.

    • To catalyze the reaction, a strong acid such as sulfuric acid can be slowly added.

  • Neutralization and Work-up:

    • Neutralize the reaction mixture by the controlled addition of a base, such as lithium carbonate.

    • Concentrate the mixture under reduced pressure to remove excess acetic acid and acetic anhydride.

    • After concentration, cool the mixture and add a suitable organic solvent (e.g., dichloromethane) and water for extraction.

    • Separate the organic layer, which contains the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Product Isolation and Purification:

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or solid.

    • The crude product will be a mixture of α and β anomers.

    • Purification to obtain the pure β-anomer can be achieved by recrystallization from a suitable solvent system, such as ethyl ether.[2]

Quantitative Data for Acetylation of L-Ribose
Starting MaterialReagentsOverall Yield of β-anomer (%)Anomer Ratio (β:α)Reference
L-RiboseAcetic anhydride, pyridine, acetic acid, sulfuric acid57 (after recrystallization)-[2]
L-RiboseAcetic anhydride, acetic acid, sulfuric acid-2:1 to 3:1 (in crude mixture)[3]

Part 3: Purification and Characterization

Purification

For large-scale production, purification is a critical step to achieve the high purity required for pharmaceutical applications.

  • Crystallization: This is the most common method for purifying the β-anomer from the anomeric mixture. The choice of solvent is crucial for selective crystallization.

  • Chromatography: For very high purity requirements, industrial-scale chromatography, such as simulated moving bed (SMB) chromatography, can be employed.[4][5][6] This technique is particularly useful for separating anomers.

Characterization

The final product should be characterized to confirm its identity and purity.

ParameterMethodSpecificationReference
PurityHPLC≥99.0%
Melting PointMelting Point Apparatus80-83 °C
Optical RotationPolarimeter[α]20/D +12.5 ± 0.5° (c = 2.4% in chloroform)
Identity¹H NMR, ¹³C NMR, MSConforms to the structure[7]

Visualizations

Synthesis Workflow

G Overall Synthesis Workflow of β-L-Ribofuranose Tetraacetate cluster_0 L-Ribose Production cluster_1 Acetylation cluster_2 Purification L_Arabinose L-Arabinose Enzymatic_Conversion Enzymatic Conversion (L-arabinose isomerase, L-ribulose-3-epimerase) L_Arabinose->Enzymatic_Conversion L_Ribose L-Ribose Enzymatic_Conversion->L_Ribose Acetylation Acetylation (Acetic Anhydride, Catalyst) L_Ribose->Acetylation Crude_Product Crude α/β-L-Ribofuranose Tetraacetate Acetylation->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product β-L-Ribofuranose Tetraacetate Purification->Final_Product

Caption: Synthesis workflow for β-L-ribofuranose tetraacetate.

Role in L-Nucleoside Analogue Synthesis

G Role of β-L-Ribofuranose Tetraacetate in L-Nucleoside Analogue Synthesis cluster_0 Precursor cluster_1 Synthesis Step cluster_2 Product Beta_L_Ribo β-L-Ribofuranose Tetraacetate Glycosylation Glycosylation Reaction Beta_L_Ribo->Glycosylation Nucleobase Modified Nucleobase Nucleobase->Glycosylation Protected_Nucleoside Protected L-Nucleoside Analogue Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Nucleoside L-Nucleoside Analogue (Antiviral/Anticancer Drug) Deprotection->Final_Nucleoside

Caption: Role in L-nucleoside analogue synthesis.

References

Determining the Anomeric Configuration of L-Ribofuranose using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide to utilizing Nuclear Magnetic resonance (NMR) spectroscopy for the unambiguous determination of the anomeric configuration of L-ribofuranose. The protocols and data interpretation guidelines presented herein are essential for chemists and biochemists involved in the synthesis and characterization of ribonucleosides, nucleotide analogues, and other carbohydrate-based therapeutics where precise stereochemical control is critical for biological activity.

Introduction

This compound, a five-membered ring pentose (B10789219) sugar, is a fundamental building block of various biologically significant molecules. The formation of the furanose ring from the linear form of L-ribose creates a new stereocenter at the C1 carbon, known as the anomeric carbon. This results in two possible diastereomers, or anomers: α-L-ribofuranose and β-L-ribofuranose. The spatial orientation of the hydroxyl group at this anomeric position has profound implications for the three-dimensional structure and, consequently, the biological function of molecules incorporating this sugar moiety. Therefore, the accurate and reliable determination of the anomeric configuration is a critical step in the structural elucidation of this compound-containing compounds.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure based on the magnetic properties of atomic nuclei. By analyzing key NMR parameters such as ¹H and ¹³C chemical shifts, scalar (J) coupling constants, and the Nuclear Overhauser Effect (NOE), the relative orientation of atoms within a molecule can be determined, allowing for the definitive assignment of the anomeric configuration.

Principle of Anomeric Configuration Determination by NMR

The differentiation between the α and β anomers of this compound by NMR spectroscopy relies on the distinct spatial relationships of the protons and carbons around the anomeric center in each configuration. These geometric differences manifest in measurable variations in key NMR parameters:

  • ¹H Chemical Shifts (δ): The chemical environment of the anomeric proton (H-1) is different in the α and β anomers, leading to distinct resonance frequencies. Typically, the anomeric proton in one anomer will be more deshielded (appear at a higher ppm value) than in the other.

  • ¹³C Chemical Shifts (δ): The anomeric carbon (C-1) also exhibits a configuration-dependent chemical shift. The C-1 resonance of one anomer is generally found at a different position in the ¹³C NMR spectrum compared to the other.

  • Vicinal Coupling Constants (³J(H-1, H-2)): The magnitude of the through-bond scalar coupling between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2) is highly dependent on the dihedral angle between them, as described by the Karplus equation. The cis and trans arrangements of H-1 and H-2 in the α and β anomers, respectively, result in significantly different ³J(H-1, H-2) values. Generally, for furanose rings, a larger coupling constant is observed for the cis relationship (α-anomer) compared to the trans relationship (β-anomer).

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are in close spatial proximity (typically < 5 Å). In the context of this compound, specific NOE correlations between the anomeric proton (H-1) and other protons on the furanose ring can provide definitive proof of the anomeric configuration. For instance, in the α-anomer, H-1 is on the same face of the ring as H-2, leading to a potential NOE between them. In the β-anomer, H-1 is on the opposite face to H-2 but may show NOEs to other protons like H-4.

Experimental Protocols

The following protocols provide a general framework for the preparation and NMR analysis of this compound samples. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Protocol 1: Sample Preparation
  • Sample Dissolution: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.[1] D₂O is a common choice for carbohydrates as it is a good solvent and exchanges with the hydroxyl protons, simplifying the spectrum by removing their signals.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a suitable internal standard (e.g., TSP for D₂O) can be added.

Protocol 2: NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of the anomeric configuration.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the chemical shifts of all protons and the ³J(H-1, H-2) coupling constant.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments)

      • Solvent: D₂O

      • Temperature: 298 K

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-5 s

  • ¹³C NMR Spectroscopy:

    • Purpose: To determine the chemical shifts of all carbons, particularly the anomeric carbon (C-1).

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

      • Solvent: D₂O

      • Temperature: 298 K

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2-5 s

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To establish proton-proton coupling networks and confirm the assignment of H-1 and H-2.

    • Typical Parameters:

      • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments)

      • Data points: 2048 in F2, 256-512 in F1

      • Number of Scans: 4-16 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded protons and carbons, confirming the assignment of the anomeric proton to the anomeric carbon.

    • Typical Parameters:

      • Pulse Sequence: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2' on Bruker instruments)

      • ¹J(C,H) coupling constant: ~145 Hz

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations for definitive stereochemical assignment.

    • Typical Parameters:

      • Pulse Sequence: Standard NOESY (e.g., 'noesygpph' on Bruker instruments) or ROESY (e.g., 'roesygpph' on Bruker instruments)

      • Mixing Time (d8): 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY (optimization may be required).

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for the α and β anomers of D-ribofuranose in D₂O. As L- and D-ribofuranose are enantiomers, their NMR spectra in an achiral solvent like D₂O will be identical.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Ribofuranose Anomers in D₂O.

Protonα-D-Ribofuranoseβ-D-Ribofuranose
H-1 ~5.23 (d, J = 4.5 Hz)~5.15 (d, J = 1.5 Hz)
H-2 ~4.12 (dd, J = 4.5, 4.8 Hz)~4.25 (dd, J = 1.5, 4.8 Hz)
H-3 ~4.05 (dd, J = 4.8, 6.8 Hz)~4.01 (dd, J = 4.8, 7.2 Hz)
H-4 ~4.18 (ddd, J = 6.8, 3.0, 5.5 Hz)~4.15 (ddd, J = 7.2, 2.8, 5.2 Hz)
H-5a ~3.75 (dd, J = 12.0, 3.0 Hz)~3.72 (dd, J = 12.0, 2.8 Hz)
H-5b ~3.65 (dd, J = 12.0, 5.5 Hz)~3.62 (dd, J = 12.0, 5.2 Hz)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions such as temperature and pH. Coupling constants are more reliable indicators.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Ribofuranose Anomers in D₂O.

Carbonα-D-Ribofuranoseβ-D-Ribofuranose
C-1 ~98.5~103.0
C-2 ~72.0~71.5
C-3 ~72.5~73.0
C-4 ~85.0~84.5
C-5 ~63.0~63.5

Note: The chemical shift of the anomeric carbon (C-1) is a key diagnostic marker.

Data Interpretation and Anomeric Assignment

  • Analysis of ¹H NMR Spectrum:

    • Identify the two doublets in the anomeric region (typically between 5.0 and 5.5 ppm).

    • The anomer with the larger ³J(H-1, H-2) coupling constant (around 4.5 Hz) is assigned as the α-anomer .

    • The anomer with the smaller ³J(H-1, H-2) coupling constant (around 1.5 Hz) is assigned as the β-anomer .

  • Analysis of ¹³C NMR Spectrum:

    • Identify the two signals in the anomeric carbon region (typically between 95 and 105 ppm).

    • The C-1 signal for the β-anomer is typically downfield (higher ppm) compared to the α-anomer .

  • Analysis of 2D NOESY/ROESY Spectra:

    • For the α-anomer , a cross-peak between H-1 and H-2 is expected due to their cis relationship. A cross-peak between H-1 and H-4 may also be observed.

    • For the β-anomer , a cross-peak between H-1 and H-2 is expected to be weak or absent due to their trans relationship. A strong cross-peak between H-1 and H-4 is typically observed.

Visualization of Workflows and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships used for anomeric configuration determination.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve this compound in D₂O transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR transfer->c13_nmr cosy 2D COSY transfer->cosy hsqc 2D HSQC transfer->hsqc noesy 2D NOESY/ROESY transfer->noesy chem_shift Analyze Chemical Shifts (¹H & ¹³C) h1_nmr->chem_shift j_coupling Measure ³J(H-1, H-2) Coupling Constants h1_nmr->j_coupling c13_nmr->chem_shift cosy->j_coupling hsqc->chem_shift noe_analysis Analyze NOE Correlations noesy->noe_analysis assignment Anomeric Configuration Assignment (α or β) chem_shift->assignment j_coupling->assignment noe_analysis->assignment

Experimental workflow for anomeric configuration determination.

anomeric_determination_logic cluster_alpha α-Anomer cluster_beta β-Anomer cluster_params Key NMR Parameters alpha_j Larger ³J(H-1, H-2) (~4.5 Hz) alpha_c1 Upfield C-1 Shift (~98.5 ppm) alpha_noe NOE between H-1 and H-2 beta_j Smaller ³J(H-1, H-2) (~1.5 Hz) beta_c1 Downfield C-1 Shift (~103.0 ppm) beta_noe NOE between H-1 and H-4 j_coupling ³J(H-1, H-2) j_coupling->alpha_j cis j_coupling->beta_j trans c1_shift ¹³C Shift (C-1) c1_shift->alpha_c1 c1_shift->beta_c1 noe NOE noe->alpha_noe noe->beta_noe

Key NMR parameters for distinguishing α and β anomers.

Conclusion

NMR spectroscopy provides a robust and definitive method for determining the anomeric configuration of this compound. By carefully acquiring and interpreting a suite of 1D and 2D NMR experiments, researchers can confidently assign the stereochemistry at the anomeric center. The combination of ¹H and ¹³C chemical shifts, the magnitude of the ³J(H-1, H-2) coupling constant, and specific NOE patterns provides a multi-faceted and reliable approach for structural elucidation, which is indispensable in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

References

Application Note: Mass Spectrometry Analysis of Acylated L-Ribofuranose for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-ribofuranose, an unnatural sugar enantiomer, and its derivatives are of increasing interest in the field of drug development, particularly for the synthesis of L-nucleoside analogues that exhibit antiviral and anticancer properties. The acylation of this compound is a critical step in the synthesis of these therapeutic agents, as it influences their solubility, stability, and bioavailability. Precise characterization of the acylation pattern is therefore essential for quality control and optimization of drug candidates. This application note details a robust workflow for the comprehensive analysis of acylated this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodologies provide a framework for the identification, structural elucidation, and quantification of these compounds in complex mixtures.

Experimental Workflow Overview

The analysis of acylated this compound derivatives involves several key stages, beginning with sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by mass spectrometry. The data is then processed to identify and quantify the specific acylated forms of this compound.

Acylated this compound Analysis Workflow Experimental Workflow for Acylated this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis extraction Extraction of Acylated This compound derivatization Optional Derivatization (e.g., Silylation) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation identification Compound Identification msms_fragmentation->identification quantification Quantification identification->quantification

Caption: Workflow for the analysis of acylated this compound.

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for protonated mono-acetylated and di-acetylated this compound are presented below. These values are foundational for configuring the mass spectrometer for targeted analysis.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compoundC₅H₁₀O₅150.13151.06173.04
Mono-acetyl-L-ribofuranoseC₇H₁₂O₆192.17193.08215.06
Di-acetyl-L-ribofuranoseC₉H₁₄O₇234.20235.10257.08
Tri-acetyl-L-ribofuranoseC₁₁H₁₆O₈276.24277.12299.10
Tetra-acetyl-L-ribofuranoseC₁₃H₁₈O₉318.28319.14341.12
Predicted Fragmentation Patterns

Collision-Induced Dissociation (CID) of acylated this compound is expected to yield characteristic fragment ions. The primary fragmentation pathways involve the neutral loss of the acyl groups and cleavage of the furanose ring.

Fragmentation_Pathway Predicted CID Fragmentation of Acylated this compound cluster_fragments Primary Fragment Ions precursor [M+H]⁺ (e.g., Di-acetyl-L-ribofuranose, m/z 235.10) loss_acetyl [M+H - CH₂CO]⁺ (m/z 193.08) precursor->loss_acetyl - 42.02 Da ring_fragment Ring Fragmentation Ions (e.g., m/z 115.05, 85.03) precursor->ring_fragment Cross-ring cleavage loss_2acetyl [M+H - 2(CH₂CO)]⁺ (m/z 151.06) loss_acetyl->loss_2acetyl - 42.02 Da loss_acetyl->ring_fragment

Caption: Predicted fragmentation of acylated this compound.

Precursor Ion (m/z)Acyl GroupPredicted Fragment Ion (m/z)Neutral Loss (Da)Interpretation
193.08Acetyl151.0642.02Loss of one acetyl group (as ketene)
193.08Acetyl133.0560.02Loss of acetic acid
235.10Acetyl193.0842.02Loss of one acetyl group (as ketene)
235.10Acetyl175.0760.02Loss of acetic acid
235.10Acetyl151.0684.04Loss of two acetyl groups (as ketene)
235.10Acetyl115.05-Cross-ring cleavage of the ribofuranose moiety

Protocols

Protocol 1: Sample Preparation from a Synthetic Reaction Mixture

This protocol outlines the steps for extracting acylated this compound from a typical organic synthesis reaction mixture for LC-MS/MS analysis.

Materials:

  • Reaction mixture containing acylated this compound

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • LC vials

Procedure:

  • Quenching the Reaction: Slowly add saturated NaHCO₃ solution to the reaction mixture to neutralize any remaining acid catalysts.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate twice more.

  • Washing: Combine the organic extracts and wash with an equal volume of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried residue in a known volume of 50:50 (v/v) methanol:water.

  • Clarification: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Sample Transfer: Carefully transfer the supernatant to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of acylated this compound derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

MS Parameters (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Full Scan MS Range: m/z 100-500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Ramped from 10-40 eV (to capture a wide range of fragments)

  • Data Acquisition: Data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) for quantification.

Conclusion

The methodologies presented in this application note provide a comprehensive approach for the analysis of acylated this compound derivatives. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predictive data on mass-to-charge ratios and fragmentation patterns, offer a robust framework for researchers in drug development and related fields. This workflow enables the reliable identification and quantification of these important synthetic intermediates, facilitating the advancement of novel L-nucleoside-based therapeutics.

Application Notes and Protocols for the Enzymatic Synthesis of L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of L-ribofuranose and its derivatives, which are crucial precursors for the development of antiviral and anticancer nucleoside analogs. The enzymatic routes offer high stereospecificity and milder reaction conditions compared to traditional chemical methods.

Introduction

This compound, a rare sugar, is a key building block in the synthesis of L-nucleoside analogs, which have demonstrated significant therapeutic potential.[1][2] The unnatural L-configuration of these nucleosides can lead to compounds with potent antiviral and anticancer activities, often with reduced toxicity compared to their D-enantiomers.[3] Enzymatic synthesis provides an efficient and environmentally friendly approach to produce these valuable chiral molecules.[4]

This document details the multi-step enzymatic conversion of L-arabinose to L-ribose, followed by the enzymatic synthesis of L-ribonucleosides. Additionally, protocols for the enzymatic acylation of this compound to produce ester derivatives are provided.

Enzymatic Synthesis Pathway Overview

The primary enzymatic pathway for L-ribose synthesis starts from the readily available L-arabinose. This process typically involves a two-step isomerization cascade. The resulting L-ribose can then be further derivatized to form nucleosides or esters.

Enzymatic_Synthesis_Pathway L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase or Mannose-6-Phosphate (B13060355) Isomerase L_Ribofuranose_Derivatives This compound Derivatives L_Ribose->L_Ribofuranose_Derivatives Various Enzymes (e.g., Nucleoside Phosphorylases, Lipases)

Caption: Overall workflow for the enzymatic synthesis of this compound derivatives from L-arabinose.

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the enzymatic synthesis of L-ribose.

Table 1: Enzymatic Conversion of L-Arabinose to L-Ribose

Enzyme SystemSubstrate Concentration (g/L)Temperature (°C)pHCo-factorConversion Yield (%)Volumetric Productivity (g/L/h)Reference
L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase (G. thermodenitrificans)500707.01 mM Co²⁺23.639.3[5]
Genetically Engineered Candida tropicalis30---~20-[3][6]
Genetically Engineered Candida tropicalis50---~20-[3]
Co-expressed L-AIase and L-RIase in E. coli100706.0Co²⁺20.9-[7]
Co-expressed L-AIase and L-RIase in E. coli300706.0Co²⁺13.2-[7]
Co-expressed L-AIase and L-RIase in E. coli500706.0Co²⁺10.0-[7]

Table 2: Enzymatic Synthesis of L-Nucleosides

EnzymeRibose DonorBase AcceptorTemperature (°C)pHConversion Yield (%)Reference
Purine (B94841) Nucleoside Phosphorylase & Uridine PhosphorylaseGuanosineThymine--79[8]
Purine Nucleoside Phosphorylase & Pyrimidine (B1678525) Nucleoside PhosphorylaseVarious2,6-Diaminopurine507.5>90[6]
Purine Nucleoside Phosphorylase (A. hydrophila)7-Methylguanosine iodideVarious purine-like bases-7.549-67[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Ribose from L-Arabinose

This protocol describes the two-step enzymatic conversion of L-arabinose to L-ribose.

Materials:

  • L-Arabinose

  • L-Arabinose Isomerase (e.g., from Geobacillus thermodenitrificans)

  • L-Ribose Isomerase or Mannose-6-Phosphate Isomerase (e.g., from Geobacillus thermodenitrificans)

  • 50 mM Phosphate (B84403) Buffer (pH 7.0)

  • 1 M CoCl₂ solution

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Prepare a solution of L-arabinose (e.g., 100-500 g/L) in 50 mM phosphate buffer (pH 7.0).

  • Add CoCl₂ to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to the optimal temperature for the selected enzymes (e.g., 70°C for enzymes from G. thermodenitrificans).[5]

  • Add L-arabinose isomerase and L-ribose isomerase (or mannose-6-phosphate isomerase) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature with gentle stirring.

  • Monitor the formation of L-ribose over time using HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes).

  • The resulting solution containing L-ribose can be purified using methods such as chromatography.

Protocol1_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Termination cluster_purification Purification Prep Prepare L-Arabinose Solution with CoCl₂ Equilibrate Equilibrate to Optimal Temperature Prep->Equilibrate Add_Enzymes Add L-Arabinose Isomerase & L-Ribose Isomerase Equilibrate->Add_Enzymes Incubate Incubate with Stirring Add_Enzymes->Incubate Monitor Monitor by HPLC Incubate->Monitor Terminate Terminate by Heat Inactivation Monitor->Terminate Purify Purify L-Ribose Terminate->Purify

Caption: Experimental workflow for the enzymatic synthesis of L-Ribose.

Protocol 2: Enzymatic Synthesis of L-Nucleosides via Transglycosylation

This protocol describes the synthesis of L-nucleosides using nucleoside phosphorylases.

Materials:

  • L-Ribose-1-phosphate (can be generated in situ from a ribose donor) or L-Ribose

  • Ribose donor (e.g., 7-methylguanosine)

  • Heterocyclic base (e.g., adenine, cytosine, uracil, or modified bases)

  • Purine Nucleoside Phosphorylase (PNP) and/or Pyrimidine Nucleoside Phosphorylase (PyNP)

  • 50 mM Potassium Phosphate Buffer (pH 7.0-7.5)

  • Reaction vessel

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the ribose donor (e.g., 30 mM) and the desired heterocyclic base (e.g., 30 mM) in 50 mM potassium phosphate buffer (pH 7.0-7.5).[6]

  • Add the appropriate nucleoside phosphorylase(s). For purine bases, use PNP. For pyrimidine bases, use PyNP. For transglycosylation between purine and pyrimidine nucleosides, a combination of both may be required.[8]

  • If starting from L-ribose, an initial phosphorylation step using a ribokinase would be necessary to generate L-ribose-1-phosphate.

  • Incubate the reaction at the optimal temperature for the enzyme(s) (e.g., 50°C) with gentle shaking.[6]

  • Monitor the formation of the L-nucleoside product by HPLC.

  • Upon completion, terminate the reaction, for example, by boiling the mixture.[6]

  • The synthesized L-nucleoside can be purified from the reaction mixture using chromatographic techniques.

Protocol 3: Lipase-Catalyzed Acylation of this compound

This protocol provides a general method for the regioselective acylation of this compound to form ester derivatives using a lipase (B570770).

Materials:

  • This compound

  • Acyl donor (e.g., vinyl laurate, vinyl acetate)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-butanol)

  • Molecular sieves (4 Å)

  • Reaction vessel with temperature and agitation control

  • TLC or HPLC for reaction monitoring

Procedure:

  • In a dry reaction vessel, dissolve this compound in the anhydrous organic solvent.

  • Add the acyl donor to the mixture. A molar excess of the acyl donor is typically used.

  • Add molecular sieves (e.g., 5% w/v) to remove any residual water, which can promote hydrolysis.

  • Equilibrate the reaction mixture to the optimal temperature for the lipase (e.g., 40-60°C).[9]

  • Initiate the reaction by adding the immobilized lipase (e.g., 2% w/v).

  • Incubate the reaction with constant agitation (e.g., 400 rpm).

  • Monitor the progress of the reaction by TLC or HPLC.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

  • The solvent can be removed under reduced pressure, and the resulting this compound ester can be purified by column chromatography.

Applications in Drug Development: Mechanism of Action of L-Nucleoside Analogs

L-nucleoside analogs derived from this compound are potent antiviral and anticancer agents.[1][2] Their primary mechanism of action involves intracellular phosphorylation to the corresponding 5'-triphosphate, which then acts as a competitive inhibitor or a chain terminator for viral or cellular DNA/RNA polymerases.[5]

L_Nucleoside_Action cluster_cell Infected Host Cell L_Nucleoside L-Nucleoside Analog L_NMP L-Nucleoside Monophosphate L_Nucleoside->L_NMP Cellular or Viral Kinases L_NDP L-Nucleoside Diphosphate L_NMP->L_NDP Cellular Kinases L_NTP L-Nucleoside Triphosphate L_NDP->L_NTP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase L_NTP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Inhibition

Caption: General mechanism of action of L-nucleoside analogs as antiviral agents.

Furthermore, some nucleoside analogs have been shown to modulate cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer and viral infections.[5]

Signaling Pathway Modulation by L-Nucleoside Analogs

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and apoptosis. Some nucleoside analogs can influence these pathways, contributing to their therapeutic effects.

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation L_Nucleoside L-Nucleoside Analog L_Nucleoside->Akt Modulates (e.g., decreases p-Akt) L_Nucleoside->ERK Modulates (e.g., increases p-ERK)

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by L-nucleoside analogs.

Conclusion

The enzymatic synthesis of this compound derivatives represents a powerful and versatile platform for the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore and optimize these synthetic routes. Further investigation into the specific effects of these derivatives on cellular signaling pathways will continue to uncover new therapeutic opportunities.

References

Application Notes and Protocols for the Synthesis of L-Ribofuranose-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribofuranose-containing oligonucleotides, also known as L-RNA or "mirror-image" RNA, are enantiomers of natural D-RNA. This structural inversion confers remarkable resistance to degradation by nucleases, which are stereospecific for D-nucleic acids.[1] This property makes L-oligonucleotides highly promising candidates for therapeutic applications, including aptamers and antisense agents, due to their enhanced in vivo stability. The synthesis of L-oligonucleotides follows the well-established solid-phase phosphoramidite (B1245037) chemistry, utilizing L-ribonucleoside phosphoramidites as the building blocks.[2][3] This document provides detailed protocols for the automated solid-phase synthesis, deprotection, and purification of this compound-containing oligonucleotides.

Introduction to L-Oligonucleotide Synthesis

The chemical synthesis of L-oligonucleotides is analogous to that of standard D-RNA, primarily employing the phosphoramidite method on a solid support.[4] The process is a cycle of four key reactions: detritylation, coupling, capping, and oxidation.[2] The major distinction lies in the use of L-ribonucleoside phosphoramidites. The 2'-hydroxyl group of the L-ribose must be protected throughout the synthesis, typically with a t-butyldimethylsilyl (TBDMS) group, which is removed in the final deprotection steps.[][6]

The overall workflow involves the sequential addition of L-nucleoside phosphoramidites to a growing chain attached to a solid support, such as controlled pore glass (CPG).[4][] Following synthesis, the oligonucleotide is cleaved from the support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed.[7] The final, crude L-oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failure sequences.[8][9]

Key Materials and Reagents

A comprehensive list of reagents required for the synthesis, deprotection, and purification steps is provided below. High-quality, anhydrous reagents are critical for successful synthesis.

Reagent/Material Purpose Typical Supplier
L-Ribonucleoside Phosphoramidites Monomeric building blocks for synthesisCustom Synthesis
(5'-O-DMT-N-acyl-2'-O-TBDMS-L-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite)
Solid Support (CPG) Starting point for synthesis; first nucleoside is pre-attachedLink Technologies, Glen Research
Activator Solution Catalyzes the phosphoramidite coupling reaction (e.g., 5-Ethylthio-1H-tetrazole)[10]Sigma-Aldrich, Glen Research
Deblocking Solution Removes the 5'-DMT protecting group (e.g., 3% Trichloroacetic acid in Dichloromethane)Standard Chemical Suppliers
Capping Reagents Blocks unreacted 5'-hydroxyl groups (Cap A: Acetic Anhydride (B1165640); Cap B: N-Methylimidazole)Standard Chemical Suppliers
Oxidizer Solution Oxidizes the phosphite (B83602) triester to a phosphate (B84403) triester (e.g., Iodine in THF/Water/Pyridine)Standard Chemical Suppliers
Cleavage/Deprotection Solutions Cleaves oligo from support and removes base/phosphate protecting groups (e.g., AMA: 1:1 aq. NH4OH/40% Methylamine)[11]Standard Chemical Suppliers
2'-O-Deprotection Reagent Removes the 2'-O-TBDMS protecting group (e.g., Triethylamine trihydrofluoride (TEA·3HF))[11]Sigma-Aldrich
HPLC Solvents For purification (e.g., Acetonitrile, Triethylammonium Acetate buffer)HPLC Grade Suppliers

Experimental Protocols

The synthesis of L-oligonucleotides is typically performed on an automated DNA/RNA synthesizer. The protocols below outline the key stages of the process.

Protocol 1: Automated Solid-Phase Synthesis

The solid-phase synthesis consists of repeated cycles of four chemical reactions to add each L-nucleoside to the growing chain.[3]

cluster_cycle Solid-Phase Synthesis Cycle node_start Start of Cycle: L-Oligo on CPG (5'-DMT Protected) node_deblock Step 1: Detritylation (Acid Treatment) node_start->node_deblock Remove 5'-DMT node_couple Step 2: Coupling (L-Phosphoramidite + Activator) node_deblock->node_couple Expose 5'-OH node_cap Step 3: Capping (Acetic Anhydride) node_couple->node_cap Extend Chain (n+1) node_oxidize Step 4: Oxidation (Iodine Solution) node_cap->node_oxidize Block Failures (n) node_oxidize->node_start Stabilize Linkage (P(III) -> P(V))

Caption: The four-step phosphoramidite cycle for L-oligonucleotide synthesis.

Methodology:

  • Setup: Pack a synthesis column with the appropriate CPG solid support linked to the first L-ribonucleoside of the desired sequence. Install the column and the required L-ribonucleoside phosphoramidite vials on the automated synthesizer.

  • Synthesis Cycle: The synthesizer executes the following steps for each addition.[]

    • Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by flushing with an acidic solution (e.g., 3% TCA in DCM), exposing the 5'-hydroxyl group.

    • Step 2: Coupling: The next L-ribonucleoside phosphoramidite is delivered to the column along with an activator (e.g., 5-ethylthio-1H-tetrazole) to catalyze the formation of a phosphite triester linkage. Coupling times are typically 5-10 minutes.[10]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion-mutant sequences (n-1 mers).

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Iteration: The cycle is repeated until all nucleosides in the sequence have been added. The synthesizer concludes with a final detritylation step (Trityl-OFF) or leaves the final DMT group on (Trityl-ON) for purification purposes.

Synthesis Cycle Parameter Typical Condition Purpose
Coupling Time 5-10 minutesEnsure efficient reaction between phosphoramidite and 5'-OH group.
Activator 0.25 M 5-Ethylthio-1H-tetrazoleCatalyzes the coupling reaction.[10]
Overall Coupling Efficiency >98.5% per stepCritical for achieving a high yield of the full-length product.[13]
Protocol 2: Cleavage and Deprotection

This two-stage process first removes the oligonucleotide from the solid support and strips base/phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting groups.[6]

node_start Protected L-Oligo on CPG Support node_stage1 Stage 1: Base/Phosphate Deprotection & Cleavage from Support (e.g., Aqueous Methylamine) node_start->node_stage1 node_intermediate Crude L-Oligo (2'-O-TBDMS Protected) node_stage1->node_intermediate node_stage2 Stage 2: 2'-OH Deprotection (e.g., TEA·3HF) node_intermediate->node_stage2 node_final Fully Deprotected Crude L-Oligonucleotide node_stage2->node_final

Caption: Two-stage workflow for L-oligonucleotide cleavage and deprotection.

Methodology:

  • Stage 1: Cleavage and Base/Phosphate Deprotection

    • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

    • Add 1.0 mL of AMA solution (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine).[11]

    • Incubate the vial at 65°C for 10-15 minutes. This step cleaves the ester linkage to the CPG and removes the cyanoethyl groups from the phosphates and the acyl protecting groups from the nucleobases (A, C, G).

    • Allow the vial to cool. Transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Stage 2: 2'-Hydroxyl (TBDMS) Deprotection

    • To the dried oligonucleotide pellet, add 100 µL of TEA·3HF (triethylamine trihydrofluoride).

    • Gently vortex to dissolve the pellet.

    • Incubate at 65°C for 2.5 hours to remove the TBDMS protecting groups from each L-ribose unit.[11]

    • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane (B160341) or a high-salt buffer) and precipitate the oligonucleotide with ethanol (B145695) or butanol.

    • Centrifuge to pellet the fully deprotected L-oligonucleotide, decant the supernatant, and wash the pellet with ethanol.

    • Dry the pellet and resuspend in sterile, nuclease-free water.

Deprotection Step Reagent Temperature Time
Cleavage & Base Deprotection AMA (Ammonium Hydroxide/Methylamine)65°C10-15 min
2'-O-TBDMS Deprotection TEA·3HF65°C2.5 hours
Protocol 3: Purification and Quality Control

Purification is essential to isolate the full-length L-oligonucleotide from truncated sequences and other impurities from the synthesis and deprotection steps.[9][14] Ion-pair reversed-phase HPLC is a common and effective method.[8]

Methodology:

  • HPLC Setup:

    • Column: A suitable column for oligonucleotide purification (e.g., Agilent PLRP-S).[8]

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

  • Purification Run:

    • Dissolve the crude, dried L-oligonucleotide in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The full-length product, being the longest and most retained species, will typically elute last.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak (the full-length product).

    • Analyze the purity of the collected fractions using analytical HPLC or gel electrophoresis.

    • Pool the fractions with the desired purity (>90%).

  • Desalting:

    • Desalt the pooled fractions using a method like solid-phase extraction (SPE) or size-exclusion chromatography to remove HPLC buffer salts.

    • Lyophilize the desalted solution to obtain the purified L-oligonucleotide as a white powder.

  • Quality Control:

    • Confirm the identity and integrity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Quantify the final yield using UV spectrophotometry at 260 nm (A260).

Performance Metric Typical Result Notes
Crude Purity (20-mer) 70-85%Dependent on coupling efficiency.
Final Purity (Post-HPLC) >95%Target for most research applications.
Overall Yield (20-mer) 10-30%Based on initial solid support loading.
Mass Spectrometry Expected MW ± 1 DaConfirms identity of the final product.

Stability and Handling

L-oligonucleotides are highly resistant to degradation by common ribonucleases.[1] However, they are still susceptible to chemical degradation (e.g., acid or base hydrolysis) and physical degradation.

  • Storage: Store lyophilized L-oligonucleotides at -20°C. For solutions, aliquot into small volumes in nuclease-free tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Handling: Use nuclease-free water and laboratory supplies to prevent contamination, even though enzymatic degradation is not a primary concern.

These protocols provide a comprehensive framework for the successful synthesis of high-quality this compound-containing oligonucleotides for research and therapeutic development.

References

Application Notes and Protocols for the Quantification of L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribofuranose, a rare sugar enantiomer of the naturally occurring D-ribose, is a critical component in the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents. Accurate quantification of this compound is paramount for research, development, and quality control in the pharmaceutical industry. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, an overview of an enzymatic assay is presented.

Analytical Techniques: A Comparative Overview

The choice of analytical technique for this compound quantification depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation.

FeatureHPLC-ELSDGC-MSEnzymatic Assay
Principle Chromatographic separation followed by universal detection of non-volatile analytes.Chromatographic separation of volatile derivatives followed by mass-based detection.Specific enzymatic conversion of the analyte, leading to a measurable signal.
Sample Type Aqueous solutions, biological fluids, food matrices.Samples requiring derivatization to increase volatility.Aqueous solutions, biological fluids.
Sensitivity Moderate (ng range).High (pg-fg range).High, depends on the enzyme and detection method.
Specificity Moderate; relies on chromatographic retention time.High; based on retention time and mass fragmentation pattern.Very high; based on enzyme-substrate specificity.
Throughput High.Moderate to High.High, suitable for microplate formats.
Instrumentation HPLC system with ELSD detector.GC-MS system.Spectrophotometer or fluorometer.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and widely applicable technique for the quantification of sugars that lack a UV chromophore, such as this compound. The method involves separation on a suitable column followed by detection based on the light scattering of the analyte particles after nebulization and solvent evaporation.

Experimental Protocol: HPLC-ELSD

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Amine-based or amide-based HPLC column (e.g., Zorbax Original NH2 column, 250 mm × 4.6 mm, 5 µm).[1]

3. Chromatographic Conditions [1]

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C[1]

    • Nebulizer Gas (Nitrogen) Flow Rate: 1.0 - 1.5 L/min[1]

    • Gain: As required for optimal signal-to-noise ratio.

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • For liquid samples, filter through a 0.22 µm syringe filter before injection.

    • For solid samples, accurately weigh the sample, extract with water, vortex for 10 minutes, and centrifuge.[1] The supernatant is then filtered through a 0.22 µm syringe filter.[1]

5. Data Analysis

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards. A linear regression is then applied.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-ELSD)

The following table summarizes typical performance characteristics for the analysis of rare sugars using HPLC-ELSD.

ParameterTypical Value
Linearity (R²) > 0.998[1]
Limit of Detection (LOD) 0.02 - 0.60 g/100g [1]
Limit of Quantification (LOQ) 0.60 - 1.8 g/100g [1]
Recovery 92.6% - 103.2%[1]
Precision (RSD) < 5%[1]

Experimental Workflow: HPLC-ELSD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Serial Dilution Sample Sample Matrix Extraction Extraction Sample->Extraction Extraction/Dilution Filtration_Std Filtration_Std Dilution->Filtration_Std Filtration (0.22 µm) Filtration_Sample Filtration_Sample Extraction->Filtration_Sample Filtration (0.22 µm) Autosampler Autosampler Injection Filtration_Std->Autosampler Filtration_Sample->Autosampler Column Amine/Amide Column Autosampler->Column Mobile Phase (ACN:H2O) ELSD ELSD Detection Column->ELSD Chromatogram Peak Integration ELSD->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-ELSD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of this compound. Due to the low volatility of sugars, a derivatization step is mandatory to convert them into thermally stable and volatile compounds.

Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Pyridine (B92270) (anhydrous)

  • Hydroxylamine (B1172632) hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.

  • Internal standard (e.g., sorbitol)

  • Hexane (GC grade)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., HP-5ms).

3. Derivatization Procedure (Oximation-Silylation)

  • Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.

  • Add a solution of hydroxylamine hydrochloride in pyridine (e.g., 20 mg/mL).

  • Heat the mixture at 90 °C for 30 minutes to form oximes.

  • Cool the vial to room temperature.

  • Add BSTFA with 1% TMCS.

  • Heat again at 60-70 °C for 30-60 minutes to complete the silylation.

  • After cooling, the sample is ready for injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 5 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

5. Data Analysis

  • Identify the derivatized this compound peaks based on their retention time and mass spectrum.

  • For quantification using an internal standard, create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantify this compound in the samples using this calibration curve.

Quantitative Data Summary (GC-MS)

The following table presents expected performance characteristics for sugar analysis by GC-MS.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) ng/mL range
Recovery 90% - 110%
Precision (RSD) < 10%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample/ Standard Oximation Oximation (Hydroxylamine) Sample->Oximation Silylation Silylation (BSTFA/TMCS) Oximation->Silylation Injection GC Injection Silylation->Injection Separation Capillary Column Separation Injection->Separation Temperature Program Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification vs. Internal Standard SIM->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Enzymatic Production Pathway of L-Ribose

L-ribose can be produced enzymatically from the more readily available L-arabinose. This biotransformation pathway is of significant interest in the biotechnological production of L-ribose for pharmaceutical applications. The key enzymes in this pathway are L-arabinose isomerase and L-ribulose-5-phosphate 4-epimerase or mannose-6-phosphate (B13060355) isomerase.

Enzymatic_Pathway cluster_pathway Enzymatic Production of L-Ribose Arabinose L-Arabinose Ribulose L-Ribulose Arabinose->Ribulose L-Arabinose Isomerase Ribose L-Ribose Ribulose->Ribose Mannose-6-Phosphate Isomerase

References

Troubleshooting & Optimization

troubleshooting side reactions in L-ribofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-ribofuranose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing L-ribose (B16112)?

A1: The most prevalent methods for L-ribose synthesis are the chemical epimerization of L-arabinose and various enzymatic or biotechnological approaches.[1][2] Chemical synthesis often employs a molybdenum-based catalyst to facilitate the conversion of L-arabinose to L-ribose in an aqueous or mixed solvent system.[1][2] Biotechnological methods may utilize genetically engineered microorganisms or purified enzymes to achieve the same transformation, sometimes via an L-ribulose intermediate.[3][4][5]

Q2: I am getting a low yield of L-ribose from the epimerization of L-arabinose. What are the common causes?

A2: Low yields in the epimerization of L-arabinose are a frequent issue. The reaction is an equilibrium, which inherently limits the conversion rate. Typically, yields range from 20-25% under optimized conditions.[1][2] Several factors can contribute to lower than expected yields:

  • Suboptimal Reaction Conditions: Temperature, solvent composition, and catalyst concentration are critical parameters. For instance, one study found optimal conditions to be 20% methanol (B129727) in water at 90°C with 5 kg/m ³ of Molybdenum trioxide (MoO₃) to achieve a 22% yield.[1] Another study reported a 21% yield using 40 g/L molybdic acid in 20% methanol at 60°C.

  • Catalyst Inactivity: The molybdenum catalyst can lose activity. Ensure you are using a high-quality catalyst and consider the recommended loading.

  • Product Degradation: Ribose, like other sugars, can be unstable under harsh pH and high-temperature conditions, potentially leading to the formation of byproducts like formaldehyde.[6][7][8]

  • Inefficient Purification: The separation of L-ribose from the starting material, L-arabinose, can be challenging due to their similar physical properties. Inefficient purification can lead to a lower isolated yield.

Q3: My final product is a mixture of α and β anomers. How can I control the anomeric selectivity?

A3: The formation of anomeric mixtures (α and β) is a common challenge, particularly during the protection steps, such as acetylation.[9][10][11] The ratio of these anomers can be influenced by the reaction conditions. For example, in the synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose, different protocols can result in varying α/β ratios.[9][10]

Control and separation strategies include:

  • Kinetic vs. Thermodynamic Control: The choice of reagents and reaction conditions can favor the formation of one anomer over the other.

  • Crystallization: The anomers often have different solubilities, allowing for the selective crystallization of one form. For instance, the β-anomer of tetra-O-acetyl-L-ribofuranose can be isolated in high purity through recrystallization.[10][11]

  • Chromatography: If crystallization is not effective, column chromatography can be used to separate the anomers.[11]

Q4: What are the main side products I should be aware of during this compound synthesis?

A4: Besides the unreacted starting material (L-arabinose) and the formation of different anomers, other side products can include:

  • L-Ribulose: In enzymatic conversions, L-ribulose is a common intermediate and can be present in the final reaction mixture if the conversion to L-ribose is incomplete.[3][4][12]

  • Degradation Products: Under certain conditions, especially non-neutral pH, sugars can degrade. For example, ribose can undergo retro-aldol reactions to produce formaldehyde.[7][8] Maillard reactions can also occur if amines are present.[6]

  • Byproducts from Protecting Group Reactions: The reactions to add or remove protecting groups can sometimes be incomplete or lead to side reactions if not performed under optimal conditions.

Troubleshooting Guides

Issue 1: Low Yield of L-Ribose from L-Arabinose Epimerization

This guide provides a systematic approach to troubleshooting low yields in the molybdenum-catalyzed epimerization of L-arabinose.

Troubleshooting Workflow:

low_yield_troubleshooting start Low L-Ribose Yield (<20%) check_equilibrium Is the reaction reaching equilibrium? (Typically 20-25% L-ribose) start->check_equilibrium check_conditions Verify Reaction Conditions: - Temperature (e.g., 90°C) - Solvent (e.g., 20% MeOH/H2O) - Catalyst concentration check_equilibrium->check_conditions No check_catalyst Evaluate Catalyst Activity: - Fresh vs. old catalyst - Correct loading check_equilibrium->check_catalyst No check_purification Assess Purification Efficiency: - HPLC analysis of fractions - Check for co-elution of L-arabinose and L-ribose check_equilibrium->check_purification Yes degradation Investigate Product Degradation: - Analyze for byproducts (e.g., by NMR, MS) - Check pH of reaction mixture check_conditions->degradation check_catalyst->degradation check_purification->degradation

Caption: Troubleshooting workflow for low L-ribose yield.

Quantitative Data Summary: L-Ribose Yields from L-Arabinose

Starting MaterialMethodCatalyst/EnzymeKey ConditionsL-Ribose Yield (%)Reference
L-ArabinoseChemical EpimerizationMolybdenum Trioxide (MoO₃)90°C, 20% Methanol22[1]
L-ArabinoseChemical EpimerizationMolybdic Acid60°C, 20% Methanol21[2]
L-ArabinoseEnzymaticL-arabinose isomerase & mannose-6-phosphate (B13060355) isomerase70°C, pH 7.023.6[3]
L-ArabinoseBiotechnologicalGenetically engineered Candida tropicalisFermentation~20[4][5]
Issue 2: Poor Anomeric Selectivity in Acetylation of L-Ribose

This section addresses the challenge of controlling the formation of α and β anomers during the synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose.

Troubleshooting Workflow:

anomer_control_troubleshooting start Undesired α/β Anomer Ratio protocol_review Review Acetylation Protocol: - Reagents (e.g., Ac₂O, Pyridine, H₂SO₄) - Temperature and reaction time start->protocol_review separation_strategy Implement Separation Strategy protocol_review->separation_strategy crystallization Selective Crystallization: - Cool reaction mixture (e.g., 0-10°C) - Use appropriate solvent system separation_strategy->crystallization chromatography Column Chromatography: - Silica gel - Elute with suitable organic solvents separation_strategy->chromatography characterization Characterize Anomers: - NMR, HPLC - Compare with literature data crystallization->characterization chromatography->characterization

Caption: Workflow for managing anomeric mixtures.

Key Experimental Protocols

Protocol 1: Epimerization of L-Arabinose to L-Ribose

This protocol is based on the molybdenum-catalyzed epimerization method.

Materials:

  • L-Arabinose

  • Molybdic acid or Molybdenum trioxide (MoO₃)

  • Methanol

  • Deionized water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a 20% (v/v) methanol-water solution.

  • Dissolve L-arabinose in the methanol-water solution to a concentration of 100 kg/m ³.

  • Add the molybdenum catalyst (e.g., 40 g/L molybdic acid or 5 kg/m ³ MoO₃).

  • Heat the mixture to the desired temperature (e.g., 60-90°C) with constant stirring.

  • Monitor the reaction progress using HPLC. The reaction is typically run for several hours until equilibrium is reached.

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration.

  • The resulting solution containing a mixture of L-ribose and L-arabinose is then subjected to purification.

Purification:

The separation of L-ribose from L-arabinose can be achieved using techniques such as ion-exchange chromatography or simulated moving bed (SMB) chromatography.[1]

Protocol 2: Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose

This protocol describes the acetylation of L-ribose to form the protected β-anomer.

Materials:

  • L-Ribose

  • Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Diisopropyl ether

  • Sodium acetate (B1210297)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable flask under an inert atmosphere (e.g., nitrogen), combine 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (prepared from L-ribose), acetic anhydride, acetic acid, and pyridine.[9]

  • Cool the mixture in an ice bath to 0 ± 5°C.

  • Slowly add concentrated sulfuric acid dropwise, maintaining the internal temperature at 0 ± 5°C.

  • Allow the reaction to warm to room temperature and stir for approximately 1.5 hours.[9]

  • Cool the reaction mixture back to 0 ± 5°C in an ice bath and add diisopropyl ether. Stir for an additional 4 hours.

  • Quench the reaction by adding sodium acetate while keeping the mixture in the ice bath.

  • Perform a workup by adding ethyl acetate and neutralizing with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of α and β anomers, can be purified by crystallization to yield the pure β-anomer. HPLC analysis can be used to determine the anomeric ratio.[9]

References

Technical Support Center: Epimerization of L-arabinose to L-ribose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the epimerization of L-arabinose to L-ribose (B16112).

Troubleshooting Guides

This section addresses common issues encountered during the epimerization of L-arabinose to L-ribose, covering both molybdenum-catalyzed chemical methods and enzymatic approaches.

Issue 1: Low or No Yield of L-ribose in Molybdenum-Catalyzed Epimerization

Question: My molybdenum-catalyzed epimerization of L-arabinose is resulting in a low yield or no L-ribose. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in molybdenum-catalyzed epimerization can stem from several factors related to the catalyst, reaction conditions, and substrate purity. Below is a step-by-step guide to diagnose and resolve the issue.

Possible Causes and Solutions:

  • Incorrect pH of the Reaction Mixture: The epimerization reaction is highly pH-dependent. The optimal pH for molybdate-catalyzed epimerization is typically in the range of 2.5 to 3.5.

    • Solution: Carefully measure and adjust the pH of your L-arabinose solution before adding the catalyst. Use a calibrated pH meter and adjust with a suitable acid, such as hydrochloric acid.

  • Inactive or Poor-Quality Catalyst: The form and purity of the molybdenum catalyst are crucial for its activity.

    • Solution: Ensure you are using a high-purity molybdenum source, such as molybdic acid or molybdenum(VI) oxide.[1][2] If preparing a supported catalyst, ensure proper synthesis and activation procedures are followed. Consider testing a new batch of catalyst to rule out contamination or degradation.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and equilibrium.

    • Solution: The optimal temperature for this reaction is generally around 90-100°C.[2] Ensure your reaction setup maintains a stable and uniform temperature. Use an oil bath or a temperature-controlled reactor for precise temperature management.

  • Inappropriate Solvent Composition: The presence of co-solvents like methanol (B129727) can influence the reaction equilibrium and yield.

    • Solution: A common solvent system is a mixture of water and methanol. A 20% methanol in water solution has been shown to be effective.[2] If using a different solvent system, optimization may be required.

  • Insufficient Reaction Time: The epimerization reaction needs adequate time to reach equilibrium.

    • Solution: Monitor the reaction progress over time by taking aliquots and analyzing the sugar composition using HPLC. This will help determine the optimal reaction time for your specific conditions.

  • Catalyst Leaching (for supported catalysts): The active molybdenum species can leach from the support material, leading to a loss of activity over time, especially in recycle runs.

    • Solution: After the reaction, analyze the reaction mixture for dissolved molybdenum to assess the extent of leaching. If leaching is significant, consider using a different support material or modifying the catalyst preparation method to enhance stability.

Issue 2: Low Yield of L-ribose in Enzymatic Epimerization

Question: I am using an enzymatic method for the epimerization of L-arabinose, but the yield of L-ribose is low. What could be the problem?

Answer:

Enzymatic epimerization of L-arabinose to L-ribose typically involves a two-step process using L-arabinose isomerase and a second isomerase like mannose-6-phosphate (B13060355) isomerase. Low yields can be attributed to enzyme activity, reaction conditions, or substrate/product inhibition.

Possible Causes and Solutions:

  • Suboptimal pH and Temperature: Enzymes have specific pH and temperature optima for their activity.

    • Solution: Ensure the reaction buffer pH and temperature are within the optimal range for both enzymes used. For instance, a two-enzyme system from Geobacillus thermodenitrificans works optimally at pH 7.0 and 70°C.[3] Refer to the manufacturer's specifications or relevant literature for the specific enzymes you are using.

  • Enzyme Inactivation or Insufficient Enzyme Concentration: The enzymes may have lost activity due to improper storage or handling, or the concentration in the reaction may be too low.

    • Solution: Verify the activity of your enzyme stocks using a standard assay. Ensure proper storage conditions (typically low temperatures). Increase the enzyme concentration in the reaction to see if the yield improves.

  • Lack of Essential Co-factors: Many isomerases require divalent metal ions as co-factors for their activity.

    • Solution: Check the co-factor requirements for your specific enzymes. For example, L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans are activated by Co²⁺ or Mn²⁺.[3] Add the appropriate co-factor at the recommended concentration to the reaction mixture.

  • Substrate or Product Inhibition: High concentrations of the substrate (L-arabinose) or the accumulation of the product (L-ribose) or intermediate (L-ribulose) can inhibit enzyme activity.

    • Solution: Try running the reaction with a lower initial concentration of L-arabinose. If product inhibition is suspected, consider in-situ product removal techniques, although this can be complex.

  • Equilibrium Limitation: The enzymatic conversion of L-arabinose to L-ribose is an equilibrium-limited process. The equilibrium ratio of L-arabinose:L-ribulose:L-ribose is often around 54:14:32.[3]

    • Solution: To shift the equilibrium towards L-ribose, you could consider strategies like the addition of borate (B1201080), which can form complexes with L-ribose, effectively removing it from the equilibrium. However, the subsequent removal of borate can be challenging.

Issue 3: Difficulty in Separating L-ribose from L-arabinose

Question: I am having trouble separating the L-ribose from the unreacted L-arabinose and other byproducts in my reaction mixture. What are the recommended methods?

Answer:

Separating L-ribose from L-arabinose is challenging due to their similar physical and chemical properties as epimers. However, chromatographic techniques are effective for this purpose.

Recommended Separation Methods:

  • Ion Exchange Chromatography: This is a widely used method for the separation of sugars.

    • Technique: The reaction mixture can be passed through an ion exchange column. The separation is based on the differential interaction of the sugars with the stationary phase.

  • Simulated Moving Bed (SMB) Chromatography: For larger-scale separations, SMB is a continuous chromatographic technique that can provide high purity and yield.

    • Technique: A 3-zone SMB process using NH2-HPLC columns has been successfully used to separate L-arabinose and L-ribose.[2]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC is the method of choice.

    • Technique: An amino-functionalized or a specific carbohydrate analysis column can be used with a mobile phase typically consisting of acetonitrile (B52724) and water. A refractive index detector (RID) is commonly used for detection.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the epimerization of L-arabinose to L-ribose?

A1: The yield of L-ribose is highly dependent on the method and reaction conditions. For molybdenum-catalyzed chemical epimerization, yields of around 21-22% have been reported.[2][4] In enzymatic conversions, the yield is often limited by the reaction equilibrium, with reported conversion yields around 23.6%.[3]

Q2: Are there any significant side reactions to be aware of during the epimerization?

A2: Yes, particularly in chemical epimerization at high temperatures and non-optimal pH, sugar degradation can occur, leading to the formation of colored byproducts and a reduction in the overall yield of desired sugars. In enzymatic reactions, side reactions are less common due to the high specificity of enzymes, but the formation of the intermediate L-ribulose is an inherent part of the two-step process.

Q3: How can I monitor the progress of the epimerization reaction?

A3: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC). By taking small samples from the reaction mixture at different time points, you can quantify the concentrations of L-arabinose, L-ribose, and any intermediates like L-ribulose. This allows you to determine the reaction rate and when the reaction has reached equilibrium.

Q4: Can the molybdenum catalyst be recycled?

A4: If you are using a heterogeneous (supported) molybdenum catalyst, it can potentially be recovered and reused. However, catalyst deactivation due to leaching of the active molybdenum species or fouling of the catalyst surface can be a concern. It is advisable to test the activity of the recycled catalyst to ensure its effectiveness.

Q5: What are the safety precautions I should take when working with molybdenum catalysts and solvents?

A5: Always work in a well-ventilated area or a fume hood, especially when using volatile solvents like methanol. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals being used for detailed safety information.

Data Presentation

Table 1: Comparison of Molybdenum-Catalyzed Epimerization Conditions and Yields

CatalystL-arabinose Conc. ( kg/m ³)SolventTemperature (°C)Catalyst Conc. ( kg/m ³)L-ribose Yield (%)Reference
Molybdic AcidNot Specified20% Methanol/WaterNot Specified40 g/L21[4]
MoO₃10020% Methanol/Water90522[2]

Table 2: Comparison of Enzymatic Epimerization Conditions and Yields

EnzymesL-arabinose Conc. (g/L)pHTemperature (°C)Co-factorL-ribose Yield (%)Reference
L-arabinose isomerase & Mannose-6-phosphate isomerase (Geobacillus thermodenitrificans)5007.0701 mM Co²⁺23.6[3]
Genetically engineered Candida tropicalis30Not Specified30Not Specified~20[5]

Experimental Protocols

Protocol 1: Molybdenum-Catalyzed Epimerization of L-arabinose

This protocol is a general guideline based on reported successful experiments.[2]

Materials:

  • L-arabinose

  • Molybdenum(VI) oxide (MoO₃)

  • Methanol

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Reaction vessel with temperature control and stirring (e.g., round-bottom flask with a reflux condenser and magnetic stirrer in an oil bath)

  • pH meter

  • HPLC system for analysis

Procedure:

  • Prepare the L-arabinose solution: Dissolve 100 g of L-arabinose in a final volume of 1 L of a 20% (v/v) methanol-water solution.

  • Adjust the pH: Carefully adjust the pH of the solution to approximately 3.0 with dilute hydrochloric acid.

  • Add the catalyst: Add 5 g of molybdenum(VI) oxide to the solution.

  • Reaction: Heat the mixture to 90°C with constant stirring.

  • Monitor the reaction: Take samples periodically (e.g., every hour) and analyze the composition of the sugar mixture by HPLC to determine the concentrations of L-arabinose and L-ribose.

  • Reaction termination: Once the reaction has reached equilibrium (i.e., the ratio of L-arabinose to L-ribose is no longer changing), cool the reaction mixture to room temperature.

  • Catalyst removal: Filter the reaction mixture to remove the solid molybdenum oxide catalyst.

  • Product purification: The filtrate containing the mixture of L-arabinose and L-ribose can be further purified using chromatographic techniques such as ion exchange or simulated moving bed chromatography.

Protocol 2: Enzymatic Epimerization of L-arabinose

This protocol is a general guideline based on a two-enzyme system.[3]

Materials:

  • L-arabinose

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • Mannose-6-phosphate isomerase (e.g., from Geobacillus thermodenitrificans)

  • Buffer solution (e.g., 50 mM PIPES buffer, pH 7.0)

  • Co-factor solution (e.g., 1 M CoCl₂ or MnCl₂)

  • Reaction vessel with temperature control and gentle agitation

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture: In a temperature-controlled reaction vessel, prepare a solution of L-arabinose in the appropriate buffer. For example, a 500 g/L solution of L-arabinose in 50 mM PIPES buffer (pH 7.0).

  • Add co-factor: Add the required co-factor to the reaction mixture to its final concentration (e.g., 1 mM CoCl₂).

  • Equilibrate temperature: Bring the reaction mixture to the optimal temperature for the enzymes (e.g., 70°C).

  • Add enzymes: Add the L-arabinose isomerase and mannose-6-phosphate isomerase to the reaction mixture. The optimal ratio and concentration of the enzymes should be determined empirically, but a starting point could be an activity ratio of 1:2.5 (L-arabinose isomerase to mannose-6-phosphate isomerase).

  • Incubation: Incubate the reaction mixture with gentle agitation.

  • Monitor the reaction: Take samples at regular intervals and analyze by HPLC to monitor the conversion of L-arabinose to L-ribose.

  • Reaction termination: Once equilibrium is reached, the reaction can be stopped by heat inactivation of the enzymes (e.g., by heating to 95°C for 10 minutes).

  • Downstream processing: The resulting mixture can be purified to separate L-ribose from the remaining L-arabinose and the intermediate L-ribulose.

Visualizations

Epimerization_Pathway Arabinose L-Arabinose Ribulose L-Ribulose (Intermediate) Arabinose->Ribulose L-Arabinose Isomerase Ribulose->Arabinose Ribose L-Ribose Ribulose->Ribose Mannose-6-Phosphate Isomerase

Caption: Enzymatic conversion of L-arabinose to L-ribose.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Epimerization cluster_analysis 3. Monitoring & Termination cluster_purification 4. Downstream Processing A Prepare L-Arabinose Solution B Adjust pH / Add Buffer & Co-factors A->B C Add Catalyst / Enzymes B->C D Incubate at Optimal Temperature & Time C->D E Monitor via HPLC D->E F Terminate Reaction E->F G Remove Catalyst / Inactivate Enzymes F->G H Purify L-Ribose (e.g., Chromatography) G->H I Final Product: L-Ribose H->I

Caption: General experimental workflow for L-ribose production.

Troubleshooting_Tree Start Low L-Ribose Yield Method Chemical or Enzymatic? Start->Method Chem_Check Check Reaction Conditions Method->Chem_Check Chemical Enz_Check Check Reaction Conditions Method->Enz_Check Enzymatic Chem_pH pH Optimal? Chem_Check->Chem_pH Chem_Temp Temp. Optimal? Chem_pH->Chem_Temp Yes Adjust_pH Adjust pH to 2.5-3.5 Chem_pH->Adjust_pH No Chem_Cat Catalyst Active? Chem_Temp->Chem_Cat Yes Adjust_Temp Set Temp. to 90-100°C Chem_Temp->Adjust_Temp No New_Cat Use New Catalyst Batch Chem_Cat->New_Cat No Enz_pH_Temp pH & Temp. Optimal? Enz_Check->Enz_pH_Temp Enz_Cofactor Co-factors Present? Enz_pH_Temp->Enz_Cofactor Yes Adjust_Enz_Cond Optimize pH & Temp. Enz_pH_Temp->Adjust_Enz_Cond No Enz_Activity Enzyme Activity Verified? Enz_Cofactor->Enz_Activity Yes Add_Cofactor Add Required Co-factors Enz_Cofactor->Add_Cofactor No Check_Enzyme Verify Enzyme Activity Enz_Activity->Check_Enzyme No

Caption: Troubleshooting decision tree for low L-ribose yield.

References

Optimizing Glycosylation of L-Ribofuranose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Ribofuranose Glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to optimize their glycosylation reactions. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the glycosylation of this compound, providing potential causes and actionable solutions in a straightforward question-and-answer format.

Question: My glycosylation reaction has a very low yield or is not proceeding at all. What are the common causes and how can I fix this?

Answer: Low or no yield in this compound glycosylation can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture. Trace amounts of water can hydrolyze the activated glycosyl donor or the promoter.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. The use of activated molecular sieves (e.g., 3Å or 4Å) is crucial to sequester any residual water.

  • Inefficient Donor Activation: The chosen promoter may not be effectively activating your L-ribofuranosyl donor.

    • Solution: The choice of promoter is critical and depends on the leaving group of your donor. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective. For trichloroacetimidate (B1259523) donors, a catalytic amount of a Lewis acid such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂) is typically used. Ensure your activating agents are fresh and of high purity.

  • Donor/Acceptor Instability: this compound donors, particularly those with certain protecting groups, can be unstable under strongly acidic conditions, leading to decomposition. Similarly, the acceptor molecule may have stability issues.

    • Solution: Monitor the stability of your starting materials under the reaction conditions by thin-layer chromatography (TLC). If decomposition is observed, consider using a milder Lewis acid or running the reaction at a lower temperature.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that may need optimization.

    • Solution: Many glycosylation reactions are temperature-sensitive. It is often beneficial to start at a low temperature (e.g., -78 °C or -40 °C) and allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and to check for the degradation of starting materials.

Question: I am struggling with poor stereoselectivity in my L-ribofuranosylation, obtaining a mixture of α and β anomers. How can I improve the selectivity?

Answer: Achieving high stereoselectivity is a common challenge in furanoside chemistry due to the flexibility of the five-membered ring. Several factors influence the anomeric outcome:

  • Neighboring Group Participation: The protecting group at the C-2 position of the this compound donor plays a crucial role.

    • To favor the 1,2-trans product (β-L-ribofuranoside): Use a participating protecting group at the C-2 position, such as an acyl group (e.g., acetyl, benzoyl). The acyl group can form a cyclic acyloxonium ion intermediate that shields one face of the molecule, directing the incoming acceptor to attack from the opposite face.

    • To favor the 1,2-cis product (α-L-ribofuranoside): Use a non-participating protecting group at the C-2 position, such as an ether (e.g., benzyl, methyl). In the absence of a participating group, the stereochemical outcome is influenced by other factors like the anomeric effect, solvent, and temperature.

  • Solvent Effects: The choice of solvent can significantly influence the stereoselectivity.

    • Solution: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) can sometimes favor the formation of the α-anomer (the "ether effect"). Nitrile solvents such as acetonitrile (B52724) can promote the formation of β-glycosides through the formation of an intermediate nitrilium ion. Experimenting with different anhydrous solvents is recommended.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance selectivity.

    • Solution: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve the anomeric ratio.

  • Catalyst/Promoter Choice: The nature of the Lewis acid can influence the equilibrium between the covalent glycosyl donor and the oxocarbenium ion intermediate, thereby affecting stereoselectivity.

    • Solution: A comparative study of different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) may be necessary to find the optimal conditions for the desired stereoisomer.

Question: I am observing the formation of a significant amount of a trichloroacetamide (B1219227) byproduct when using a trichloroacetimidate donor. How can I prevent this?

Answer: The formation of an N-glycosyl trichloroacetamide is a known side reaction with trichloroacetimidate donors. This occurs through an intermolecular aglycon transfer.

  • Solution: To minimize this side product, an "inverse glycosylation procedure" can be employed. In this method, the acceptor and the Lewis acid catalyst are pre-mixed before the slow, dropwise addition of the trichloroacetimidate donor. This approach aims to form an "acceptor-activator complex" that reacts with the donor as it is introduced, reducing the likelihood of donor decomposition or rearrangement.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key variables in this compound glycosylation, providing a starting point for reaction optimization.

Table 1: Influence of Protecting Groups on Anomeric Selectivity

L-Ribofuranosyl DonorC-2 Protecting GroupAcceptorPromoter/CatalystSolventTemp. (°C)Yield (%)Anomeric Ratio (α:β)
1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranoseBenzoyl (Participating)Silylated UracilTMSOTfMeCNRTGoodPredominantly β
1-Thioglycoside-2,3,5-tri-O-benzyl-L-ribofuranoseBenzyl (Non-participating)Primary AlcoholNIS/TfOHCH₂Cl₂-40 to RTModerateMixture, often α-major
1-Trichloroacetimidate-2,3,5-tri-O-benzoyl-L-ribofuranoseBenzoyl (Participating)Secondary AlcoholBF₃·OEt₂CH₂Cl₂-20 to 0GoodPredominantly β

Note: "Good" and "Moderate" yields are qualitative descriptions from literature and can vary. Specific yields are highly dependent on the acceptor and precise conditions.

Experimental Protocols

Below are detailed methodologies for common glycosylation reactions involving this compound.

Protocol 1: Glycosylation using an L-Ribofuranosyl Trichloroacetimidate Donor

This protocol describes a general procedure for the Lewis acid-catalyzed glycosylation of an alcohol acceptor with an L-ribofuranosyl trichloroacetimidate donor.

Materials:

  • L-Ribofuranosyl trichloroacetimidate donor (1.2 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Activated molecular sieves (4Å)

  • Trimethylsilyl triflate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) (0.1-0.3 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dry the glycosyl acceptor and the trichloroacetimidate donor under high vacuum for several hours.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated 4Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flame-dried flask, dissolve the L-ribofuranosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.

  • Slowly add the donor solution to the acceptor mixture via cannula.

  • Add the Lewis acid catalyst (TMSOTf or BF₃·OEt₂) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with CH₂Cl₂.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Glycosylation using an L-Ribofuranosyl Thioglycoside Donor

This protocol outlines the activation of an L-ribofuranosyl thioglycoside donor with NIS and a catalytic amount of a Brønsted or Lewis acid.

Materials:

  • L-Ribofuranosyl thioglycoside donor (1.5 equiv.)

  • Glycosyl acceptor (1.0 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4Å)

  • N-Iodosuccinimide (NIS) (1.5 equiv.)

  • Triflic acid (TfOH) or Silver triflate (AgOTf) (0.1 equiv.)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Co-evaporate the glycosyl acceptor and thioglycoside donor with anhydrous toluene (B28343) to remove residual water, then dry under high vacuum.

  • To a flame-dried flask under an inert atmosphere, add the acceptor, donor, and activated 4Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the suspension.

  • Cool the mixture to the desired starting temperature (e.g., -40 °C).

  • Add NIS to the mixture.

  • Add the catalytic amount of TfOH or AgOTf.

  • Monitor the reaction by TLC.

  • Once the donor is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution followed by saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Filter the mixture through Celite®, washing with CH₂Cl₂.

  • Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound glycosylation.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Reactants & Glassware reactants Combine Donor, Acceptor, & Molecular Sieves start->reactants dissolve Dissolve in Anhydrous Solvent reactants->dissolve cool Cool to Reaction Temperature dissolve->cool add_promoter Add Promoter/Catalyst cool->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench Reaction monitor->quench filter Filter & Wash quench->filter extract Extract & Dry filter->extract purify Purify by Chromatography extract->purify end End: Isolated Product purify->end

Caption: General experimental workflow for this compound glycosylation.

Troubleshooting_Stereoselectivity start Problem: Poor Anomeric Selectivity q1 What is the desired anomer? start->q1 beta_anomer Desired: β-anomer (1,2-trans) q1->beta_anomer β alpha_anomer Desired: α-anomer (1,2-cis) q1->alpha_anomer α beta_sol1 Use C-2 participating group (e.g., Benzoyl, Acetyl) beta_anomer->beta_sol1 beta_sol2 Use nitrile solvent (e.g., Acetonitrile) beta_anomer->beta_sol2 alpha_sol1 Use C-2 non-participating group (e.g., Benzyl) alpha_anomer->alpha_sol1 alpha_sol2 Try ethereal solvent (e.g., Diethyl Ether) alpha_anomer->alpha_sol2 alpha_sol3 Lower reaction temperature alpha_anomer->alpha_sol3

Caption: Decision tree for troubleshooting poor stereoselectivity.

preventing byproduct formation during L-ribofuranose acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-ribofuranose acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acetylation reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts during the acetylation of this compound?

The most common byproduct is the α-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose. The desired product for many applications, including the synthesis of antiviral agents like levovirin, is the β-anomer.[1][2] The reaction typically produces a mixture of these two anomers.[3]

Q2: Why is controlling the anomer (α vs. β) ratio important?

In many synthetic pathways, only the β-anomer is reactive for subsequent glycosylation steps.[1][2] If the α-anomer cannot be used, it represents a significant loss of expensive starting material (L-ribose) and reduces the overall yield.[2] Historically, processes required costly separation of the anomers, making the production of the final active pharmaceutical ingredient more expensive.[1]

Q3: Can the mixture of α and β anomers be used in subsequent reactions?

Recent process improvements have shown that mixtures of α/β-anomers can sometimes be used directly in the synthesis of certain intermediates, such as those for levovirin, without the need for separation.[2] This can significantly improve the economic viability of the process.

Q4: What is a typical method for isolating the pure β-anomer?

The pure β-anomer can be isolated from the α/β mixture via recrystallization from solvents like ethyl ether or by precipitation.[2][3] One documented method involves adding water to the reaction mixture and cooling it to between 0°C and 10°C, which causes the β-anomer to precipitate.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the acetylation of this compound.

Problem 1: Low Yield of the Desired β-Anomer

A low yield of the β-anomer is often due to the formation of a high proportion of the α-anomer.

  • Cause: Reaction conditions, particularly the catalyst and temperature, significantly influence the anomeric ratio.

  • Solution: Carefully control the reaction temperature. For instance, using a combination of acetic anhydride (B1165640), acetic acid, and pyridine (B92270) with the dropwise addition of concentrated sulfuric acid at 0 ± 5°C has been shown to produce a high ratio of the β-anomer (94%) over the α-anomer (6%).[4]

Problem 2: Difficulty in Separating the α and β Anomers

Separation by traditional column chromatography can be inefficient and costly.

  • Cause: The anomers have very similar chemical properties, making them difficult to separate.

  • Solution 1 (Precipitation): After the reaction, add water to the mixture and cool to 0-10°C. This has been shown to selectively precipitate the pure β-anomer.[3]

  • Solution 2 (Process Modification): Investigate if downstream steps can utilize the anomeric mixture directly. This would eliminate the need for a separation step altogether.[2]

Problem 3: Incomplete Acetylation

The presence of partially acetylated ribofuranose species in the final product.

  • Cause: Insufficient acetylating agent (acetic anhydride) or reaction time. The reaction may also be hindered by the presence of water.

  • Solution: Ensure all reagents and glassware are dry. Use a sufficient excess of acetic anhydride. Monitor the reaction by a suitable method (e.g., TLC or HPLC) to ensure it has gone to completion before workup.

Experimental Protocols & Data

Protocol for High β-Anomer Selectivity

This protocol is adapted from a method demonstrating high selectivity for the β-anomer.[4]

  • Preparation: In a nitrogen-purged four-necked flask, add 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (10 mmol).

  • Reagent Addition: Add acetic anhydride (2.0 eq), acetic acid (2.0 eq), and pyridine (0.8 eq).

  • Catalyst Addition: Cool the mixture in an ice bath (0 ± 5°C). Slowly add concentrated sulfuric acid (2.2 eq) dropwise, maintaining the internal temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5 hours.

  • Workup:

    • Cool the reaction mixture back down to 0 ± 5°C in an ice bath.

    • Add diisopropyl ether and stir for 4 hours in the ice bath.

    • Neutralize the reaction by adding sodium acetate (B1210297), followed by ethyl acetate and a saturated sodium bicarbonate aqueous solution.

    • Perform a liquid-liquid extraction. The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Data Summary: Reaction Conditions vs. Anomer Ratio

The following table summarizes outcomes from different acetylation strategies.

Starting MaterialAcetylating Agent / CatalystKey Conditionsβ:α Anomer RatioOverall Yield (β-anomer)Reference
L-RiboseAcetic Anhydride / Pyridine, then Acetic Acid / Acetic Anhydride / H₂SO₄Multi-step process including acetal (B89532) formation, acetylation, and acetolysis2:1 to 3:1 (β:α)57% (after recrystallization)[3]
2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranoseAcetic Anhydride / Acetic Acid / Pyridine / H₂SO₄Temp controlled at 0±5°C during H₂SO₄ addition94:6 (β:α)73%[4]

Visualizations

Experimental Workflow for High β-Anomer Selectivity

Acetylation_Workflow Workflow for High β-Anomer Selectivity Acetylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Add Starting Material (Tri-O-acetyl-methyl-L-ribofuranose) to N2 purged flask B 2. Add Acetic Anhydride, Acetic Acid, and Pyridine A->B C 3. Cool to 0°C B->C D 4. Add H2SO4 dropwise (Maintain 0±5°C) C->D E 5. Warm to RT, stir 1.5h D->E F 6. Cool to 0°C E->F G 7. Neutralize with NaOAc & NaHCO3 solution F->G H 8. Liquid-Liquid Extraction with Ethyl Acetate G->H I 9. Dry & Concentrate H->I J Crude Product (β:α = 94:6) I->J

Caption: Experimental workflow for selective β-anomer acetylation.

Logical Relationship of Byproduct Formation

Byproduct_Formation Anomeric Byproduct Formation Logic Start L-Ribose + Acetylating Agent Conditions Reaction Conditions (Catalyst, Temp, Solvent) Start->Conditions Product_Mix Mixture of Anomers Conditions->Product_Mix Alpha α-anomer (Byproduct) Product_Mix->Alpha Undesired Pathway Beta β-anomer (Desired Product) Product_Mix->Beta Desired Pathway Separation Separation Required? Product_Mix->Separation Use_Mix Use Mixture Directly Separation->Use_Mix No Isolate_Beta Isolate β-anomer (e.g., Crystallization) Separation->Isolate_Beta Yes

Caption: Decision pathway for handling anomeric byproducts.

References

strategies to improve the stereoselectivity of L-ribofuranosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Ribofuranosylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the stereoselectivity of L-ribofuranosylation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide: Common Issues in L-Ribofuranosylation

Issue Potential Cause Recommended Solution
Low α:β Stereoselectivity 1. Inappropriate Protecting Group Strategy: The protecting group at the C2 position of the L-ribofuranosyl donor significantly influences the stereochemical outcome. Non-participating groups (e.g., benzyl (B1604629) ethers) can lead to mixtures of anomers.1a. Employ a Participating Protecting Group: Utilize a C2-acyl protecting group (e.g., benzoyl, acetyl) to favor the formation of the 1,2-trans (β-L-ribofuranoside) product through neighboring group participation. 1b. Use a Conformationally-Constraining Protecting Group: Cyclic protecting groups, such as a benzylidene acetal (B89532) across C2 and C3, can lock the furanose ring in a specific conformation, potentially favoring one anomer. 1c. Intramolecular Aglycon Delivery (IAD): A 2-O-(2-naphthylmethyl) (NAP) protecting group can be used to achieve 1,2-cis (α-L-ribofuranoside) selectivity through IAD.
2. Suboptimal Lewis Acid Promoter: The choice and amount of Lewis acid can impact the reaction mechanism and, consequently, the stereoselectivity.2. Screen Lewis Acids and Stoichiometry: Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) and vary their concentration. Weaker Lewis acids may favor Sₙ2-like reactions, while stronger ones can promote an Sₙ1 pathway, leading to different stereochemical outcomes.
3. Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the reaction pathway.3. Solvent Optimization: Test a range of solvents. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are common starting points. More coordinating solvents like acetonitrile (B52724) or diethyl ether can sometimes favor the formation of specific anomers.
4. Uncontrolled Reaction Temperature: Temperature affects the reaction

Technical Support Center: Overcoming Solubility Challenges of L-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with L-ribofuranose derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

This compound, a monosaccharide, is generally soluble in aqueous solutions. However, its derivatives, particularly those with protecting groups like acetyl groups, often exhibit significantly different solubility profiles. Acetylation, a common strategy in synthetic carbohydrate chemistry, increases the lipophilicity of the molecule. Consequently, acetylated this compound derivatives tend to be more soluble in organic solvents and less soluble in water. For instance, 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is soluble in chloroform (B151607) and ethyl acetate, and slightly soluble in methanol, but only sparingly soluble in water.[1][2][3]

Q2: What are the primary factors influencing the solubility of this compound derivatives?

Several factors can impact the solubility of this compound derivatives:

  • Chemical Structure: The type and position of substituent groups on the furanose ring play a crucial role. The addition of nonpolar groups, such as acetyl or benzyl (B1604629) groups, will generally decrease aqueous solubility and increase solubility in organic solvents. Conversely, the presence of polar groups like hydroxyl or carboxyl groups enhances water solubility.

  • Degree of Substitution: For derivatives with multiple substituent groups (e.g., acetylation), the degree of substitution (DS) is a key determinant of solubility. A higher DS in acetylation typically leads to lower solubility in water and higher solubility in nonpolar organic solvents.[4][5][6]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar this compound derivatives will dissolve better in polar solvents (e.g., water, DMSO), while nonpolar derivatives will be more soluble in nonpolar organic solvents (e.g., chloroform, ethyl acetate).

  • Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to prepare supersaturated solutions, although caution is advised as the compound may precipitate upon cooling.

  • Crystalline Form: The crystalline structure (polymorphism) of a solid this compound derivative can affect its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.

Q3: My acetylated this compound derivative has precipitated out of my organic solvent. What could be the cause and how can I resolve it?

Precipitation of an acetylated this compound derivative from an organic solvent can occur due to several reasons:

  • Supersaturation: The initial concentration of the derivative may have exceeded its solubility limit in the chosen solvent at a given temperature.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the derivative will increase, potentially exceeding its solubility.

  • Change in Solvent Composition: The addition of a co-solvent in which the derivative is less soluble can cause it to precipitate.

To resolve this, you can try the following:

  • Gentle Warming: Carefully warming the solution may help redissolve the precipitate.

  • Addition of More Solvent: Adding a small amount of the original solvent can decrease the concentration and bring the compound back into solution.

  • Sonication: Applying ultrasonic waves can sometimes help in redissolving precipitated material.

  • Filtration and Re-dissolution: If the precipitate is significant, you can filter the solid, dry it, and then attempt to redissolve it in a larger volume of solvent or a different solvent system.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Dissolution of an Acetylated this compound Derivative in a Non-Aqueous Solvent

Symptoms:

  • The solid derivative does not appear to dissolve even with stirring or agitation.

  • A suspension or cloudy mixture is formed instead of a clear solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent may not be suitable for the acetylated derivative. Consult the solubility data table below and select a more appropriate solvent. For highly acetylated, nonpolar derivatives, try solvents like chloroform or ethyl acetate.
Insufficient Solvent Volume The concentration of the derivative may be too high for the volume of solvent used. Try increasing the solvent volume to lower the concentration.
Low Temperature The solubility of the compound may be limited at the current temperature. Gently warm the mixture while stirring. Be cautious not to overheat, as this could lead to degradation.
Slow Dissolution Rate Some compounds dissolve slowly. Increase the agitation by using a magnetic stirrer or vortex mixer. Allowing the mixture to stir for an extended period (e.g., several hours) may be necessary.
Particle Size Larger crystals dissolve more slowly than fine powders. If possible, gently grind the solid to a finer powder before attempting to dissolve it.
Issue 2: Precipitation of the this compound Derivative Upon Addition to an Aqueous Buffer for a Biological Assay

Symptoms:

  • A clear stock solution of the derivative in an organic solvent (e.g., DMSO, ethanol) is prepared.

  • Upon dilution into an aqueous buffer, the solution becomes cloudy or a precipitate forms.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility The final concentration of the derivative in the aqueous buffer is higher than its aqueous solubility limit.
Co-solvent "Crashing Out" Effect The rapid dilution of the organic stock solution into the aqueous buffer can cause the compound to precipitate before it can be adequately solvated by the aqueous medium.
High Concentration of Organic Solvent in the Final Solution The final concentration of the organic co-solvent (e.g., DMSO) may be too high, which can be toxic to cells or interfere with the assay.

Recommended Protocol to Minimize Precipitation:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution.

  • Use a Co-solvent System: Instead of direct dilution into the aqueous buffer, prepare an intermediate dilution in a mixture of the organic solvent and the aqueous buffer.

  • Stepwise Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.

  • Optimize Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent in your assay (typically <1% v/v for DMSO) to avoid solvent-induced artifacts.

  • Consider Formulation Strategies: For particularly challenging compounds, consider using solubility-enhancing excipients such as cyclodextrins.

Data Presentation

Table 1: Qualitative Solubility of Acetylated Ribofuranose Derivatives in Common Solvents

CompoundWaterMethanolEthanolChloroformEthyl AcetateDMSO
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseSlightly Soluble[1][2]Slightly Soluble[7]SolubleSparingly Soluble[7]Soluble[2]Soluble[8]
1,2,3,5-Tetra-O-acetyl-β-L-ribofuranoseSparingly SolubleSlightly Soluble[3]SolubleSparingly Soluble[3]SolubleSoluble

Note: This table is compiled from data on D- and L-isomers, which are expected to have similar solubility properties.

Table 2: Quantitative Solubility Data of a D-Ribose Derivative in Various Solvents

CompoundSolventSolubility (mg/mL)
2-deoxy-D-RiboseEthanol~5
DMSO~3
Dimethyl formamide~10
PBS (pH 7.2)~10

This data for a related sugar derivative can serve as a useful reference point for estimating the solubility of this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Dissolving an Acetylated this compound Derivative
  • Weigh the Compound: Accurately weigh the desired amount of the acetylated this compound derivative.

  • Select the Solvent: Based on the expected polarity of the derivative and available solubility data, choose an appropriate solvent. For highly acetylated derivatives, start with a nonpolar organic solvent like chloroform or ethyl acetate.

  • Initial Dissolution Attempt: Add a small volume of the chosen solvent to the solid and observe its solubility at room temperature with gentle swirling.

  • Increase Solvent Volume: If the compound does not dissolve, gradually add more solvent while stirring.

  • Apply Gentle Heat: If necessary, gently warm the mixture in a water bath while stirring. Avoid excessive heat to prevent potential degradation.

  • Use Sonication: If the compound is still not dissolving, place the vial in an ultrasonic bath for short intervals.

  • Assess Clarity: A fully dissolved sample should result in a clear, particle-free solution.

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex to Enhance Aqueous Solubility

This protocol describes a general method for forming an inclusion complex with a cyclodextrin, which can significantly improve the aqueous solubility of hydrophobic this compound derivatives.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the this compound derivative to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required.

  • Derivative Addition: Add the this compound derivative to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (typically 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If there is any undissolved derivative, filter the solution to obtain the clear solution containing the complex.

  • Lyophilization (Optional): To obtain a solid powder of the inclusion complex, freeze-dry the aqueous solution. The resulting powder can be more readily dissolved in aqueous media for subsequent experiments.

Visualizations

experimental_workflow_dissolving_derivative start Start: Undissolved This compound Derivative choose_solvent Select Appropriate Solvent start->choose_solvent add_solvent Add Solvent & Stir at Room Temperature choose_solvent->add_solvent observe Observe for Dissolution add_solvent->observe dissolved Clear Solution (End) observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No gentle_heat Apply Gentle Heat & Continue Stirring not_dissolved->gentle_heat sonicate Use Sonication gentle_heat->sonicate re_observe Re-observe for Dissolution sonicate->re_observe re_observe->dissolved Yes re_observe->not_dissolved No, consider another solvent

Caption: Workflow for dissolving a poorly soluble this compound derivative.

troubleshooting_precipitation start Precipitation Observed in Aqueous Assay Buffer cause1 Cause: Exceeding Aqueous Solubility start->cause1 cause2 Cause: Co-solvent 'Crashing Out' start->cause2 solution1a Decrease Final Concentration cause1->solution1a solution1b Use Solubility Enhancer (e.g., Cyclodextrin) cause1->solution1b solution2a Use Stepwise/Dropwise Dilution with Vortexing cause2->solution2a solution2b Prepare Intermediate Dilution cause2->solution2b

Caption: Troubleshooting guide for precipitation in aqueous buffers.

References

stability of L-ribofuranose under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of L-ribofuranose under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected degradation of this compound in an acidic solution.

Question: I am observing significant degradation of my this compound sample in an acidic buffer (pH 4-6). What could be the cause and how can I minimize it?

Answer:

This compound, like other sugars, is susceptible to acid-catalyzed hydrolysis. The furanose ring can be protonated, leading to ring-opening and subsequent degradation. The rate of degradation is highly dependent on both pH and temperature.

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures significantly accelerate the degradation of ribose. For instance, at pH 7.0, the half-life of ribose is 73 minutes at 100°C, but it extends to 44 years at 0°C[1][2][3][4][5]. If your protocol allows, perform your experiment at a lower temperature.

  • pH Adjustment: While your experiment may require acidic conditions, consider if it's possible to work at a less acidic pH. The rate of decomposition of ribose is significant in the pH range of 4 to 8[1][2][5].

  • Reaction Time: Minimize the exposure time of this compound to acidic conditions.

  • Buffer Effects: Be aware that some buffer components can participate in the degradation process. If possible, use a non-participating buffer system.

  • Storage: Store this compound solutions at low temperatures (e.g., 4°C or -20°C) and in a neutral pH buffer when not in use.

Issue: this compound instability in a basic solution.

Question: My this compound sample is showing instability in a basic solution (pH > 8). What are the likely degradation pathways and how can I mitigate this?

Answer:

Under basic conditions, this compound can undergo several degradation reactions, including isomerization and degradation to smaller acidic products. The enolization of monosaccharides is a key rate-limiting step in these reactions.

Troubleshooting Steps:

  • Minimize Temperature and Time: Similar to acidic conditions, higher temperatures and longer reaction times will increase the rate of degradation in basic solutions.

  • Control of Hydroxide (B78521) Ion Concentration: The rate of enolization, and thus degradation, is enhanced at higher hydroxide ion concentrations. Use the minimum concentration of base required for your experiment.

  • Inert Atmosphere: The presence of oxygen can lead to oxidative degradation, especially at basic pH. Consider performing your experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Stabilizing Agents: In some research contexts, borate (B1201080) has been shown to complex with ribose and slow its degradation in alkaline solutions[6]. This may be a consideration depending on the nature of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound at neutral pH?

A1: The stability of this compound is expected to be very similar to that of D-ribofuranose. The half-life of ribose is highly temperature-dependent. At pH 7.0, the half-life is approximately 73 minutes at 100°C and 44 years at 0°C[1][2][3][4][5].

Q2: What are the primary degradation products of this compound under acidic conditions?

A2: Under acidic conditions, this compound primarily undergoes hydrolysis, leading to the open-chain form which can then isomerize to the more stable pyranose form or degrade further. Dehydration can also occur, leading to the formation of furfural.

Q3: What are the primary degradation products of this compound under basic conditions?

A3: In basic solutions, this compound can undergo isomerization to other pentoses (like L-arabinose, L-xylose, and L-lyxose) via enediol intermediates. Further degradation can lead to the formation of a complex mixture of smaller acidic molecules.

Q4: How can I monitor the stability of my this compound sample?

A4: Several analytical techniques can be used to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino or a specific carbohydrate analysis column) and detector (e.g., refractive index detector or evaporative light scattering detector) is a common method for quantifying the remaining this compound and detecting degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the starting material and any degradation products that are formed.

Quantitative Data Summary

ConditionpHTemperature (°C)Half-life of Ribose
Neutral7.010073 minutes[1][2][3][4][5]
Neutral7.0044 years[1][2][3][4][5]

Note: Data is for D-ribose, but is a reliable estimate for this compound due to their stereochemical similarity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To assess the stability of this compound under acidic conditions and identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • High-purity water

  • pH meter

  • Thermostatically controlled water bath or incubator

  • HPLC system with a suitable column and detector

  • NMR spectrometer (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer aliquots of the this compound solution to separate reaction vessels.

    • To each vessel, add an equal volume of the desired concentration of HCl (e.g., to achieve a final concentration of 0.05 M or 0.5 M HCl).

    • Prepare a control sample with high-purity water instead of HCl.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining this compound and observe the formation of degradation products.

    • If desired, pool samples for NMR analysis to identify the structure of major degradation products.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions

Objective: To evaluate the stability of this compound under basic conditions and identify major degradation products.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • High-purity water

  • pH meter

  • Thermostatically controlled water bath or incubator

  • HPLC system with a suitable column and detector

  • Inert gas (e.g., nitrogen or argon) (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer aliquots of the this compound solution to separate reaction vessels.

    • To each vessel, add an equal volume of the desired concentration of NaOH (e.g., to achieve a final concentration of 0.05 M or 0.5 M NaOH).

    • (Optional) Purge the headspace of the reaction vessels with an inert gas.

    • Prepare a control sample with high-purity water instead of NaOH.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of HCl solution to stop the degradation reaction.

  • Analysis: Analyze the samples by HPLC to quantify the remaining this compound and monitor the formation of degradation products.

Diagrams

Troubleshooting_L_Ribofuranose_Stability start Start: this compound Stability Issue check_pH Check pH of Solution start->check_pH acidic Acidic Condition (pH < 7) check_pH->acidic Acidic basic Basic Condition (pH > 7) check_pH->basic Basic check_temp_acid Check Temperature acidic->check_temp_acid check_temp_basic Check Temperature basic->check_temp_basic high_temp_acid High Temperature? check_temp_acid->high_temp_acid high_temp_basic High Temperature? check_temp_basic->high_temp_basic reduce_temp_acid Action: Lower Temperature and Minimize Reaction Time high_temp_acid->reduce_temp_acid Yes check_buffer Check Buffer Composition high_temp_acid->check_buffer No reduce_temp_basic Action: Lower Temperature and Minimize Reaction Time high_temp_basic->reduce_temp_basic Yes check_base_conc Check Base Concentration high_temp_basic->check_base_conc No reduce_temp_acid->check_buffer reduce_temp_basic->check_base_conc change_buffer Action: Use Non-Participating Buffer if Possible check_buffer->change_buffer end_node Resolution: Improved Stability change_buffer->end_node reduce_base_conc Action: Use Minimum Effective Base Concentration check_base_conc->reduce_base_conc check_atmosphere Check Atmosphere reduce_base_conc->check_atmosphere use_inert Action: Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Oxygen Present check_atmosphere->end_node Inert use_inert->end_node

Caption: Troubleshooting workflow for this compound stability issues.

References

removal of protecting groups from L-ribofuranose without degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of protecting groups from L-ribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during this critical step of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for this compound hydroxyls?

A1: The most frequently used protecting groups for the hydroxyl groups of this compound and other carbohydrates are silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers (Bn), and acetals (e.g., isopropylidene ketals). The choice of protecting group depends on the desired stability and the orthogonality required for selective deprotection in a multi-step synthesis.

Q2: What are the primary degradation pathways for this compound during deprotection?

A2: this compound is susceptible to several degradation pathways, particularly under harsh acidic or basic conditions. These include:

  • Acid-catalyzed hydrolysis of the glycosidic bond: This can lead to the opening of the furanose ring.

  • Epimerization: Under basic conditions, the stereochemistry at certain carbon atoms can be altered.

  • Elimination reactions: Particularly when a good leaving group is present.

  • Ring rearrangement: Furanosides can potentially rearrange to the more stable pyranoside form under acidic conditions.[1]

Q3: What is the most significant challenge in deprotecting poly-benzylated this compound?

A3: A primary challenge during the hydrogenolysis of benzyl ethers is the potential for ring-opening of the furanoside.[2][3] Additionally, incomplete reactions can be an issue, and care must be taken to choose a catalyst and reaction conditions that are effective without promoting side reactions.[4]

Q4: How can I avoid the basicity issues associated with TBAF for silyl ether deprotection?

A4: The basicity of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be problematic for base-sensitive substrates. To mitigate this, a buffered TBAF solution can be used, for example, by adding acetic acid.[5] Alternatively, other fluoride sources like HF-pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF) can be employed under controlled conditions.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of protecting groups from this compound derivatives.

Issue 1: Low Yield of Deprotected this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotection - Silyl Ethers: Increase the equivalents of the fluoride source (e.g., TBAF) or the reaction time. For sterically hindered silyl groups, a more reactive fluoride source like HF-Pyridine may be necessary. Ensure the TBAF reagent is not overly hydrated, as excess water can reduce its efficiency for certain substrates.[7] - Benzyl Ethers: Ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch of catalyst or consider a catalyst pre-treatment.[4][6] Increase hydrogen pressure or reaction time. For catalytic transfer hydrogenolysis, ensure the hydrogen donor (e.g., ammonium (B1175870) formate, formic acid) is in sufficient excess.[8] - Acetals: Increase the concentration of the acid catalyst or the reaction temperature. Ensure sufficient water is present for hydrolysis to proceed.[9]
Degradation of the Sugar - Acid-sensitive substrates: Use milder acidic conditions for acetal (B89532) or silyl ether removal. Consider using reagents like acetic acid in a water/DME mixture.[10] For silyl ethers, fluoride-based methods are generally preferred over strongly acidic conditions. - Base-sensitive substrates: If using TBAF, buffer the reaction with acetic acid.[5] Avoid strongly basic conditions that can cause epimerization.[11] - Hydrogenolysis: Optimize catalyst loading and reaction time to avoid prolonged exposure that might lead to side reactions.
Product Isolation Issues - Polar Products: Highly polar deprotected sugars can be difficult to extract from aqueous workups. Consider using a solid-phase extraction (SPE) method for purification. For TBAF reactions, specific work-up procedures using ion-exchange resins can effectively remove tetrabutylammonium salts.[12]
Issue 2: Evidence of this compound Degradation (e.g., unexpected spots on TLC, complex NMR)
Potential Cause Troubleshooting Steps
Ring Opening/Rearrangement - Acidic Conditions: Minimize reaction time and use the mildest effective acid. Furanosides are generally less stable than pyranosides and can rearrange under strong acid catalysis.[1] - Hydrogenolysis: While less common, prolonged reaction times or overly active catalysts could potentially lead to ring cleavage.[2][3] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Epimerization - Basic Conditions: Avoid strong bases. If a basic reagent like TBAF is used, it should be buffered. Epimerization is a risk for sugars under basic conditions.[11]
Byproduct Formation from Protecting Group - Hydrogenolysis of Benzyl Ethers: Incomplete reduction can leave partially benzylated products. Over-reduction can lead to saturation of aromatic rings if present elsewhere in the molecule, though this is less of a concern for simple benzyl ethers. Using a pre-treated catalyst can help suppress unwanted hydrogenation.[6]

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for various deprotection methods. Note that yields are highly substrate-dependent and the following data should be used as a general guideline.

Protecting GroupDeprotection MethodReagents and ConditionsTypical Yield (%)Notes
TBDMS Fluoride-mediatedTBAF (1.1-1.5 equiv.) in THF, 0 °C to rt80-95%Yields can be lower for base-sensitive substrates due to TBAF's basicity.[13]
TBDMS Acid-catalyzedAcetic acid/H₂O/THFVariableProne to cause degradation of acid-sensitive furanosides.[4]
Benzyl (Bn) Catalytic HydrogenationH₂, Pd/C (10%), in MeOH or EtOAc>90%Catalyst quality and pretreatment can significantly impact yield and selectivity.[4][6]
Benzyl (Bn) Catalytic Transfer HydrogenolysisAmmonium formate, Pd/C (10%), in MeOH>90%A safer alternative to using hydrogen gas.[8]
Isopropylidene Ketal Mild Acidic HydrolysisAcetic acid/H₂O/DME85-95%Effective for acid-sensitive substrates like 2-deoxyglycosides.[10]
Isopropylidene Ketal Strong Acidic Hydrolysisaq. HCl or H₂SO₄VariableHigher risk of degradation and byproduct formation.

Experimental Protocols

Protocol 1: Deprotection of TBDMS Ethers using TBAF

This protocol is a general procedure for the removal of tert-butyldimethylsilyl (TBDMS) ethers.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected this compound derivative (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M TBAF solution in THF (1.1 to 1.5 equivalents per silyl group) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected this compound.[14]

Protocol 2: Hydrogenolysis of Benzyl Ethers using Palladium on Carbon

This protocol describes the deprotection of benzyl ethers via catalytic hydrogenation.

Materials:

  • Benzyl-protected this compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (B1210297) (EtOAc)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the benzyl-protected this compound derivative in a suitable solvent (e.g., MeOH or EtOAc) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.[4]

Protocol 3: Mild Acidic Deprotection of Isopropylidene Ketals

This protocol is suitable for the removal of isopropylidene ketals from acid-sensitive substrates.

Materials:

  • Isopropylidene-protected this compound derivative

  • Acetic acid (AcOH)

  • Water (H₂O)

  • 1,2-Dimethoxyethane (DME)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isopropylidene-protected this compound derivative in a mixture of AcOH/H₂O/DME (e.g., a 2:1:1 ratio).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[10]

Visualizations

Deprotection_Decision_Tree start Start: Protected this compound protecting_group Identify Protecting Group(s) start->protecting_group silyl Silyl Ether (e.g., TBDMS, TIPS) protecting_group->silyl Silyl benzyl Benzyl Ether protecting_group->benzyl Benzyl acetal Acetal (e.g., Isopropylidene) protecting_group->acetal Acetal base_sensitive Is the substrate base-sensitive? silyl->base_sensitive acid_sensitive_silyl Is the substrate acid-sensitive? silyl->acid_sensitive_silyl hydrogenolysis_type Choose Hydrogenolysis Method benzyl->hydrogenolysis_type acid_sensitive_acetal Is the substrate acid-sensitive? acetal->acid_sensitive_acetal tbafoh Use TBAF base_sensitive->tbafoh No buffered_tbaf Use buffered TBAF (e.g., with AcOH) base_sensitive->buffered_tbaf Yes acidic_silyl Use mild acid (e.g., AcOH) acid_sensitive_silyl->acidic_silyl No fluoride_silyl Use fluoride source (TBAF, HF-Py) acid_sensitive_silyl->fluoride_silyl Yes catalytic_hydrogenation Catalytic Hydrogenation (H₂, Pd/C) hydrogenolysis_type->catalytic_hydrogenation Standard transfer_hydrogenolysis Catalytic Transfer Hydrogenolysis (Ammonium Formate, Pd/C) hydrogenolysis_type->transfer_hydrogenolysis H₂-free strong_acid_acetal Use strong acid (e.g., aq. HCl) acid_sensitive_acetal->strong_acid_acetal No mild_acid_acetal Use mild acid (e.g., AcOH) acid_sensitive_acetal->mild_acid_acetal Yes

Caption: Decision tree for selecting a deprotection method.

Deprotection_Workflow start Start: Protected this compound reaction_setup Reaction Setup: - Dissolve substrate in appropriate solvent - Add deprotection reagent/catalyst start->reaction_setup monitoring Reaction Monitoring: - TLC or LC-MS analysis reaction_setup->monitoring monitoring->monitoring workup Work-up: - Quench reaction - Extraction and washing monitoring->workup Reaction Complete purification Purification: - Column chromatography or recrystallization workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization

References

troubleshooting peak broadening in NMR of L-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak broadening in the NMR analysis of L-ribofuranose.

Troubleshooting Guide: Peak Broadening in this compound NMR

Broad peaks in the NMR spectrum of this compound can obscure important structural details and complicate analysis. This guide provides a systematic approach to diagnosing and resolving common causes of peak broadening.

Question: My this compound NMR spectrum shows broad, poorly resolved peaks. What are the possible causes and how can I fix it?

Answer:

Peak broadening in the NMR spectrum of this compound is a common issue that can arise from several factors, ranging from sample preparation to the inherent chemical dynamics of the molecule. The primary causes can be categorized as instrumental/sample-related issues and chemical/conformational exchange phenomena.

Instrumental and Sample-Related Issues

Before investigating complex chemical phenomena, it is crucial to rule out common issues related to the sample preparation and the NMR instrument itself.

Troubleshooting Steps:

  • Re-evaluate Sample Preparation:

    • Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[1][2][3] Prepare a more dilute sample and re-acquire the spectrum.

    • Solubility: Ensure your this compound is fully dissolved in the deuterated solvent. Any suspended particulate matter will lead to significant line broadening.[4][5] If solubility is an issue, consider gentle heating or sonication, followed by filtration through a small plug of cotton wool in a Pasteur pipette.[5][6]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant peak broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Check NMR Instrument Parameters:

    • Shimming: Poor magnetic field homogeneity is a frequent cause of broad and distorted peaks.[1][3] Carefully re-shim the instrument, paying attention to both on-axis (Z) and off-axis (X, Y) shims.

    • Acquisition Parameters: Ensure that the acquisition time is appropriate for the resolution desired and that the receiver gain is set correctly to avoid signal truncation.

The following flowchart outlines a systematic approach to troubleshooting these initial factors.

G Workflow for Initial Troubleshooting of Peak Broadening start Broad Peaks Observed in this compound NMR check_sample Step 1: Evaluate Sample Preparation start->check_sample is_concentration_ok Is concentration appropriate? check_sample->is_concentration_ok check_instrument Step 2: Verify Instrument Settings is_shimmed Is the magnetic field properly shimmed? check_instrument->is_shimmed is_soluble Is the sample fully dissolved? is_concentration_ok->is_soluble Yes dilute_sample Action: Prepare a more dilute sample. is_concentration_ok->dilute_sample No is_soluble->check_instrument Yes filter_sample Action: Filter the sample. is_soluble->filter_sample No reshim Action: Re-shim the magnet. is_shimmed->reshim No chemical_exchange Proceed to Investigate Chemical Exchange Phenomena is_shimmed->chemical_exchange Yes dilute_sample->check_sample filter_sample->check_sample reshim->check_instrument

Caption: Troubleshooting workflow for instrumental and sample-related causes of peak broadening.

Chemical and Conformational Exchange

If instrumental and sample-related issues have been ruled out, the peak broadening is likely due to dynamic processes occurring on the NMR timescale. For this compound, two main processes are at play:

  • Anomerization (Chemical Exchange): In solution, this compound exists as an equilibrium mixture of its α and β anomers. The interconversion between these forms, which proceeds through a transient open-chain aldehyde form, can be on a timescale that causes broadening of the NMR signals, particularly those of the anomeric proton and carbon.[7]

  • Conformational Exchange: The five-membered furanose ring is flexible and undergoes rapid conformational changes between various envelope (E) and twist (T) forms.[8][9] If the rate of this interconversion is comparable to the NMR frequency separation of the signals for the different conformers, the resulting peaks will be broad.

The diagram below illustrates the equilibrium between the α and β anomers of this compound.

G Anomeric Equilibrium of this compound cluster_furanose Cyclic Furanose Forms alpha α-L-Ribofuranose open_chain Open-Chain Aldehyde alpha->open_chain k_alpha beta β-L-Ribofuranose beta->open_chain k_beta

Caption: Chemical exchange pathway for the anomerization of this compound in solution.

Troubleshooting Steps for Exchange Phenomena:

  • Variable Temperature (VT) NMR: This is the most powerful tool for investigating exchange-related peak broadening.

    • Lowering the Temperature: Decreasing the temperature will slow down the rates of both anomerization and conformational exchange. If the exchange is the cause of broadening, the peaks should sharpen as the system approaches the slow-exchange regime, where distinct signals for each species may be observed.

    • Increasing the Temperature: Conversely, raising the temperature will increase the exchange rates. If the system moves into the fast-exchange regime, the broadened peaks will coalesce into a single, sharp, averaged signal.

  • Solvent Effects: The choice of solvent can influence exchange rates. Protic solvents like D₂O or CD₃OD can participate in hydrogen bonding and facilitate proton exchange, potentially affecting the rate of anomerization. Trying a less polar, aprotic solvent like DMSO-d₆ may alter the exchange dynamics and lead to sharper signals.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect to see sharp peaks for this compound?

A1: The optimal temperature for acquiring a sharp spectrum of this compound is sample and solvent dependent. It is recommended to perform a variable temperature (VT) NMR study, starting from room temperature and incrementally decreasing it (e.g., in 10°C steps) until the peaks sharpen sufficiently. For some furanose sugars, temperatures well below 0°C may be necessary to slow down exchange processes.

Q2: Can I use 2D NMR techniques to overcome peak broadening?

A2: While 2D NMR techniques like COSY and HSQC can help in assigning protons and carbons even with some degree of peak broadening, they do not inherently solve the problem. However, exchange spectroscopy (EXSY) can be used to confirm and quantify chemical exchange between the anomers if distinct peaks can be resolved at lower temperatures.

Q3: Does the pH of the solution affect peak broadening?

A3: Yes, the rate of anomerization is both acid and base catalyzed. Therefore, the pH of your D₂O solution can influence the rate of exchange and thus the extent of peak broadening. Ensure your D₂O is neutral, and if necessary, you can try to buffer the solution, although this will add extra signals to your spectrum.

Q4: I am still seeing broad peaks after trying all the above. What else could be the problem?

A4: If you have systematically addressed sample preparation, instrumental factors, and exchange phenomena, consider the possibility of aggregation. At higher concentrations, sugar molecules can form intermolecular hydrogen bonds, leading to the formation of oligomeric species in solution. This increases the effective molecular weight and can lead to broader lines. Diluting the sample further is the best way to address this. Adding a few drops of a competing hydrogen-bonding solvent like CD₃OD to a CDCl₃ solution can also help break up aggregates.[10]

Quantitative Data Summary

ParameterConditionTypical Value/ObservationRationale for Peak Broadening
1H Linewidth Room Temperature in D₂O> 2 HzIntermediate exchange rate between anomers and conformers.
Low Temperature (< 0°C)< 1 HzSlow exchange regime, individual species are resolved.
High Temperature (> 60°C)< 1 Hz (averaged signal)Fast exchange regime, a single sharp peak is observed.
Anomerization Rate (k) Neutral D₂O, 25°C0.1 - 10 s⁻¹ (estimated)Rate is on the NMR timescale, leading to exchange broadening.
Conformational Exchange Rate Neutral D₂O, 25°C> 10³ s⁻¹ (estimated)Typically in the fast exchange regime, but can contribute to broadening if multiple low-energy conformers are present.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum of this compound

This protocol outlines the steps for preparing a sample of this compound and setting up a 1D 1H NMR experiment to obtain a high-resolution spectrum.

1. Sample Preparation:

  • Materials:

    • This compound (high purity)

    • Deuterated solvent (e.g., D₂O, 99.9 atom % D)

    • High-quality 5 mm NMR tube

    • Glass vial and pipette

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry glass vial.[2][6]

    • Add 0.6-0.7 mL of D₂O to the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles.

    • If any particulates are visible, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.[5][6]

    • Ensure the liquid height in the NMR tube is at least 4.5-5 cm.[4][6]

    • Cap the NMR tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock signal.

  • Acquisition Parameters (starting point for a 400 MHz instrument):

    • Experiment: 1D Proton (zg30 or similar pulse program)

    • Pulse Width (p1): Use a 30° flip angle to allow for a shorter relaxation delay.

    • Spectral Width (sw): ~12 ppm (centered around 4.7 ppm)

    • Acquisition Time (aq): ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 16 (adjust for desired signal-to-noise)

    • Temperature: Start at 298 K (25°C)

  • Data Acquisition:

    • Acquire the spectrum using the parameters above.

    • If peaks are broad, proceed with a variable temperature study as described in the troubleshooting section.

3. Data Processing:

  • Apply an exponential window function with a line broadening factor (lb) of 0.3 Hz.

  • Fourier transform the FID.

  • Phase the spectrum carefully.

  • Reference the spectrum. If using D₂O, the residual HOD peak can be set to ~4.7 ppm, but be aware that its chemical shift is temperature-dependent.[11] Using an internal standard like DSS is more accurate.

  • Integrate the signals.

References

Validation & Comparative

A Comparative Analysis of L-Ribofuranose and D-Ribofuranose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-ribofuranose and D-ribofuranose, focusing on their distinct roles and applications within biological systems. While chemically mirror images of each other, their biological functions diverge dramatically, a difference rooted in the stereospecificity of enzymes. This guide synthesizes experimental data to illuminate these differences, offering insights for researchers in drug development and molecular biology.

Introduction: The Tale of Two Enantiomers

D-ribofuranose is the naturally occurring enantiomer of ribose and a cornerstone of life as we know it. It forms the backbone of ribonucleic acid (RNA) and is a crucial component of essential molecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. In stark contrast, this compound is a synthetic sugar, not naturally found in biological systems. Its significance lies primarily in its use as a building block for L-nucleoside analogues, a class of antiviral and anticancer drugs. The fundamental reason for these differing roles lies in the chirality of biological molecules; enzymes, being chiral themselves, have evolved to specifically recognize and metabolize D-isomers of sugars.

Comparative Biological Activity and Applications

The distinct stereochemistry of L- and D-ribofuranose dictates their interaction with biological machinery, leading to vastly different outcomes.

D-Ribofuranose: The Architect of Life
  • Central Role in Genetics and Metabolism: As an integral part of RNA, D-ribofuranose is fundamental to the processes of gene transcription and translation. Its phosphorylated form, ribose-5-phosphate, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, a metabolic route that produces precursors for nucleotide synthesis and the reducing agent NADPH.

  • Energy Metabolism: D-ribose is a precursor for the synthesis of ATP, and supplementation with D-ribose has been explored for its potential to enhance cellular energy levels, particularly in conditions of cardiac stress.

This compound: A Tool for Therapeutic Intervention
  • L-Nucleoside Analogues: The primary application of this compound is in the synthesis of L-nucleoside analogues. These synthetic compounds, which incorporate this compound or its derivatives, can act as potent inhibitors of viral polymerases. By mimicking natural D-nucleosides, they can be incorporated into growing viral DNA or RNA chains, leading to chain termination and the halting of viral replication. This strategy has been successfully employed in the development of drugs against HIV and hepatitis B virus (HBV).[1]

  • Reduced Host Toxicity: A significant advantage of some L-nucleoside analogues is their reduced toxicity towards host cells. Because human DNA polymerases are highly specific for D-nucleosides, they are less likely to incorporate the L-enantiomers, minimizing disruption of host cell DNA synthesis.[2]

Quantitative Data Comparison

The differential effects of L- and D-nucleoside analogues are evident in their inhibitory concentrations against viral enzymes.

Compound ClassTarget EnzymeL-Enantiomer IC₅₀D-Enantiomer IC₅₀Fold DifferenceReference
Thiacytidine Analogue HIV-1 Reverse TranscriptaseLamivudine (3TC): 1.12 µMN/A (D-enantiomer is less active and not used therapeutically)-[3]
Nucleoside Analogues Hepatitis B Virus DNA PolymeraseL-enantiomers were 6-fold to several hundred-fold more potent inhibitorsD-enantiomers were significantly less potent6 to >100[1]
β-L-D4A Hepatitis B Virus Replication0.2 µmol/LNot reported-[4]
β-LPA Hepatitis B Virus Replication0.01 µmol/LNot reported-[4]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor. N/A indicates that the data for the D-enantiomer was not provided in the context of therapeutic use due to its lower activity.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to compare the biological activities of L- and D-ribofuranose.

Ribokinase Activity Assay

This assay determines the ability of ribokinase to phosphorylate this compound compared to its natural substrate, D-ribofuranose.

Principle: A coupled enzyme assay is used where the production of ADP from the ribokinase reaction is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • KCl (100 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • Pyruvate kinase (PK) (5 units/mL)

  • Lactate dehydrogenase (LDH) (7 units/mL)

  • ATP (5 mM)

  • D-ribofuranose stock solution (100 mM)

  • This compound stock solution (100 mM)

  • Purified Ribokinase enzyme

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Add varying concentrations of either D-ribofuranose or this compound to different reaction wells. Include a control with no added sugar.

  • Initiate the reaction by adding a fixed concentration of ribokinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km and Vmax) for both D- and this compound by fitting the data to the Michaelis-Menten equation.

Comparative Cytotoxicity MTT Assay

This assay compares the cytotoxic effects of high concentrations of L- and D-ribofuranose on a selected cell line (e.g., HEK293T or HepG2).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.

Reagents:

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

  • Human cell line (e.g., HEK293T)

  • D-ribofuranose and this compound stock solutions (e.g., 1 M in sterile PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of L- and D-ribofuranose in cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 mM).

  • Replace the medium in the wells with the medium containing the different concentrations of the sugars.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Cellular Uptake Assay using Radiolabeled Sugars

This protocol allows for the direct comparison of the cellular uptake of L- and D-ribofuranose.

Principle: Cells are incubated with radiolabeled L- or D-ribofuranose (e.g., ³H or ¹⁴C labeled). After incubation, the cells are washed to remove extracellular label, and the intracellular radioactivity is measured to quantify uptake.

Reagents:

  • Cell line of interest grown in appropriate culture plates.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Radiolabeled [³H]-D-ribofuranose and [³H]-L-ribofuranose of known specific activity.

  • Unlabeled ("cold") D-ribofuranose and this compound.

  • Ice-cold stop solution (e.g., PBS with 0.5% BSA).

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation cocktail.

Procedure:

  • Grow cells to confluency in multi-well plates.

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Prepare uptake solutions containing a fixed concentration of radiolabeled sugar (e.g., 1 µCi/mL) in assay buffer. For competition experiments, also prepare uptake solutions containing a high concentration of unlabeled sugar (e.g., 10 mM).

  • Initiate the uptake by adding the uptake solution to the wells.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of uptake for both L- and D-ribofuranose.

Signaling Pathways and Metabolic Fates

The metabolic pathways for D-ribofuranose are well-established, while the fate of this compound is less understood and appears to be primarily linked to its excretion or incorporation into synthetic nucleosides.

D-Ribofuranose Metabolism: The Pentose Phosphate Pathway

D-ribose enters cellular metabolism through phosphorylation by ribokinase to form ribose-5-phosphate. This intermediate is a central player in the Pentose Phosphate Pathway (PPP). The PPP has both an oxidative phase, which generates NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and a non-oxidative phase, which interconverts various sugar phosphates, including ribose-5-phosphate.

A simplified diagram of the Pentose Phosphate Pathway.
This compound: An Unnatural Substrate

Due to the high stereospecificity of most metabolic enzymes, this compound is not a substrate for the key enzymes in central carbohydrate metabolism. Studies on the metabolic fate of L-ribose are limited, but it is generally believed that it is poorly metabolized and largely excreted unchanged. However, in the context of L-nucleoside analogue drugs, intracellular kinases can phosphorylate the L-nucleoside, a crucial step for its activation into a polymerase inhibitor. The efficiency of this phosphorylation can vary and is a key determinant of the drug's efficacy.

Logical Relationship and Stereoisomerism

The fundamental difference between L- and D-ribofuranose is their stereochemistry. They are enantiomers, meaning they are non-superimposable mirror images of each other. This is analogous to a left and a right hand.

Stereoisomers D_ribo Mirror L_ribo

D- and this compound are enantiomers (mirror images).

This seemingly subtle structural difference has profound consequences in a chiral biological environment. Enzymes, with their precisely shaped active sites, can readily distinguish between these two enantiomers, leading to the selective metabolism and utilization of D-ribofuranose.

Conclusion

The comparative analysis of L- and D-ribofuranose highlights the critical importance of stereochemistry in biological systems. D-ribofuranose is a fundamental building block of life, essential for genetic information storage and energy metabolism. In contrast, the "unnatural" this compound has been ingeniously co-opted by medicinal chemists to create a powerful class of antiviral and anticancer drugs. Understanding the distinct biological fates and activities of these enantiomers provides a powerful framework for the rational design of new therapeutic agents and for advancing our fundamental knowledge of biological recognition and metabolism. Further research into the detailed metabolic pathways and potential long-term effects of L-ribose and its derivatives will continue to be a crucial area of investigation for drug development and safety assessment.

References

Validating the Elusive Structure of L-Ribofuranose: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential therapeutic applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural validation of L-ribofuranose, a key monosaccharide.

While X-ray crystallography stands as the gold standard for providing a definitive, high-resolution atomic structure, obtaining suitable crystals can be a significant hurdle.[1][2] This guide explores the experimental protocols and data interpretation of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a pragmatic overview for researchers working on carbohydrate chemistry and drug discovery.

At a Glance: Comparing Structural Validation Techniques

The choice of technique for validating the structure of this compound depends on various factors, including the sample's physical state, the required level of detail, and the specific questions being addressed.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)[2]SolutionGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry in the solid state.[1][3]Connectivity, stereochemistry, conformational dynamics in solution.[4]Molecular weight, elemental composition, fragmentation patterns for structural inference.[5]
Primary Advantage Unambiguous and detailed atomic-resolution structure.[1]Provides information about the molecule's behavior in a more biologically relevant solution state.[4]High sensitivity, requires minimal sample, and can analyze complex mixtures.
Limitations Crystal growth can be challenging; the solid-state conformation may not reflect the solution or biologically active form.[1][2]Can be difficult to interpret complex spectra; determination of absolute configuration can be challenging.[4]Does not directly provide 3D structural information; stereoisomers can be difficult to distinguish.[5]

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental workflows is essential for selecting the appropriate technique and for interpreting the resulting data.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography remains the most powerful method for determining the precise atomic arrangement of a molecule.[2][6] The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.[2]

Experimental Protocol:

  • Crystallization: The initial and often most challenging step is to grow a single, high-quality crystal of this compound, typically larger than 0.1 mm in all dimensions.[1][2] This is usually achieved by slow evaporation of a supersaturated solution.

  • Data Collection: The crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved to generate an initial electron density map. An atomic model of this compound is built into this map and refined to best fit the experimental data.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purified this compound Crystallization Crystal Growth Purification->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Mount Crystal Crystal->Mounting XRay X-ray Diffraction Mounting->XRay DiffractionData Diffraction Pattern XRay->DiffractionData Processing Data Processing DiffractionData->Processing Phasing Phase Determination Processing->Phasing Modeling Model Building Phasing->Modeling Refinement Structural Refinement Modeling->Refinement Structure 3D Structure Refinement->Structure

Figure 1. Experimental workflow for this compound structure validation by X-ray crystallography.

Alternative Approaches: Spectroscopic Methods

When single crystals are unavailable or information about the solution-state conformation is required, spectroscopic techniques like NMR and Mass Spectrometry are invaluable.

NMR spectroscopy is a powerful tool for elucidating the structure of carbohydrates in solution.[4] It provides information about the connectivity of atoms and their spatial relationships.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. A variety of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are performed to obtain detailed structural information.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the proton and carbon environments, establish through-bond and through-space connectivities, and infer the stereochemistry and conformational preferences of the furanose ring.[7][8]

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[5] It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Ionization: The this compound sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation (MS/MS): To gain further structural insights, ions of a specific mass-to-charge ratio can be selected and fragmented. The resulting fragment ions are then analyzed to deduce the connectivity of the molecule.

Logic_Comparison cluster_goal Primary Goal cluster_methods Validation Methods cluster_info Information Provided Goal Validate this compound Structure XRay X-ray Crystallography Goal->XRay Requires single crystal NMR NMR Spectroscopy Goal->NMR Requires soluble sample MS Mass Spectrometry Goal->MS Requires ionizable sample SolidState Definitive Solid-State 3D Structure XRay->SolidState SolutionState Solution-State Conformation & Dynamics NMR->SolutionState Composition Molecular Weight & Formula MS->Composition

Figure 2. Logical relationship in selecting a method for this compound structure validation.

Conclusion

The structural validation of this compound can be approached through several powerful analytical techniques. Single-crystal X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information, establishing it as the definitive method when suitable crystals are available. However, NMR spectroscopy and mass spectrometry offer crucial complementary information, particularly regarding the molecule's conformation in solution and its fundamental composition. For a comprehensive understanding of this compound's structure and behavior, an integrated approach utilizing a combination of these techniques is often the most effective strategy.

References

L-Nucleosides vs. D-Nucleosides: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antiviral therapeutics has long focused on nucleoside analogs, which act as deceptive building blocks to disrupt viral replication. A fascinating and highly productive area of this research lies in the stereochemistry of the nucleoside sugar moiety, specifically the comparison between L- and D-enantiomers. While naturally occurring nucleosides are exclusively of the D-configuration, a number of L-nucleosides have demonstrated potent antiviral activity, often coupled with a superior safety profile. This guide provides an objective comparison of the antiviral performance of L-nucleosides versus their D-counterparts, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) or inhibitory concentration (IC₅₀) for representative L- and D-nucleoside analogs against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV). The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial indicator of the therapeutic window of a compound.

Table 1: Anti-HIV-1 Activity and Cytotoxicity

Nucleoside AnalogConfigurationTarget Cell LineEC₅₀ (µM)CC₅₀/IC₅₀ (µM)Selectivity Index (SI)
2',3'-Dideoxycytidineβ-D-ddCMT-4~0.5>100>200
2',3'-Dideoxycytidineβ-L-ddCMT-4~0.5>200>400
Lamivudine (3TC)β-LPBM0.005-0.02>100>5000
Zidovudine (AZT)β-DMT-4~0.0004Varies (nM to low µM range)Variable

Table 2: Anti-HBV Activity and Cytotoxicity

Nucleoside AnalogConfigurationTarget Cell LineEC₅₀ (µM)CC₅₀/IC₅₀ (µM)Selectivity Index (SI)
2',3'-Dideoxycytidineβ-D-ddCHepG2 2.2.15~1.0>100>100
2',3'-Dideoxycytidineβ-L-ddCHepG2 2.2.15~0.05>200>4000
Telbivudineβ-LHepG2 2.2.150.1 - 0.2>100>500
AdefovirAcyclic Nucleotide AnalogHepG2 2.2.150.1 - 0.5>100>200

Key Observations from Experimental Data

The data consistently highlights several key advantages of L-nucleosides:

  • Potent Antiviral Activity: L-nucleosides, such as Lamivudine (3TC) and the L-enantiomer of ddC, exhibit potent antiviral activity against both HIV and HBV, often comparable or even superior to their D-counterparts.[1]

  • Reduced Cytotoxicity: A significant advantage of many L-nucleosides is their lower cytotoxicity compared to D-isomers.[1] This is attributed to their reduced affinity for human cellular DNA polymerases, leading to a wider therapeutic window.

  • Activity Against Resistant Strains: Notably, HIV-1 strains that have developed resistance to D-nucleoside analogs, such as Zidovudine (AZT), often remain susceptible to L-nucleosides like Lamivudine.[1]

  • Favorable Metabolic Properties: The unnatural stereochemistry of L-nucleosides can lead to different interactions with cellular enzymes, sometimes resulting in a more favorable metabolic profile and longer intracellular half-life of the active triphosphate form.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of L- and D-nucleoside antiviral activity.

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.

Principle: Recombinant HIV-1 RT synthesizes a DNA strand from a poly(A) template using an oligo(dT) primer. This newly synthesized DNA incorporates digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP. The biotinylated DNA is captured on a streptavidin-coated microplate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP enzyme then catalyzes a colorimetric reaction, and the signal intensity is inversely proportional to the RT inhibition.

Protocol:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds (L- and D-nucleoside triphosphates).

  • Reaction Setup: In a reaction tube, combine the reaction buffer, dNTP mix (containing DIG-dUTP and Biotin-dUTP), and the poly(A) x oligo(dT) template/primer.

  • Inhibition Reaction: Add the test compound dilutions and a fixed amount of recombinant HIV-1 RT to the reaction tubes. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours.

  • Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Signal Development: Add the HRP substrate (e.g., ABTS) and incubate at room temperature until color develops.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. Determine the EC₅₀ value using non-linear regression analysis.

Anti-HBV DNA Polymerase Assay

This assay measures the inhibition of HBV DNA polymerase activity, which is essential for the replication of the viral genome.

Principle: HBV core particles containing the viral polymerase are incubated with a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP. The polymerase incorporates the dNTPs into newly synthesized viral DNA. The amount of incorporated radioactivity is a measure of polymerase activity.

Protocol:

  • HBV Core Particle Isolation: Isolate HBV core particles from a suitable expression system (e.g., transfected HepG2 cells).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a mixture of three unlabeled dNTPs. The fourth dNTP is provided in a radiolabeled form (e.g., [α-³²P]dCTP).

  • Inhibition Reaction: In a reaction tube, combine the isolated HBV core particles, the reaction mixture, and serial dilutions of the test compounds (L- and D-nucleoside triphosphates).

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • DNA Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration and determine the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the desired cell line (e.g., MT-4 or HepG2) in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (L- and D-nucleosides) to the wells. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-7 days) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ or IC₅₀ value using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Antiviral_Mechanism_of_Nucleoside_Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L/D-Nucleoside L/D-Nucleoside L/D-Nucleoside_in L/D-Nucleoside L/D-Nucleoside->L/D-Nucleoside_in Nucleoside Transporter L/D-NMP L/D-Nucleoside Monophosphate L/D-Nucleoside_in->L/D-NMP Nucleoside Kinase L/D-NDP L/D-Nucleoside Diphosphate L/D-NMP->L/D-NDP Nucleotide Kinase L/D-NTP L/D-Nucleoside Triphosphate (Active Form) L/D-NDP->L/D-NTP Nucleotide Kinase Viral_Polymerase Viral Reverse Transcriptase / Polymerase L/D-NTP->Viral_Polymerase Inhibition Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: General mechanism of action for antiviral nucleoside analogs.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare serial dilutions of L- and D-nucleosides A2 Incubate with virus and host cells A1->A2 A3 Measure viral replication (e.g., p24 ELISA for HIV, qPCR for HBV) A2->A3 A4 Calculate EC₅₀ A3->A4 C1 Prepare serial dilutions of L- and D-nucleosides C2 Incubate with host cells (no virus) C1->C2 C3 Measure cell viability (e.g., MTT assay) C2->C3 C4 Calculate CC₅₀/IC₅₀ C3->C4

Caption: General experimental workflow for comparing antiviral efficacy.

Conclusion

The exploration of L-nucleosides has been a paradigm shift in the field of antiviral drug discovery. The unnatural stereochemistry of these molecules offers distinct advantages, including potent antiviral efficacy, reduced host cell toxicity, and activity against drug-resistant viral strains. The comparative data and methodologies presented in this guide underscore the importance of considering stereochemistry in the design of novel nucleoside analogs. Further research into the specific interactions of L-nucleosides with viral and cellular enzymes will undoubtedly pave the way for the development of next-generation antiviral therapies with improved efficacy and safety profiles.

References

A Comparative Guide to the Enzymatic Incorporation of L-Ribofuranose and Other L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides into nucleic acids is a cornerstone of modern biotechnology and drug development. While natural DNA and RNA are built from D-sugars, their stereoisomers, L-sugars, offer unique properties for creating nuclease-resistant oligonucleotides and antiviral therapeutics. Understanding the efficiency and mechanism of enzymatic incorporation of L-sugar nucleotides is critical for these applications. This guide provides a comparative overview of the enzymatic incorporation of L-ribofuranose and other L-pentofuranoses, namely L-arabinofuranose, L-xylofuranose, and L-lyxofuranose, into nucleic acids by polymerases.

Principles of Polymerase Stereoselectivity

DNA and RNA polymerases have evolved to be highly specific for their natural D-nucleotide substrates. This stereoselectivity is a crucial fidelity mechanism. The active site of a polymerase is a finely tuned environment that accommodates the specific three-dimensional shape of a D-nucleotide. Key to this discrimination is the "steric gate," a residue in the polymerase active site that sterically hinders the 2'-hydroxyl group of ribonucleotides in DNA polymerases, and generally disfavors the alternative sugar puckers and stereochemistry of L-nucleotides. However, this discrimination is not absolute, and certain polymerases, particularly viral reverse transcriptases and some engineered enzymes, can incorporate L-nucleotides, a property exploited in antiviral drug design.

Quantitative Comparison of L-Sugar Nucleotide Incorporation

Direct comparative kinetic data for the enzymatic incorporation of this compound, L-arabinofuranose, L-xylofuranose, and L-lyxofuranose by the same polymerase is limited in the scientific literature. The available data is often from studies focusing on a specific L-sugar derivative and a particular polymerase. The following table summarizes available kinetic data for the incorporation of L-deoxycytidine analogs by the Y-family DNA polymerase Dpo4, which provides a valuable, albeit incomplete, point of comparison.

SubstratePolymeraseKd (µM)kpol (s-1)Incorporation Efficiency (kpol/Kd) (µM-1s-1)D-Stereoselectivity*Reference
D-dCTP Dpo422 ± 21.8 ± 0.10.0821[1]
L-dCTP Dpo4140 ± 200.0028 ± 0.00010.000024100[1]
L-3TC-TP (Lamivudine)Dpo4110 ± 100.0011 ± 0.00010.000018200[1]
L-FTC-TP (Emtricitabine)Dpo4120 ± 100.0020 ± 0.00010.0000174800[1]

*D-Stereoselectivity is calculated as the ratio of the incorporation efficiency of D-dCTP to that of the L-nucleotide.

Note on other L-sugars:

  • L-xylofuranose: 3'-azido-3'-deoxy-beta-D-xylofuranosyl derivatives of ATP and GTP have been shown to be linear mixed inhibitors of E. coli RNA polymerase, with Ki values of 33 µM and 0.95 µM, respectively.[2] This indicates an interaction with the polymerase active site, but not necessarily efficient incorporation.

  • L-lyxofuranose: Kinetic data for the enzymatic incorporation of L-lyxofuranosyl nucleotides was not found in the reviewed literature.

Experimental Protocols

A primer extension assay is a fundamental technique to assess the incorporation of modified nucleotides by a polymerase. Below is a detailed protocol for a steady-state kinetic analysis of single-nucleotide incorporation.

Protocol: Single-Nucleotide Incorporation Assay

1. Materials:

  • Oligonucleotides: A 5'-radiolabeled or fluorescently labeled primer and a template strand. The template should have a known sequence that directs the incorporation of the nucleotide of interest.
  • Enzyme: A DNA or RNA polymerase of interest.
  • Nucleotides: The L-sugar nucleoside triphosphate (L-NTP) to be tested and its corresponding natural D-nucleoside triphosphate (D-NTP) as a control.
  • Reaction Buffer: A buffer optimized for the chosen polymerase, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
  • Quench Solution: A solution to stop the reaction, typically containing EDTA and formamide.
  • Denaturing Polyacrylamide Gel: For separating the primer and the extended product.

2. Procedure:

  • Primer-Template Annealing:
  • Mix the labeled primer and the template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).
  • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
  • Enzymatic Reaction:
  • Prepare a series of reaction mixtures, each containing the annealed primer-template, reaction buffer, and the polymerase at a fixed concentration.
  • Initiate the reaction by adding varying concentrations of the L-NTP or D-NTP.
  • Incubate the reactions at the optimal temperature for the polymerase for a predetermined time, ensuring that the reaction is in the steady-state phase (typically <20% product formation).
  • Quenching the Reaction:
  • Stop the reactions by adding an equal volume of quench solution.
  • Gel Electrophoresis:
  • Denature the samples by heating at 95°C for 5 minutes.
  • Load the samples onto a denaturing polyacrylamide gel.
  • Run the gel until there is sufficient separation between the unextended primer and the +1 incorporation product.
  • Data Analysis:
  • Visualize the gel using autoradiography or fluorescence imaging.
  • Quantify the intensity of the bands corresponding to the unextended primer and the extended product.
  • Calculate the velocity of the reaction (V) for each nucleotide concentration ([S]).
  • Plot V versus [S] and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_t Primer-Template Annealing reaction_setup Reaction Setup (Primer-Template, Buffer, Enzyme) p_t->reaction_setup enzyme_prep Polymerase Dilution enzyme_prep->reaction_setup ntp_prep L-NTP/D-NTP Dilutions reaction_init Initiate with NTPs ntp_prep->reaction_init reaction_setup->reaction_init incubation Incubation (Optimal Temperature) reaction_init->incubation quenching Quench Reaction (EDTA/Formamide) incubation->quenching electrophoresis Denaturing PAGE quenching->electrophoresis visualization Gel Imaging electrophoresis->visualization quantification Band Quantification visualization->quantification kinetics Kinetic Parameter Calculation (Km, Vmax, kcat/Km) quantification->kinetics L_sugar_structures cluster_ribo This compound cluster_arabino L-Arabinofuranose cluster_xylo L-Xylofuranose cluster_lyxo L-Lyxofuranose ribo 2',3'-cis-hydroxyls (RNA-like) polymerase Polymerase Active Site (Steric Gate) ribo->polymerase Potential for incorporation (depending on polymerase) arabino 2',3'-trans-hydroxyls (2'-OH 'up') arabino->polymerase Steric clash likely due to 2'-OH orientation xylo 2',3'-trans-hydroxyls (3'-OH 'up') xylo->polymerase Altered sugar pucker may hinder proper positioning lyxo 2',3'-cis-hydroxyls (2'- and 3'-OH 'up') lyxo->polymerase Significant steric hindrance expected

References

Stability Showdown: L-Ribofuranose-Modified Oligonucleotides vs. Standard Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

In the rapidly evolving landscape of oligonucleotide therapeutics, the quest for enhanced stability is paramount. Modifications to the sugar-phosphate backbone are critical in overcoming the inherent instability of natural nucleic acids in biological systems. This guide provides an objective comparison of L-ribofuranose-modified oligonucleotides against other common stabilizing chemistries, supported by experimental data and detailed protocols to aid researchers in selecting the optimal modifications for their applications.

Executive Summary

This compound-modified oligonucleotides, and their close structural relatives, arabinonucleic acids (ANAs), offer a compelling profile of enhanced nuclease resistance, a crucial attribute for in vivo applications. However, this stability against enzymatic degradation often comes at the cost of slightly reduced thermal stability of the resulting duplexes when compared to native DNA:RNA hybrids. This guide will delve into a quantitative comparison with established modifications such as 2'-O-methyl (2'-OMe) and phosphorothioate (B77711) (PS) linkages, providing a clear perspective on the strengths and trade-offs of each.

Data Presentation: A Comparative Analysis of Oligonucleotide Stability

The following table summarizes the key stability parameters for various oligonucleotide modifications. The data for this compound is primarily inferred from studies on its C2' epimer, arabinonucleic acid (ANA), which is expected to exhibit similar stability characteristics due to the analogous stereochemical alteration at the 2'-position of the sugar.

ModificationNuclease ResistanceThermal Stability (Tm) vs. DNA:RNAKey AdvantagesKey Disadvantages
This compound (inferred from ANA) Increased resistance compared to DNA[1][2][3]Decreased (ΔTm ≈ -1.5°C per modification)[1]Enhanced nuclease stability, potential for RNase H activation[3]Reduced thermal stability of duplexes
2'-O-Methyl (2'-OMe) Significantly increased resistanceIncreased (ΔTm ≈ +1.5°C per modification)High binding affinity, excellent nuclease resistanceMay not be a substrate for RNase H
Phosphorothioate (PS) High resistance to nucleases[1]Decreased (ΔTm ≈ -0.5°C per modification)Excellent nuclease resistance, RNase H competentPotential for non-specific protein binding and toxicity
Unmodified DNA Low resistanceBaselineNative structure, RNase H competentRapidly degraded by nucleases
2'-Fluoroarabinonucleic Acid (FANA) High resistance to nucleases[1][4]Increased (ΔTm ≈ +1.2°C per modification)[4][5]High binding affinity, nuclease resistance, RNase H competent[1][4][5]Synthetic complexity

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oligonucleotide stability. Below are standard protocols for key experiments cited in this guide.

Nuclease Degradation Assay

This assay evaluates the resistance of oligonucleotides to degradation by nucleases.

Materials:

  • Modified and unmodified oligonucleotides (e.g., 5'-end labeled with a fluorescent dye)

  • Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum as a more biologically relevant mixture)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel loading buffer (e.g., 90% formamide, 10 mM EDTA)

  • Fluorescence imager

Procedure:

  • Incubate the labeled oligonucleotide (final concentration, e.g., 1 µM) with the nuclease source in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and quench the enzymatic activity by adding an equal volume of gel loading buffer and placing the sample on ice.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the gel using a fluorescence imager and quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.

Thermal Melting (Tm) Analysis

This experiment determines the thermal stability of oligonucleotide duplexes.

Materials:

  • Modified oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Anneal the modified oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the melting buffer.

  • Place the duplex solution in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Visualizations

Experimental Workflow for Nuclease Degradation Assay

Nuclease_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Labeled Oligonucleotide Incubate Incubate at 37°C Oligo->Incubate Nuclease Nuclease Source Nuclease->Incubate Buffer Reaction Buffer Buffer->Incubate Quench Quench Reaction Incubate->Quench Time Points PAGE Denaturing PAGE Quench->PAGE Visualize Visualize & Quantify PAGE->Visualize

Caption: Workflow for assessing oligonucleotide stability against nuclease degradation.

Logical Relationship of Stability Modifications

Stability_Modifications cluster_properties Desired Properties cluster_modifications Chemical Modifications Oligo Oligonucleotide Therapeutic Nuclease_Resistance Nuclease Resistance Oligo->Nuclease_Resistance High_Affinity High Binding Affinity (High Tm) Oligo->High_Affinity RNaseH RNase H Activity Oligo->RNaseH L_Ribo This compound (ANA) L_Ribo->Nuclease_Resistance Improves L_Ribo->High_Affinity Reduces L_Ribo->RNaseH Maintains OMe 2'-O-Methyl OMe->Nuclease_Resistance Improves OMe->High_Affinity Improves OMe->RNaseH Inhibits PS Phosphorothioate PS->Nuclease_Resistance Improves PS->High_Affinity Reduces PS->RNaseH Maintains FANA 2'-F-ANA FANA->Nuclease_Resistance Improves FANA->High_Affinity Improves FANA->RNaseH Maintains

Caption: Relationship between desired properties and common oligonucleotide modifications.

References

A Comparative Guide to the Kinetic Analysis of Enzymes with L-Ribofuranose Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ribofuranose, a rare sugar, and its derivatives are crucial components in the synthesis of various antiviral and anticancer nucleoside analogs. The enzymatic synthesis of these compounds offers high stereoselectivity and milder reaction conditions compared to chemical methods. Understanding the kinetic properties of enzymes that utilize this compound as a substrate is paramount for optimizing biocatalytic processes and for the development of novel therapeutic agents. This guide provides a comparative analysis of the kinetic parameters of key enzymes involved in this compound metabolism, detailed experimental protocols for their analysis, and visualizations of relevant biochemical pathways and workflows.

Enzyme Kinetics Comparison

The kinetic parameters of enzymes that interact with L-ribose are essential for evaluating their efficiency and suitability for various applications. The following tables summarize the key kinetic constants for L-ribose isomerase and L-arabinose isomerase from different microbial sources.

L-Ribose Isomerase

L-ribose isomerase (L-RI) catalyzes the reversible isomerization of L-ribose to L-ribulose. This enzyme is central to the biotechnological production of L-ribose.

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Ref.
Mycetocola miduiensisL-Ribose42.489259.26217.43277.787.540[1][2]
Cryobacterium sp. N21L-Ribose37.810416275.432509.035[1]
Acinetobacter sp. DL-28L-Ribose----8.0-9.030[3]

Note: '-' indicates data not available in the cited sources.

L-Arabinose Isomerase

L-arabinose isomerase (L-AI) is another key enzyme in rare sugar production. While its primary substrate is L-arabinose, it plays a crucial role in the two-step enzymatic synthesis of L-ribose from L-arabinose by first converting L-arabinose to L-ribulose.[4][5] Some L-AIs have also been reported to have activity towards L-ribose, though detailed kinetic data for this specific substrate are less common.

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Optimal pHOptimal Temp. (°C)Ref.
Geobacillus thermodenitrificansL-Arabinose---7.070[6]
Bacillus velezensis CICC 24777L-Arabinose---8.045[4]

Note: Detailed kinetic parameters for L-arabinose isomerase with L-ribose as a direct substrate are not extensively reported in the reviewed literature.

Experimental Protocols

Accurate kinetic analysis relies on well-defined experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: L-Ribose Isomerase Activity Assay

This protocol is adapted from the assay described for L-ribose isomerase from Acinetobacter sp.[3]

Objective: To determine the enzymatic activity of L-ribose isomerase by quantifying the amount of L-ribulose formed from L-ribose.

Materials:

  • 0.5 M Glycine-NaOH buffer (pH 9.0)

  • 0.05 M L-ribose solution

  • Purified L-ribose isomerase solution

  • Reagents for cysteine-carbazole method (see Protocol 2)

  • Water bath at 30°C

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components to a final volume of 0.5 mL:

    • 50 µL of 0.5 M Glycine-NaOH buffer (pH 9.0)

    • 50 µL of 0.05 M L-ribose solution

    • An appropriate volume of the enzyme solution.

    • Nuclease-free water to adjust the final volume.

  • Incubate the reaction mixture in a water bath at 30°C for 10 minutes.

  • Stop the reaction by a method appropriate for the subsequent quantification step (e.g., heat inactivation or addition of an acid).

  • Quantify the amount of L-ribulose formed using the cysteine-carbazole method (see Protocol 2).

  • One unit of L-ribose isomerase activity is defined as the amount of enzyme that forms one micromole of L-ribulose per minute under the specified conditions.

Protocol 2: Cysteine-Carbazole Method for Ketose Quantification

This colorimetric assay is widely used to determine the concentration of ketoses, such as L-ribulose, produced in isomerase reactions.

Objective: To quantify the concentration of ketose in a sample.

Materials:

  • 70% (v/v) Sulfuric acid

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol

  • 1.5% (w/v) Cysteine hydrochloride solution

  • Sample containing the ketose

  • Standard solutions of the ketose (e.g., L-ribulose) of known concentrations

  • Ice bath

  • Water bath at 37°C

  • Spectrophotometer

Procedure:

  • To 0.2 mL of the sample (or standard), add 0.2 mL of 1.5% cysteine hydrochloride solution.

  • Add 2.0 mL of 70% sulfuric acid and mix thoroughly.

  • Incubate the mixture at room temperature for 10 minutes.

  • Add 0.2 mL of 0.12% carbazole solution and mix.

  • Incubate the reaction mixture in a water bath at 37°C for 30 minutes. A purple color will develop.

  • Cool the tubes in an ice bath to stop the reaction.

  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Create a standard curve using the absorbance values of the standard solutions to determine the concentration of the ketose in the sample.

Visualizations

Metabolic Pathway: Enzymatic Production of L-Ribose from L-Arabinose

The bioconversion of L-arabinose to L-ribose is a two-step enzymatic process that is of significant industrial interest.[4][5] The pathway involves the isomerization of L-arabinose to L-ribulose, followed by the isomerization of L-ribulose to L-ribose.

Metabolic_Pathway Arabinose L-Arabinose AI L-Arabinose Isomerase (L-AI) Arabinose->AI Ribulose L-Ribulose RI L-Ribose Isomerase (L-RI) Ribulose->RI Ribose L-Ribose AI->Ribulose RI->Ribose

Caption: Enzymatic conversion of L-arabinose to L-ribose.

Experimental Workflow: Kinetic Analysis of L-Ribose Isomerase

The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme such as L-ribose isomerase.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Enzyme Purification/ Standardization Reaction Enzyme Reaction (Varying [S]) Enzyme->Reaction Substrate Substrate Preparation (L-Ribose) Substrate->Reaction Quench Reaction Quenching Reaction->Quench Quantify Product Quantification (Cysteine-Carbazole Assay) Quench->Quantify Plot Michaelis-Menten Plot (v vs. [S]) Quantify->Plot Lineweaver Lineweaver-Burk Plot (1/v vs. 1/[S]) Plot->Lineweaver Params Determine Km, Vmax, kcat Lineweaver->Params

Caption: Workflow for kinetic analysis of L-ribose isomerase.

References

A Spectroscopic Comparison of L-Ribofuranose and L-Arabinofuranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances of monosaccharides is paramount. This guide provides an objective spectroscopic comparison of L-ribofuranose and L-arabinofuranose, two stereoisomeric pentofuranoses critical in various biological contexts. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, this document aims to facilitate their differentiation and characterization.

This compound and L-arabinofuranose are C2 epimers, differing only in the stereochemistry at the second carbon atom. This subtle structural variation leads to distinct spectroscopic signatures, which can be effectively harnessed for their identification and analysis. This guide summarizes quantitative data, details experimental protocols, and provides a logical workflow for their comparative spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and L-arabinofuranose, offering a quantitative basis for their comparison.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ) in D₂O

Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of epimers like this compound and L-arabinofuranose.

Atom Position This compound ¹³C Chemical Shift (ppm) L-Arabinofuranose ¹³C Chemical Shift (ppm) This compound ¹H Chemical Shift (ppm) L-Arabinofuranose ¹H Chemical Shift (ppm)
C199.47102.5 (α), 96.5 (β)5.235.23 (α), 4.86 (β)
C274.5477.4 (α), 76.9 (β)3.503.98 (α), 3.82 (β)
C375.1678.1 (α), 77.8 (β)3.663.89 (α), 3.78 (β)
C471.1982.3 (α), 81.9 (β)3.944.12 (α), 3.99 (β)
C569.0961.8 (α), 61.5 (β)3.83, 3.783.68, 3.58 (α), 3.65, 3.55 (β)

Note: Chemical shifts for furanoses can vary depending on the specific anomer (α or β) present in solution and the experimental conditions. The data presented is a compilation from various sources and should be used as a reference.

Table 2: Characteristic Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.[1] While the IR and Raman spectra of these epimers are broadly similar due to the presence of the same functional groups (hydroxyl and C-O bonds), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to their different stereochemistry.[2]

Vibrational Mode This compound IR (cm⁻¹) L-Arabinofuranose IR (cm⁻¹) This compound Raman (cm⁻¹) L-Arabinofuranose Raman (cm⁻¹)
O-H stretch3600-3200 (broad)3600-3200 (broad)WeakWeak
C-H stretch3000-28503000-2850StrongStrong
C-O-C stretch (ring)~1100~1100MediumMedium
C-O stretch~1050~1050MediumMedium
Fingerprint Region1500-6001500-6001500-4001500-400

Note: The fingerprint region contains a complex set of overlapping peaks corresponding to various bending and stretching vibrations. Direct comparison of this region is most effective for distinguishing between the two compounds.

Circular Dichroism (CD) Spectroscopy

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and L-arabinofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the furanose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift calibration.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid furanose sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet): Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities.

Raman Spectroscopy
  • Sample Preparation: Place the solid furanose sample on a suitable substrate, such as a glass microscope slide or an aluminum-coated slide.

  • Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). A microscope objective is used to focus the laser onto the sample and collect the scattered light.

  • Data Acquisition: Acquire the Raman spectrum, typically over a Raman shift range of 4000-200 cm⁻¹. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation. It may be necessary to acquire multiple spectra from different spots on the sample and average them.

  • Data Analysis: Identify the characteristic Raman scattering peaks and compare their positions and relative intensities.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Dissolve the furanose sample in a suitable transparent solvent (e.g., water or a buffer solution) to a known concentration. The concentration should be optimized to give a CD signal in the desired range.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., far-UV region from 190-250 nm). A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: The data is typically presented as molar ellipticity [θ] versus wavelength. Compare the sign and magnitude of the CD bands for the two epimers.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of this compound and L-arabinofuranose.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Sample_L_Ribo This compound Dissolution Dissolution in appropriate solvent (e.g., D2O, H2O) Sample_L_Ribo->Dissolution Solid_Sample Solid Sample (for IR/Raman) Sample_L_Ribo->Solid_Sample Sample_L_Ara L-Arabinofuranose Sample_L_Ara->Dissolution Sample_L_Ara->Solid_Sample NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR CD CD Spectroscopy Dissolution->CD IR IR Spectroscopy Solid_Sample->IR Raman Raman Spectroscopy Solid_Sample->Raman NMR_Analysis Analyze Chemical Shifts & Coupling Constants NMR->NMR_Analysis Vib_Analysis Analyze Vibrational Frequencies & Intensities IR->Vib_Analysis Raman->Vib_Analysis CD_Analysis Analyze CD Spectra (Sign & Magnitude) CD->CD_Analysis Comparison Comparative Analysis of Spectroscopic Data NMR_Analysis->Comparison Vib_Analysis->Comparison CD_Analysis->Comparison Report Comprehensive Report: - Data Tables - Spectral Overlays - Structural Interpretation Comparison->Report

References

A Comparative Guide to Assessing the Purity of Synthetic L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount to the integrity and reproducibility of their work. L-ribofuranose, a key chiral building block in the synthesis of various nucleoside analogues and therapeutic agents, is no exception. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable methods for quality control and purity validation.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment of synthetic this compound depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-RID, GC-MS, and qNMR for this purpose. D-ribofuranose, the enantiomer of this compound, is used here as a comparative analyte to demonstrate the capability of chiral separation techniques.

ParameterHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection based on changes in the refractive index of the eluent.Separation of volatile analytes in a gaseous mobile phase, with detection by mass spectrometry, providing mass-to-charge ratio information.Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.
Sample Preparation Simple dissolution in the mobile phase.Chemical derivatization (e.g., trimethylsilylation) is required to increase volatility.Simple dissolution in a deuterated solvent with a certified internal standard.
Common Impurities Detected Enantiomers (D-ribofuranose), diastereomers (e.g., L-arabinofuranose), anomers (α- and β-forms), and other non-volatile impurities.Volatile impurities, including derivatized stereoisomers, residual solvents, and by-products from the synthesis.Structurally different impurities, including stereoisomers, starting materials, residual solvents, and by-products.
Quantitative Capability Good for relative quantification (% area). Absolute quantification requires individual calibration for each impurity.Excellent for both qualitative identification and quantification, especially when using an internal standard.Primary method for absolute quantification, providing direct measurement of purity by weight without the need for specific impurity standards.[1][2]
Selectivity for Stereoisomers High selectivity can be achieved with chiral stationary phases for enantiomeric separation.Can separate diastereomers and, with appropriate chiral columns, enantiomers of the derivatized sugar.Can distinguish between diastereomers and anomers based on differences in chemical shifts and coupling constants. Enantiomers are indistinguishable unless a chiral solvating agent is used.
Limit of Detection (LOD) Typically in the µg/mL range.Typically in the pg to ng range, offering very high sensitivity.Generally in the mg/mL range, less sensitive than chromatographic methods.
Analysis Time per Sample 15-45 minutes, depending on the separation.20-60 minutes, including derivatization and chromatographic run time.5-15 minutes for data acquisition.

Experimental Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and other stereoisomers. The following data, adapted from a study on the separation of underivatized monosaccharides, demonstrates the separation of D- and L-ribose anomers using a Chiralpak AD-H column.[3] In aqueous solution, ribose exists as an equilibrium mixture of pyranose and furanose forms. The data below includes the retention times for the furanose anomers.

Table 1: Retention Times for D- and L-Ribose Anomers by Chiral HPLC

CompoundAnomerRetention Time (minutes)
L-Ribose β-furanose18.9
α-furanose22.1
D-Ribose β-furanose26.5
α-furanose34.0

Data adapted from Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.

Experimental Protocols & Workflows

Purity Assessment Workflow

A comprehensive assessment of synthetic this compound purity involves a multi-step process, from initial qualitative checks to rigorous quantitative analysis.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthetic this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity Determination cluster_confirmation Structural Confirmation cluster_final Final Purity Statement synthesis Synthetic this compound initial_assessment Preliminary Qualitative Assessment (TLC, Melting Point) synthesis->initial_assessment hplc Chiral HPLC-RID initial_assessment->hplc Quantitative Analysis gcms GC-MS (after derivatization) initial_assessment->gcms Impurity Profiling qnmr qNMR initial_assessment->qnmr Absolute Purity nmr_structure ¹H and ¹³C NMR Spectroscopy initial_assessment->nmr_structure Structure Verification ms_structure Mass Spectrometry (MS) initial_assessment->ms_structure Molecular Weight Confirmation final_purity Assign Final Purity (e.g., >99.5%) hplc->final_purity gcms->final_purity qnmr->final_purity nmr_structure->final_purity ms_structure->final_purity

Caption: A logical workflow for the comprehensive purity assessment of synthetic this compound.

Chiral HPLC-RID Protocol

This method is particularly useful for resolving and quantifying stereoisomeric impurities, such as the D-enantiomer and other sugar isomers.

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID).

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) (e.g., 70:30 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is often used for normal-phase chiral separations.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 1.0 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the relative peak area of the this compound peak to the total area of all peaks in the chromatogram.

  • Identification of impurities can be achieved by comparing their retention times with those of known standards (e.g., D-ribose, L-arabinose).

GC-MS Protocol for Impurity Profiling

GC-MS is highly sensitive and provides structural information about volatile impurities. Derivatization is a critical step for analyzing non-volatile sugars.

GCMS_Workflow GC-MS Analysis Workflow sample This compound Sample drying Drying sample->drying derivatization Derivatization (e.g., Trimethylsilylation) drying->derivatization gc_injection GC Injection & Separation derivatization->gc_injection ms_detection MS Detection gc_injection->ms_detection data_analysis Data Analysis (Impurity Identification & Quantification) ms_detection->data_analysis

Caption: A typical workflow for the GC-MS analysis of a sugar sample, including the essential derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization (Trimethylsilylation):

  • Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-600.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with derivatized standards.

  • Quantification is typically performed by comparing the peak area of an impurity to that of an internal standard.

Quantitative ¹H NMR (qNMR) Protocol

qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard without the need for identical standards for each impurity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthetic this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Acquisition Time: At least 3-4 seconds.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Conclusion

The comprehensive purity assessment of synthetic this compound requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining enantiomeric and diastereomeric purity. GC-MS offers high sensitivity for the identification and quantification of volatile impurities after derivatization. qNMR stands out as a primary method for obtaining an accurate, absolute purity value without the need for extensive calibration with individual impurity standards. By employing these techniques in a structured workflow, researchers can ensure the quality and reliability of their synthetic this compound, which is crucial for its application in research and drug development.

References

A Comparative Study of the Chemical Reactivity of Furanose versus Pyranose Forms of L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the furanose (five-membered ring) and pyranose (six-membered ring) forms of L-ribose. Understanding the distinct reactivity of these isomers is crucial for researchers in drug development and carbohydrate chemistry, as the ring structure of L-ribose dictates its biological activity and chemical behavior in synthesis. While the pyranose form is thermodynamically more stable and thus more abundant in solution at equilibrium, the furanose form is a key structural motif in biologically significant molecules such as L-nucleoside analogues, which are vital in the development of antiviral and anticancer agents.[1]

This comparison is based on established principles of carbohydrate chemistry and available experimental data, primarily on the D-enantiomer of ribose, which is expected to exhibit analogous reactivity to the L-enantiomer.

Equilibrium of L-Ribose Anomers in Solution

In aqueous solution, L-ribose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic furanose and pyranose anomers (α and β). At room temperature, the pyranose form is the major component, accounting for approximately 76% of the mixture, while the furanose forms constitute about 24%. The open-chain form is present in a very small amount (around 0.1%).[2] The six-membered pyranose ring is generally more stable than the five-membered furanose ring due to lower ring strain.[3]

Table 1: Equilibrium Distribution of D-Ribose Anomers in Aqueous Solution at Room Temperature [2]

AnomerPercentage
α-pyranose~25%
β-pyranose~51%
α-furanose~6%
β-furanose~18%
Open-chain~0.1%

Note: Data is for D-ribose, but a similar distribution is expected for L-ribose.

Comparative Chemical Reactivity

The difference in ring size and conformation between the furanose and pyranose forms of L-ribose leads to significant differences in their chemical reactivity.

Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The stereochemical outcome and rate of glycosylation are highly dependent on the conformation of the ribose donor.

  • Furanosides: The synthesis of L-ribofuranosides is of particular interest for the preparation of L-nucleoside analogues.[1] The furanose ring is generally considered more kinetically reactive in glycosylation reactions due to its higher ring strain and the greater accessibility of the anomeric carbon. However, controlling the stereoselectivity (α vs. β) of furanosyl glycosylation can be challenging. The outcome is influenced by the choice of protecting groups, the glycosyl donor, the acceptor, and the reaction conditions.[4]

  • Pyranosides: The formation of L-ribopyranosides is often thermodynamically favored. The chair conformation of the pyranose ring can influence the stereochemical outcome of the glycosylation, with the anomeric effect often favoring the formation of the α-glycoside.

Inferred Reactivity: The furanose form of L-ribose is expected to be the more kinetically reactive species in glycosylation reactions, while the pyranose form will lead to the thermodynamically more stable glycoside products. The choice of reaction conditions is critical to selectively form the desired furanoside or pyranoside.

Oxidation Reactions

The oxidation of aldoses is a common reaction that can provide insights into the structure and reactivity of the sugar.

  • Furanose vs. Pyranose: Mild oxidizing agents, such as bromine water, are known to oxidize the anomeric carbon of aldoses to form aldonic acids.[5] The rate of oxidation is highly dependent on the conformation of the sugar. Studies on aldoses have shown that the anomer with an equatorial C1-hydroxyl group is oxidized more rapidly than its axial counterpart.[6] For L-ribose, this would imply that the β-pyranose anomer would be oxidized faster than the α-pyranose. While specific kinetic data for the furanose forms of L-ribose are scarce, the higher ring strain of the furanose ring might lead to a faster initial rate of oxidation compared to the more stable pyranose ring. However, the equilibrium concentration of the furanose form is lower.

Inferred Reactivity: The rate of oxidation is expected to be influenced by both the anomeric configuration (β > α in pyranoses) and the ring size, with the strained furanose ring potentially exhibiting higher initial reactivity.

Reduction Reactions

The reduction of the aldehyde group in the open-chain form of L-ribose yields the corresponding sugar alcohol, L-ribitol. This reaction proceeds through the small percentage of the open-chain form that is in equilibrium with the cyclic anomers.

  • Furanose vs. Pyranose: The rate of reduction is dependent on the rate of ring-opening of the cyclic hemiacetals to the open-chain aldehyde. The less stable furanose rings may exhibit a slightly faster rate of ring-opening compared to the more stable pyranose rings, potentially leading to a faster overall reduction rate when starting from a pure furanose form. However, in an equilibrium mixture, the reduction will proceed through the available open-chain form, and the overall rate will be influenced by the equilibrium dynamics.

Inferred Reactivity: The furanose form may exhibit a slightly faster initial rate of reduction due to a potentially lower energy barrier for ring-opening.

Experimental Protocols for Comparative Study

To quantitatively assess the reactivity differences between the furanose and pyranose forms of L-ribose, the following experimental protocols are proposed.

Quantification of L-Ribose Anomers by ¹H-NMR Spectroscopy

This protocol allows for the determination of the equilibrium distribution of L-ribose anomers in solution.

Methodology:

  • Dissolve a known amount of L-ribose in deuterium (B1214612) oxide (D₂O).

  • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours.

  • Acquire a high-resolution ¹H-NMR spectrum.

  • Identify the signals corresponding to the anomeric protons of the α-pyranose, β-pyranose, α-furanose, and β-furanose forms. These signals typically appear in the region of δ 4.5-5.5 ppm.[7][8]

  • Integrate the area under each anomeric proton signal.

  • Calculate the relative percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.[8]

Comparative Glycosylation Kinetics

This experiment aims to compare the rates of glycosylation of L-ribofuranose and L-ribopyranose derivatives.

Methodology:

  • Synthesize protected L-ribofuranosyl and L-ribopyranosyl donors (e.g., trichloroacetimidates or thioglycosides).

  • Prepare a solution of the glycosyl donor and a suitable alcohol acceptor in an appropriate solvent.

  • Initiate the glycosylation reaction by adding a catalyst (e.g., TMSOTf for trichloroacetimidates, or NIS/TfOH for thioglycosides).

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.

  • Analyze the aliquots by HPLC or ¹H-NMR to determine the concentration of the starting material and the glycosylated product.

  • Determine the initial reaction rates and rate constants for both the furanosyl and pyranosyl donors.

Comparative Oxidation with Bromine Water

This protocol compares the rate of oxidation of the anomeric mixture of L-ribose with a focus on distinguishing the reactivity of the different forms.

Methodology:

  • Prepare a buffered solution of L-ribose in water.

  • Prepare a standardized solution of bromine water.

  • Initiate the reaction by mixing the L-ribose solution with the bromine water at a constant temperature.

  • Monitor the disappearance of bromine over time using a UV-Vis spectrophotometer or by iodometric titration of aliquots.

  • The initial rate of reaction will reflect the combined reactivity of all anomers present at equilibrium. By analyzing the kinetic profile, it may be possible to distinguish the faster and slower reacting species, corresponding to the different anomers.[9]

Visualizing L-Ribose Equilibrium and Reactivity

The following diagrams illustrate the key relationships and workflows discussed.

L_Ribose_Equilibrium cluster_furanose Furanose Forms (~24%) cluster_pyranose Pyranose Forms (~76%) Open-Chain L-Ribose Open-Chain L-Ribose alpha_F α-L-Ribofuranose Open-Chain L-Ribose->alpha_F Cyclization (C1-C4) beta_F β-L-Ribofuranose Open-Chain L-Ribose->beta_F Cyclization (C1-C4) alpha_P α-L-Ribopyranose Open-Chain L-Ribose->alpha_P Cyclization (C1-C5) beta_P β-L-Ribopyranose Open-Chain L-Ribose->beta_P Cyclization (C1-C5) alpha_F->Open-Chain L-Ribose Ring Opening beta_F->Open-Chain L-Ribose Ring Opening alpha_P->Open-Chain L-Ribose Ring Opening beta_P->Open-Chain L-Ribose Ring Opening

Caption: Equilibrium between the open-chain and cyclic forms of L-ribose in solution.

Reactivity_Comparison_Workflow cluster_reactants L-Ribose Anomers cluster_reactions Chemical Reactions cluster_products Products / Observables furanose This compound (Kinetic Reactant) glycosylation Glycosylation furanose->glycosylation oxidation Oxidation furanose->oxidation reduction Reduction furanose->reduction pyranose L-Ribopyranose (Thermodynamic Reactant) pyranose->glycosylation pyranose->oxidation pyranose->reduction kinetic_product Kinetic Product (e.g., Furanoside) glycosylation->kinetic_product thermo_product Thermodynamic Product (e.g., Pyranoside) glycosylation->thermo_product reaction_rate Reaction Rate oxidation->reaction_rate product_yield Product Yield reduction->product_yield

Caption: Workflow for the comparative reactivity study of L-ribose anomers.

Conclusion

The furanose and pyranose forms of L-ribose exhibit distinct chemical reactivities stemming from their structural and conformational differences. While the pyranose form is thermodynamically more stable, the furanose form is often the more kinetically reactive species, a property that is exploited in the synthesis of biologically important molecules like L-nucleosides. A thorough understanding of the factors governing the equilibrium and the relative reactivity of these anomers is essential for the rational design of synthetic routes and for elucidating the role of L-ribose in biological systems. The proposed experimental protocols provide a framework for obtaining much-needed quantitative data to further refine our understanding of the chemical behavior of these important isomers.

References

A Comparative Guide to Analytical Methods for L-Ribofuranose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of L-ribofuranose is critical. This rare sugar is a key component in the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. Validated analytical methods are essential to ensure the purity, stability, and quality of these pharmaceutical compounds.

This guide provides an objective comparison of two powerful techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The choice of analytical method often depends on the specific requirements of the assay, such as the need for high throughput, chiral separation, or sensitivity. The following table summarizes the key performance parameters of representative HPLC and CE methods for this compound analysis, based on validated methods for ribose and other monosaccharides.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Specificity High; able to separate from other sugars. Chiral columns or derivatization required for enantiomeric separation.Very High; excellent for chiral separation of D/L-ribose using chiral selectors like cyclodextrins. Can detect enantiomeric impurities as low as 0.35%.[1]
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery) 95.5% - 104%[2]95% - 105% (Typical)
Precision (% RSD) < 2.0%[2]< 2.0% for migration times and < 5% for peak areas (Typical)
Limit of Detection (LOD) ~50 ng (with RI detector)[2]; <10 ng/mL (with MS detector)[3]~0.6 µg/mL (chiral separation)[4]
Limit of Quantification (LOQ) ~150 ng (with RI detector); <30 ng/mL (with MS detector)~2.0 µg/mL (chiral separation)[4]
Analysis Time ~4 - 20 minutes per sample[1]Fast; separations often complete in under 30 minutes.[5]

Experimental Workflows & Signaling Pathways

Visualizing the logical flow of analytical processes is crucial for understanding and implementation. The following diagrams illustrate the standard workflow for analytical method validation and compare the operational principles of HPLC and CE.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters (ICH Q2) Dev Method Development Opt Method Optimization Dev->Opt PreVal Pre-Validation (Feasibility) Opt->PreVal ValProto Write Validation Protocol PreVal->ValProto Exec Execute Validation Experiments ValProto->Exec Report Validation Report Exec->Report Spec Specificity Exec->Spec Lin Linearity Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOD LOD / LOQ Exec->LOD Robust Robustness Exec->Robust Routine Routine Use & Lifecycle Mgmt. Report->Routine

A generalized workflow for analytical method validation.

HPLC_vs_CE_Comparison cluster_hplc HPLC Workflow cluster_ce Capillary Electrophoresis (CE) Workflow hplc_sample Sample Injection hplc_column Stationary Phase (Column) hplc_sample->hplc_column hplc_pump High-Pressure Pump (Mobile Phase) hplc_pump->hplc_sample hplc_detector Detector (UV, RI, MS) hplc_column->hplc_detector principle_hplc Separation by Partitioning between Phases hplc_column->principle_hplc hplc_data Data Acquisition (Chromatogram) hplc_detector->hplc_data ce_sample Sample Injection (Hydrodynamic/Electrokinetic) ce_capillary Capillary with Background Electrolyte ce_sample->ce_capillary ce_voltage High Voltage Supply ce_voltage->ce_sample ce_detector Detector (e.g., UV-Vis) ce_capillary->ce_detector principle_ce Separation by Charge/Size Ratio ce_capillary->principle_ce ce_data Data Acquisition (Electropherogram) ce_detector->ce_data

Comparison of HPLC and Capillary Electrophoresis principles.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using HPLC and Capillary Electrophoresis.

Method 1: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)

This method provides high sensitivity and specificity for the quantification of this compound in complex matrices.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column suitable for carbohydrates, or a reverse-phase C18 column (e.g., 2.0 x 100 mm, 2.2 µm) if derivatization is used.

  • Mobile Phase: Acetonitrile (B52724) and water gradient is common for reverse-phase separation.[6] For chiral separations on specific columns, mobile phases like acetonitrile/water or acetone/water may be used.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 2 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M-H]⁻ for ribose (m/z ~149.05).

  • Product Ion (Q3): A specific fragment ion resulting from collision-induced dissociation.

  • Gas Temperatures & Flow: Optimized for the specific instrument.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is required.

5. Validation Procedure:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a calibration curve with at least five concentration levels. Plot the peak area ratio (analyte/internal standard) against concentration and determine the linearity by the coefficient of determination (R² > 0.99).

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy (% recovery) and precision (% RSD).

  • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected (S/N > 3) and quantified with acceptable accuracy and precision (S/N > 10).

Method 2: Capillary Electrophoresis (CE) for Chiral Separation

CE is a highly efficient technique for separating enantiomers, making it ideal for determining the enantiomeric purity of this compound.[5]

1. Instrumentation:

  • Capillary Electrophoresis system equipped with a UV-Vis or diode-array detector (DAD).

  • Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length).

2. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium tetraborate (B1243019) buffer containing a chiral selector.[1]

  • Chiral Selector: 5-20 mM β-cyclodextrin or a derivative (e.g., 2-hydroxypropyl-β-cyclodextrin) added to the BGE.[1][4]

  • Voltage: 20 - 28 kV (normal polarity).

  • Temperature: 15 - 25 °C.[4]

  • Detection: UV detection at a low wavelength (e.g., 195 nm) for underivatized sugars, or at a higher wavelength if a derivatization agent is used.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

3. Sample Preparation & Derivatization (Optional but Recommended for Sensitivity):

  • Dissolve samples in water or BGE.

  • For enhanced UV detection and specificity, derivatize the sugar with a reagent like 7-aminonaphthalene-1,3-disulfonic acid (ANDSA) through reductive amination.[1]

4. Validation Procedure:

  • Specificity: Demonstrate baseline separation of D- and this compound peaks. The resolution between enantiomers should be >1.5. Analyze a racemic mixture to confirm peak identification.

  • Linearity: Prepare calibration standards of this compound and inject. The corrected peak area (peak area/migration time) versus concentration should be linear (R² > 0.99).

  • Accuracy & Precision: As described for the HPLC method, assess recovery and RSD% for QC samples.

  • LOD & LOQ: Determine the limits for detecting and quantifying the enantiomeric impurity (e.g., D-ribofuranose in an this compound sample). A common requirement is to quantify the undesired enantiomer at a level of 0.1% of the main component.

References

Safety Operating Guide

Proper Disposal of L-Ribofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

L-ribofuranose, a monosaccharide, is a key component in various biochemical research and pharmaceutical development processes. While not classified as a hazardous substance, its proper disposal is crucial for maintaining a safe and compliant laboratory environment.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This minimizes the risk of contamination and ensures personal safety.

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Use chemical-impermeable gloves to prevent skin contact.[1]

  • Wear suitable protective clothing.[1]

Handling:

  • Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[1]

  • For detailed first-aid measures, consult the Safety Data Sheet (SDS).

II. Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials.

Method A: Drain Disposal for Small, Uncontaminated Quantities (<1 Liter / 1 kg)

For small quantities of uncontaminated this compound solutions or solids, drain disposal is generally an acceptable method as it is readily soluble in water and biodegradable.[4]

  • Dilution:

    • Solid this compound: Dissolve completely in a large volume of water (a ratio of at least 1:20 is recommended).

    • This compound Solution: Dilute with at least 10-20 parts of cold water.[4]

  • Disposal:

    • Slowly pour the diluted solution down the drain, flushing with a generous amount of additional cold water to prevent any potential clogging of pipes.[4]

  • Log Entry:

    • If required by your institution's policies, record the disposal in the laboratory waste log.[4]

Method B: Solid Waste Disposal for Large or Contaminated Quantities

Large quantities of this compound or any amount contaminated with hazardous substances should not be disposed of down the drain.[4]

  • Containment:

    • Place the solid this compound or its solution into a suitable, sealed, and clearly labeled container.[4] The container must be compatible with the chemical and have a tightly fitting cap.[5]

  • Classification and Labeling:

    • If uncontaminated, label the container as "Non-Hazardous Waste: this compound."[4]

    • If contaminated with hazardous materials, it must be classified as hazardous waste. The container label must clearly list all contents.[5]

  • Disposal:

    • Uncontaminated: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[4]

    • Contaminated: The waste must be handled as hazardous. Store it in a designated Satellite Accumulation Area (SAA) and follow your institution's procedures for hazardous chemical waste disposal.[6] Do not mix with other waste streams unless explicitly permitted.

III. Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary.

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove all sources of ignition.[1]

  • Containment: For larger spills, prevent the material from entering drains.[4]

  • Cleanup:

    • Small Spills: Wash the area with large amounts of water.[4]

    • Large Spills: Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Disposal of Cleanup Material: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established and often depend on local regulations, the following table provides a general guideline for decision-making.

Quantity State Disposal Method Key Considerations
< 1 Liter / 1 kgUncontaminatedDrain DisposalDilute with at least 10-20 parts water. Flush with ample water.
> 1 Liter / 1 kgUncontaminatedSolid Waste DisposalPlace in a sealed, labeled container. Follow local non-hazardous waste regulations.
Any QuantityContaminatedHazardous Waste DisposalSegregate, label with all components, and follow institutional hazardous waste procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

L_Ribofuranose_Disposal_Workflow start Start: this compound for Disposal is_contaminated Contaminated with Hazardous Material? start->is_contaminated check_quantity Check Quantity is_contaminated->check_quantity No package_hazardous Package in sealed, labeled container (Hazardous) is_contaminated->package_hazardous Yes small_quantity < 1 Liter / 1 kg? check_quantity->small_quantity dissolve Dissolve/Dilute with ample water (1:20) small_quantity->dissolve Yes package_non_hazardous Package in sealed, labeled container (Non-Hazardous) small_quantity->package_non_hazardous No drain_disposal Pour down drain with running water dissolve->drain_disposal log_uncontaminated Log Disposal (if required) drain_disposal->log_uncontaminated solid_waste Dispose as Non-Hazardous Solid Waste per local regulations package_non_hazardous->solid_waste saa Store in Satellite Accumulation Area (SAA) package_hazardous->saa hazardous_disposal Dispose via Institutional Hazardous Waste Program saa->hazardous_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of L-ribofuranose, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. These procedural guidelines are intended for all researchers, scientists, and drug development professionals working with this compound.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE to mitigate potential exposure and ensure safe laboratory practices.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes or dust particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat.Protects personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 (or equivalent) respirator is recommended when handling large quantities or if dust formation is likely.Minimizes the inhalation of airborne particles.

Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is critical for the safe management of this compound in the laboratory.

Handling Procedures:
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with larger quantities or if there is a potential for aerosolization.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully weigh and dispense the required amount of this compound. Avoid creating dust. If dust is generated, use appropriate respiratory protection.

  • Working with Solutions : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan:

As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous solid chemical waste should be followed. However, it is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines.

  • Solid Waste : Uncontaminated this compound and materials lightly contaminated (e.g., weighing paper, gloves) can typically be disposed of in the regular solid waste stream.[1]

  • Liquid Waste : Solutions of this compound should not be poured down the drain unless explicitly permitted by your institution's EHS office.[1] Collect liquid waste in a designated, properly labeled container.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsed containers can then typically be disposed of as regular laboratory glass or plastic waste.

  • Consult EHS : Always confirm disposal procedures with your institution's Environmental Health and Safety department to ensure compliance with local regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation - Clean workspace - Designate handling area (fume hood if necessary) B Don PPE - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if needed) A->B C Handling this compound - Weighing and dispensing - Preparing solutions B->C D Post-Handling Procedures - Hand washing - Decontamination of workspace and equipment C->D E Waste Segregation D->E F Solid Waste Disposal - Non-hazardous trash (confirm with EHS) E->F G Liquid Waste Disposal - Collect in labeled container - Consult EHS for disposal E->G H Empty Container Disposal - Triple rinse - Dispose as regular lab waste E->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.